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4-(1H-Pyrazol-4-yl)piperidine dihydrochloride Documentation Hub

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  • Product: 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride

Core Science & Biosynthesis

Foundational

Engineering the Core: A Technical Guide to 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride in Kinase Inhibitor Synthesis

Strategic Context & Chemical Significance In the landscape of targeted oncology, the development of anaplastic lymphoma kinase (ALK) and c-MET inhibitors has revolutionized the treatment of non-small cell lung cancer (NS...

Author: BenchChem Technical Support Team. Date: March 2026

Strategic Context & Chemical Significance

In the landscape of targeted oncology, the development of anaplastic lymphoma kinase (ALK) and c-MET inhibitors has revolutionized the treatment of non-small cell lung cancer (NSCLC). While the blockbuster drug Crizotinib utilizes a 1-(piperidin-4-yl)-1H-pyrazole linkage [1], its structural isomer, 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride (CAS: 690261-96-2) , has emerged as a highly privileged bioisosteric intermediate [2].

As a Senior Application Scientist specializing in API route scouting, I have observed that shifting the piperidine attachment from the pyrazole N1-position to the C4-position fundamentally alters the solvent-exposed vectors of the molecule. This subtle topological shift allows medicinal chemists to bypass acquired resistance mutations (such as ALK L1196M) by reorienting how the basic piperidine moiety interacts with the kinase hinge region [3].

This whitepaper provides an in-depth, self-validating technical blueprint for the synthesis, isolation, and application of this critical dihydrochloride intermediate.

Mechanistic Role in Kinase Inhibition

The pyrazole-piperidine pharmacophore acts as a critical anchor within the ATP-binding pocket of receptor tyrosine kinases. The pyrazole ring typically engages in hydrogen bonding with the kinase hinge region, while the piperidine ring projects outward into the solvent channel, improving aqueous solubility and pharmacokinetic properties.

Pathway Ligand HGF / ALK Fusions Receptor c-MET / ALK Receptors Ligand->Receptor Activation PI3K PI3K / AKT Receptor->PI3K RAS RAS / MAPK Receptor->RAS JAK JAK / STAT Receptor->JAK Inhibitor Crizotinib & Piperidine Analogs Inhibitor->Receptor ATP-competitive Inhibition Proliferation Tumor Proliferation PI3K->Proliferation RAS->Proliferation JAK->Proliferation

Caption: ALK and c-MET signaling pathways inhibited by Crizotinib and related pyrazole-piperidine derivatives.

Scalable Synthetic Architecture

The synthesis of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride requires a robust, scalable route that minimizes the use of highly toxic reagents (such as methylsulfonyl chloride used in older routes) [4]. The most efficient, field-proven methodology relies on a three-step sequence: Suzuki-Miyaura cross-coupling, catalytic hydrogenation, and acidic deprotection.

Causality of Experimental Choices:

  • Catalyst Selection: We utilize

    
     in the Suzuki coupling. The bidentate dppf ligand prevents the basic pyrazole nitrogens from coordinating with and poisoning the palladium center, ensuring high turnover numbers.
    
  • Salt Selection: The final product is isolated as a dihydrochloride salt. Because the molecule contains two basic nitrogen centers (the piperidine secondary amine and the pyrazole nitrogen), the bis-salt forms a highly crystalline, non-hygroscopic solid that prevents oxidative degradation during long-term storage.

G A N-Boc-tetrahydropyridine boronic ester C Suzuki Coupling Pd(dppf)Cl2 A->C B 4-Iodo-1H-pyrazole B->C D Boc-dihydropyridine intermediate C->D E Hydrogenation Pd/C, H2 D->E F Boc-piperidine intermediate E->F G Deprotection HCl/Dioxane F->G H 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride G->H

Caption: Three-step synthetic workflow for 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride.

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. By monitoring the specific analytical markers at each stage, researchers can ensure process integrity before proceeding to the next step.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize tert-butyl 4-(1H-pyrazol-4-yl)-3,6-dihydropyridine-1(2H)-carboxylate.

  • Preparation: Charge a perfectly dry, argon-flushed round-bottom flask with 4-iodo-1H-pyrazole (1.0 eq, 100 mmol) and tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydropyridine-1(2H)-carboxylate (1.1 eq, 110 mmol).

  • Solvent & Base: Add a degassed mixture of 1,4-Dioxane and Water (4:1 v/v, 500 mL), followed by Potassium Carbonate (

    
    , 3.0 eq, 300 mmol).
    
  • Catalysis: Introduce

    
     (0.05 eq, 5 mmol). Seal the vessel and heat to 90 °C for 12 hours.
    
  • Validation & Workup: Monitor via LC-MS. Upon complete consumption of the iodide, cool to room temperature. Filter the mixture through a pad of Celite to remove palladium black. Extract the filtrate with Ethyl Acetate (

    
     mL). Wash the combined organics with brine, dry over 
    
    
    
    , and concentrate. Purify via silica gel chromatography (Hexanes/EtOAc) to yield the intermediate as a pale yellow solid.
Step 2: Catalytic Hydrogenation

Objective: Reduce the alkene to yield tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.

  • Preparation: Dissolve the Step 1 intermediate (80 mmol) in Methanol (300 mL) in a hydrogenation vessel.

  • Catalysis: Carefully add 10% Palladium on Carbon (Pd/C, 10% w/w) under a nitrogen blanket to prevent ignition.

  • Reaction: Evacuate the vessel and backfill with Hydrogen gas (

    
    ). Maintain the reaction at room temperature under 30 psi of 
    
    
    
    for 8 hours.
  • Validation & Workup: Monitor via

    
     NMR for the disappearance of the alkene proton at ~6.0 ppm. Filter the suspension through Celite, washing thoroughly with Methanol. Concentrate the filtrate in vacuo to obtain the saturated Boc-protected piperidine quantitatively.
    
Step 3: Acidic Deprotection & Salt Formation

Objective: Cleave the Boc group to yield 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride.

  • Preparation: Dissolve the Step 2 intermediate (75 mmol) in minimal dry Dichloromethane (DCM, 50 mL).

  • Cleavage: Slowly add 4M HCl in Dioxane (10.0 eq, 750 mmol) at 0 °C. The mixture will initially homogeneous, but a white precipitate will form as the deprotection proceeds.

  • Reaction: Warm to room temperature and stir for 4 hours.

  • Validation & Workup: Monitor via TLC (Ninhydrin stain active). Evaporate the volatiles under reduced pressure. Triturate the resulting solid with cold Diethyl Ether (

    
     mL) to remove residual organic impurities. Filter and dry the highly crystalline white solid under high vacuum at 40 °C for 12 hours.
    

Quantitative Analytical Data

To ensure rigorous quality control, the following table summarizes the expected quantitative data and key analytical markers for each stage of the synthesis.

Compound / IntermediateMolecular FormulaMW ( g/mol )Typical Yield (%)Key Analytical Marker (

NMR / MS)
Boc-Alkene (Step 1)

249.3182 - 86Alkene proton multiplet at

6.05 ppm
Boc-Alkane (Step 2)

251.3394 - 98Complete loss of

6.05 ppm signal;

API Intermediate (Step 3)

224.1395 - 99Piperidine

broad singlet at

~9.0 ppm

References

  • Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066) Source: Organic Process Research & Development (ACS Publications) URL:[Link]

  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib Source: Tetrahedron Letters (Elsevier) URL:[Link]

  • 4-(1H-Pyrazol-4-yl)piperidine - Compound Summary Source: PubChem (National Center for Biotechnology Information) URL:[Link]

  • Synthesis method of crizotinib and preparation method of intermediate thereof (CN107365301B)
Exploratory

Pyrazole-Piperidine Scaffolds for Kinase Inhibitor Drug Discovery

This guide serves as a technical blueprint for the design, synthesis, and optimization of kinase inhibitors utilizing the pyrazole-piperidine scaffold. It is structured for medicinal chemists and drug discovery scientist...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a technical blueprint for the design, synthesis, and optimization of kinase inhibitors utilizing the pyrazole-piperidine scaffold. It is structured for medicinal chemists and drug discovery scientists, moving beyond basic descriptions into causal SAR (Structure-Activity Relationships), synthetic methodologies, and validated protocols.

Technical Whitepaper | Medicinal Chemistry & Pharmacology

Executive Summary: The Privileged Scaffold Status

The pyrazole-piperidine motif represents a "privileged scaffold" in kinase inhibitor discovery, appearing in multiple FDA-approved therapeutics (e.g., Crizotinib , Ceritinib analogs). Its success stems from a unique bipartite functionality:

  • The Pyrazole Core: Acts as a robust Hinge Binder , capable of forming mono- or bidentate hydrogen bonds with the kinase ATP-binding pocket (specifically the backbone of the hinge region).

  • The Piperidine Tail: Projects into the Solvent-Exposed Region , providing critical solubility (via the basic amine), metabolic stability modulation, and a vector for interacting with conserved aspartate/glutamate residues near the pocket entrance.

This guide details how to leverage this scaffold to balance potency, selectivity, and physicochemical properties (ADME).

Structural Biology & SAR Mechanics

The Binding Mode Logic

The efficacy of this scaffold relies on precise geometrical positioning within the kinase cleft.

  • Hinge Interaction (The Anchor): The pyrazole nitrogen atoms (N1/N2) or exocyclic amino groups mimic the adenine ring of ATP. They accept H-bonds from the backbone amide NH (e.g., Met, Leu) and donate to the backbone carbonyl.

  • The Spacer/Linker: The bond connecting the pyrazole to the piperidine (often a direct C-N or C-C bond, or an amide linker) determines the "exit vector."[1] A rigid connection is often preferred to reduce the entropic penalty of binding.

  • Solvent Front Interaction (The Tail): The piperidine ring, being aliphatic and basic (pKa ~10-11), is protonated at physiological pH. This allows it to form salt bridges with acidic residues (often the conserved Asp in the DFG motif or proximal loops) while simultaneously solubilizing the lipophilic aromatic core.

Visualization of the Pharmacophore

The following diagram illustrates the archetypal binding mode of a pyrazole-piperidine inhibitor within a generic kinase domain (e.g., CDK2 or ALK).

KinaseSAR cluster_pocket ATP Binding Pocket Hinge Hinge Region (Met/Glu Backbone) Gatekeeper Gatekeeper Residue (Thr/Phe) Solvent Solvent Front (Asp/Glu/Water) Scaffold_Py Pyrazole Core (Planar Aromatic) Scaffold_Py->Hinge H-Bond Donor/Acceptor Scaffold_Py->Gatekeeper Van der Waals / Pi-Stacking Scaffold_Pip Piperidine Tail (Basic/Aliphatic) Scaffold_Pip->Solvent Salt Bridge / Solubilization Linker Linker (Direct/Amide) Linker->Scaffold_Py Linker->Scaffold_Pip

Figure 1: Pharmacophore map showing the pyrazole core anchoring to the hinge and the piperidine tail engaging the solvent front.

Case Study: Crizotinib (ALK/ROS1 Inhibitor)

Crizotinib (Xalkori) is the definitive proof-of-concept for this scaffold.

  • Structure: 3-benzyloxy-2-aminopyridine linked to a 4-(1-piperidyl)pyrazole moiety.

  • Mechanism:

    • The 2-aminopyridine acts as the primary hinge binder.

    • The pyrazole serves as a rigid scaffold that orients the molecule.

    • The piperidine projects out of the ATP pocket, improving solubility and interacting with the solvent interface.

  • Key Insight: Early optimization showed that replacing the piperidine with less basic or planar rings significantly reduced cellular potency and solubility, validating the piperidine's dual role.

Synthetic Strategies & Methodologies

Synthesizing these scaffolds typically involves two main approaches: De Novo Ring Construction or Modular Coupling .

Route A: De Novo Pyrazole Synthesis (The Hydrazine Route)

This method is preferred when the pyrazole-piperidine linkage is a direct N-C bond.

  • Starting Material: 4-Hydrazinopiperidine (often Boc-protected).

  • Cyclization: Condensation with a 1,3-dielectrophile (e.g., enaminone or 1,3-diketone).

  • Deprotection: Removal of the Boc group to liberate the secondary amine.

Route B: Cross-Coupling (The Modular Route)

Preferred for exploring diverse linkers (e.g., amides, ureas).

  • Coupling: Suzuki-Miyaura coupling of a Pyrazole-Boronate with a Piperidine-Halide (or vice versa).

  • Amide Formation: Coupling Pyrazole-Carboxylic Acid with 4-Aminopiperidine.

Detailed Protocol: Synthesis of 1-(Piperidin-4-yl)-1H-pyrazol-4-amine

A versatile intermediate for Type I kinase inhibitors.

Reagents:

  • 4-Boc-hydrazinopiperidine

  • 2-(Ethoxymethylene)malononitrile (or equivalent enaminone)

  • Ethanol (EtOH)

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA) / Dichloromethane (DCM)

Step-by-Step Methodology:

  • Cyclization:

    • Dissolve 2-(ethoxymethylene)malononitrile (10 mmol) in EtOH (50 mL).

    • Add 4-Boc-hydrazinopiperidine (10 mmol) and TEA (12 mmol).

    • Reflux at 80°C for 4–6 hours. Monitor by TLC (formation of 5-amino-4-cyano-pyrazole intermediate).

    • Concentrate in vacuo and purify via silica flash chromatography (Hexane/EtOAc).

  • Hydrolysis/Decarboxylation (if needed):

    • If starting from a cyano/ester intermediate, hydrolyze using NaOH/H2O to the acid, then Curtius rearrangement to the amine if required. For this specific protocol, we assume a direct aminopyrazole formation via nitriles.

  • Deprotection:

    • Dissolve the Boc-protected intermediate in DCM (10 mL).

    • Add TFA (2 mL) dropwise at 0°C. Stir at RT for 2 hours.

    • Concentrate. Neutralize with saturated NaHCO3. Extract with DCM/MeOH (9:1).

    • Yield: Typically 75–85% as a pale yellow solid.

Experimental Validation: Kinase Assay Protocol

To verify the activity of the synthesized scaffold, a radiometric or fluorescence-based assay is required.

Protocol: ADP-Glo™ Kinase Assay (Promega) Self-validating step: The assay measures ADP production, directly proportional to kinase activity.

  • Preparation:

    • Kinase Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT.

    • Substrate: Specific peptide (e.g., Poly Glu:Tyr) at 0.2 mg/mL.

    • Compounds: Serially dilute pyrazole-piperidine analogs in DMSO (Final DMSO < 1%).

  • Reaction:

    • Add 5 µL Kinase (e.g., ALK, CDK2) to 384-well plate.

    • Add 2.5 µL Compound. Incubate 10 min at RT.

    • Add 2.5 µL ATP/Substrate mix to initiate. Incubate 60 min at RT.

  • Detection:

    • Add 10 µL ADP-Glo™ Reagent (stops reaction, depletes ATP). Incubate 40 min.

    • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase). Incubate 30 min.

    • Read: Luminescence integration (0.5–1 sec).

  • Analysis:

    • Plot RLU vs. log[Compound]. Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Optimization Data & ADME Properties

The following table summarizes how structural modifications to the piperidine tail affect physicochemical properties, based on aggregated SAR data from CDK and ALK programs.

Modification (Piperidine N-substituent)LogD (pH 7.4)Solubility (µM)hERG InhibitionKinase Potency (IC50)
-H (Secondary Amine) -1.2 (Low)>500 (High)LowHigh (<10 nM)
-Methyl (Tertiary Amine) 0.5200–400ModerateHigh (<10 nM)
-Isopropyl 1.1100–200ModerateHigh (Lipophilic gain)
-Benzyl 2.8 (High)<50High (Risk)Moderate (Steric clash)
-Acrylamide (Covalent) 1.5100LowIrreversible (Time-dep.)

Table 1: Impact of Piperidine Tail Modifications on Drug-Like Properties.

Future Outlook: PROTACs and Covalency

The pyrazole-piperidine scaffold is evolving beyond simple inhibition:

  • Covalent Inhibitors: Acrylamides attached to the piperidine nitrogen target non-catalytic cysteines (e.g., Cys797 in EGFR), overcoming resistance.

  • PROTACs: The solvent-exposed piperidine is an ideal "exit vector" for attaching linkers to E3 ligase ligands (e.g., Cereblon or VHL), facilitating targeted protein degradation.

References

  • Cui, J. J., et al. (2011). Discovery of 3-[(1R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy]-5-(1-piperidin-4-ylpyrazol-4-yl)pyridin-2-amine (crizotinib) for the treatment of anaplastic lymphoma kinase-positive non-small cell lung cancer. Journal of Medicinal Chemistry. Link

  • Wyatt, P. G., et al. (2008). Identification of N-(4-piperidinyl)-4-(2,6-dichlorobenzoylamino)-1H-pyrazole-3-carboxamide (AT7519), a novel cyclin dependent kinase inhibitor using fragment-based X-ray crystallography and structure based drug design. Journal of Medicinal Chemistry. Link

  • Fabbro, D. (2015).[2] The importance of the pyrazole scaffold in the design of protein kinase inhibitors.[1][3] MDPI Molecules. Link

  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity. Journal of Medicinal Chemistry. Link

  • Promega Corporation. (2024). ADP-Glo™ Kinase Assay Technical Manual.Link

Sources

Exploratory

Synthesis and Application of 4-(1H-Pyrazol-4-yl)piperidine: A Critical Intermediate in Next-Generation ALK Inhibitors

Executive Summary In the landscape of targeted oncology, the anaplastic lymphoma kinase (ALK) has emerged as a highly actionable therapeutic target, particularly in non-small cell lung cancer (NSCLC) driven by EML4-ALK f...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted oncology, the anaplastic lymphoma kinase (ALK) has emerged as a highly actionable therapeutic target, particularly in non-small cell lung cancer (NSCLC) driven by EML4-ALK fusion events[1]. The development of small-molecule tyrosine kinase inhibitors (TKIs) relies heavily on robust, versatile chemical intermediates that can anchor the molecule within the kinase hinge region while extending solubilizing vectors into the solvent-exposed space.

4-(1H-Pyrazol-4-yl)piperidine (CAS: 690261-94-0) is a premier building block in this domain[2]. Unlike its N1-linked isomer utilized in first-generation inhibitors like Crizotinib[3], the C4-linked pyrazole-piperidine scaffold offers distinct stereoelectronic properties, enabling novel hydrogen-bonding networks and improved metabolic stability. This whitepaper provides an in-depth, field-proven technical guide to the synthesis, analytical validation, and pharmacological rationale of this critical intermediate.

Pharmacological Relevance & Structural Rationale

The architectural design of modern ALK and ROS1 inhibitors frequently incorporates the pyrazole-piperidine moiety due to two synergistic factors:

  • The Pyrazole Core (Hinge Binder): The 1H-pyrazole acts as a bidentate hydrogen bond donor/acceptor. It precisely interacts with the backbone amides of the ALK kinase domain (e.g., Met1199), competitively displacing ATP and locking the kinase in an inactive conformation[1].

  • The Piperidine Ring (Solubilizing Vector): Attached at the C4 position of the pyrazole, the piperidine ring projects outward toward the solvent front. Its basic secondary amine improves the aqueous solubility of the final active pharmaceutical ingredient (API) and serves as a highly reactive synthetic handle for further functionalization (e.g., acylation, alkylation, or reductive amination) during library generation.

ALK_Pathway ALK EML4-ALK Fusion Protein (Constitutively Active) PI3K PI3K / AKT Pathway ALK->PI3K Phosphorylation JAK JAK / STAT Pathway ALK->JAK Phosphorylation RAS RAS / MEK / ERK Pathway ALK->RAS Phosphorylation Inhibitor Pyrazole-Piperidine Derived ALK Inhibitor Inhibitor->ALK Competitive ATP Inhibition Apoptosis Apoptosis (Cell Death) Inhibitor->Apoptosis Restores Apoptosis Proliferation Cell Proliferation & Tumor Survival PI3K->Proliferation JAK->Proliferation RAS->Proliferation

Fig 1: Interruption of the EML4-ALK oncogenic signaling pathway by pyrazole-piperidine inhibitors.

Physicochemical Profile

Understanding the fundamental properties of the intermediate ensures proper handling, storage, and downstream reaction planning.

PropertyValue
Chemical Name 4-(1H-Pyrazol-4-yl)piperidine
CAS Number 690261-94-0[4]
Molecular Formula C8H13N3[2]
Molecular Weight 151.21 g/mol [4]
SMILES C1(C2=CNN=C2)CCNCC1[4]
Physical State Solid (typically off-white to pale yellow powder)

Synthetic Strategy & Mechanistic Causality

The synthesis of 4-(1H-Pyrazol-4-yl)piperidine is achieved via a highly convergent, three-step sequence. As an application scientist, it is crucial to understand why these specific transformations are selected over alternatives.

  • Suzuki-Miyaura Cross-Coupling: We utilize a Boc-protected tetrahydropyridine boronate ester and 4-bromo-1H-pyrazole[5]. The boronate ester is chosen for its superior stability compared to boronic acids, preventing protodeboronation. Pd(dppf)Cl₂ is the catalyst of choice; its bidentate ferrocene ligand enforces a cis-geometry on the palladium center, accelerating the reductive elimination step and preventing catalyst poisoning by the basic nitrogen atoms.

  • Olefin Hydrogenation: The resulting tetrahydropyridine intermediate contains an endocyclic double bond. Catalytic hydrogenation using Pd/C is selected because it chemoselectively reduces the isolated alkene without over-reducing the aromatic pyrazole ring.

  • Global Deprotection: Acidic cleavage of the tert-butoxycarbonyl (Boc) group is performed using anhydrous HCl in dioxane. This avoids aqueous workups that could lead to the loss of the highly polar, water-soluble free amine product, allowing direct isolation of the product as a hydrochloride salt.

Synthesis A 4-Bromo-1H-pyrazole + Boronate Ester B Suzuki Coupling Pd(dppf)Cl2, K2CO3 A->B C Tetrahydropyridine Intermediate B->C D Hydrogenation Pd/C, H2 (50 psi) C->D E Boc-Piperidine Intermediate D->E F Deprotection HCl / Dioxane E->F G 4-(1H-Pyrazol-4-yl)piperidine (CAS: 690261-94-0) F->G

Fig 2: Three-step synthetic workflow for 4-(1H-Pyrazol-4-yl)piperidine.

Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system —incorporating In-Process Controls (IPCs) that act as strict gating mechanisms before proceeding to the next step.

Step 1: Suzuki-Miyaura Cross-Coupling

Objective: Synthesize tert-butyl 4-(1H-pyrazol-4-yl)-3,6-dihydro-2H-pyridine-1-carboxylate.

  • Procedure:

    • Charge a reactor with 4-bromo-1H-pyrazole (1.0 eq), tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridine-1-carboxylate (1.1 eq), and K₂CO₃ (3.0 eq).

    • Suspend the mixture in a degassed solvent system of 1,4-Dioxane/H₂O (4:1 v/v). Causality: The biphasic system dissolves both the organic substrates and the inorganic base required to form the reactive "ate" complex.

    • Add Pd(dppf)Cl₂ (0.05 eq) under an inert nitrogen atmosphere.

    • Heat the mixture to 90°C for 12 hours.

  • Self-Validation (IPC 1): Perform HPLC analysis at 10 hours. The step is validated and considered complete only when the peak area of 4-bromo-1H-pyrazole is <1.0%.

  • Workup: Cool to room temperature, filter through Celite to remove palladium black, partition with ethyl acetate, and wash with brine. Concentrate the organic layer to yield the crude intermediate.

Step 2: Chemoselective Olefin Hydrogenation

Objective: Reduce the tetrahydropyridine double bond to yield tert-butyl 4-(1H-pyrazol-4-yl)piperidine-1-carboxylate.

  • Procedure:

    • Dissolve the intermediate from Step 1 in methanol.

    • Add 10% Pd/C (10% w/w). Causality: Methanol provides high hydrogen solubility, while 10% Pd/C offers an optimal surface-area-to-activity ratio for alkene reduction without ring saturation.

    • Purge the vessel with N₂, then backfill with H₂ gas. Maintain the reaction under 50 psi of H₂ at room temperature for 8 hours.

  • Self-Validation (IPC 2): Monitor hydrogen uptake. Once the pressure stabilizes (zero consumption), sample the mixture for ¹H-NMR. Validation is achieved when the vinylic proton signal (multiplet at ~6.0 ppm) completely disappears.

  • Workup: Filter the suspension safely through a Celite pad under N₂ (to prevent Pd/C ignition) and evaporate the methanol to afford the Boc-protected piperidine.

Step 3: Global Deprotection

Objective: Cleave the Boc group to yield the final 4-(1H-Pyrazol-4-yl)piperidine[2].

  • Procedure:

    • Dissolve the Boc-protected intermediate in anhydrous dichloromethane (DCM).

    • Slowly add a solution of 4M HCl in 1,4-Dioxane (5.0 eq) at 0°C. Causality: Anhydrous conditions prevent the formation of difficult-to-remove aqueous emulsions and allow the product to precipitate directly as an HCl salt.

    • Warm to room temperature and stir for 4 hours.

  • Self-Validation (IPC 3): Analyze via LC-MS. The reaction is validated when the Boc-protected mass [M+H]⁺ (m/z ~252) is fully consumed, replaced by the product mass [M+H]⁺ at m/z 152.1.

  • Workup: Filter the resulting precipitate, wash with cold diethyl ether, and dry under high vacuum to yield 4-(1H-pyrazol-4-yl)piperidine hydrochloride as a high-purity solid.

Analytical Validation & Quality Control

Before releasing the intermediate for API synthesis (e.g., coupling to a pyrimidine or pyridine core), it must pass rigorous Quality Control (QC) specifications:

  • HPLC Purity: >98.0% (Area Normalization).

  • Mass Spectrometry (ESI-MS): Expected [M+H]⁺ = 152.1 m/z.

  • ¹H-NMR (400 MHz, DMSO-d6): Must show characteristic pyrazole singlet protons (~7.5-7.8 ppm, 2H) and the absence of any tert-butyl singlet (~1.4 ppm, 9H), confirming complete deprotection.

  • Residual Palladium: <10 ppm (via ICP-MS), critical for preventing catalyst poisoning in downstream cross-coupling steps.

References

  • Crizotinib (PF02341066)
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)
  • Overview - ECHA CHEM (4-(1H-pyrazol-4-yl)piperidine)
  • Synthesis of Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)
  • 690261-94-0 | 4-(1H-Pyrazol-4-yl)

Sources

Foundational

Biological Activity of 4-(1H-Pyrazol-4-yl)piperidine Derivatives: A Technical Guide

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic utility of 4-(1H-Pyrazol-4-yl)piperidine derivatives. Executive Summary & Scaffold Analysis 4-(1H-Pyraz...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the biological activity, structure-activity relationships (SAR), and synthetic utility of 4-(1H-Pyrazol-4-yl)piperidine derivatives.

Executive Summary & Scaffold Analysis

4-(1H-Pyrazol-4-yl)piperidine represents a privileged pharmacophore in medicinal chemistry, distinct for its ability to bridge the "hinge region" of kinase ATP-binding pockets with the solvent-exposed front. Unlike its N-linked isomer (4-(1H-pyrazol-1-yl)piperidine), the C4-C4 linked scaffold offers unique vector geometry, enhanced metabolic stability, and specific hydrogen-bonding capabilities that make it a critical building block for Janus Kinase (JAK) , Cyclin-Dependent Kinase (CDK) , and GPCR modulators.

Structural Distinction (Critical for Specificity)

Researchers must distinguish between the two primary isomers to avoid assay misalignment:

  • Target Scaffold (C-Linked): 4-(1H-Pyrazol-4-yl)piperidine. The pyrazole C4 is bonded to the piperidine C4. This provides a linear, rigid vector ideal for extending into deep hydrophobic pockets.

  • Isomeric Impurity/Alternative (N-Linked): 4-(1H-Pyrazol-1-yl)piperidine. The pyrazole N1 is bonded to the piperidine C4. This is a common intermediate (e.g., in Crizotinib synthesis) but possesses different electronic properties and bond angles.

Physicochemical Profile
PropertyValue/CharacteristicImpact on Drug Design
H-Bond Donors (HBD) 2 (Pyrazole NH, Piperidine NH)Critical for Hinge Binding (Kinases) & Receptor Anchoring (GPCRs).
H-Bond Acceptors (HBA) 2 (Pyrazole N2, Piperidine N)Facilitates water-mediated bridges.
LogP (Core) ~0.5 (Low)Excellent starting point for Lipophilic Ligand Efficiency (LLE) optimization.
pKa (Piperidine) ~10-11High basicity; often requires capping (amide/urea) to improve permeability.

Biological Target Landscape

Kinase Inhibition (JAK/CDK/ERK)

The scaffold is primarily utilized as a Type I ATP-competitive inhibitor motif.

  • Mechanism: The pyrazole moiety mimics the adenine ring of ATP, forming bidentate hydrogen bonds with the kinase "hinge" region (e.g., Glu/Leu backbone residues).[1]

  • Solvent Channel Extension: The piperidine ring projects away from the hinge, directing substituents into the solvent-exposed region. This allows for the introduction of solubilizing groups without disrupting the core binding mode.

  • Case Study (JAK2 Inhibition): Derivatives where the piperidine nitrogen is substituted with electron-deficient aromatic rings (e.g., pyrimidines) have shown picomolar potency against JAK2 by stabilizing the active conformation of the kinase activation loop [1].

GPCR Modulation (CCR5 & Opioid Receptors)
  • CCR5 Antagonists: The scaffold serves as a rigid linker replacing flexible alkyl chains. The piperidine nitrogen often interacts with a conserved Aspartate/Glutamate residue in the transmembrane bundle (TM), while the pyrazole engages in pi-stacking or H-bonding with extracellular loops [2].

  • Delta-Opioid Agonists: 4-aryl-piperidine derivatives are classic opioid scaffolds. Replacing the phenyl ring with a pyrazole (bioisostere) alters the selectivity profile, reducing mu-opioid affinity while maintaining delta-opioid agonism, thereby improving the safety window regarding respiratory depression [3].

Structure-Activity Relationship (SAR)[1][2][3]

The SAR of this scaffold is defined by three vectors: the Piperidine Nitrogen (


), the Pyrazole Nitrogen (

), and the Pyrazole C3/C5 positions (

).
SAR Visualization (Graphviz)

SAR_Logic Core 4-(1H-Pyrazol-4-yl)piperidine Core Scaffold PipN Piperidine Nitrogen (N1) (Solvent Front) Core->PipN PyrazNH Pyrazole Nitrogen (NH) (Hinge Binder) Core->PyrazNH PyrazC3 Pyrazole C3/C5 (Selectivity Gate) Core->PyrazC3 Solubility Modulates Solubility & Permeability (LogD) PipN->Solubility Amides/Ureas Potency Primary ATP-Site Affinity Driver PyrazNH->Potency H-Bond Donor Selectivity Gatekeeper Residue Interaction PyrazC3->Selectivity Steric Bulk

Caption: SAR decision matrix for optimizing 4-(1H-Pyrazol-4-yl)piperidine derivatives. Blue node represents the core scaffold; Red/Green/Yellow nodes indicate substitution vectors.

Key Substitution Rules
  • Piperidine N1 (

    
    ): 
    
    • Free Amine: High solubility but poor permeability (Class III/IV).

    • Acylation (Amide/Urea): Neutralizes the basic amine, improving membrane permeability. Large lipophilic groups here can target the "specificity pocket" of kinases (e.g., CDK2 vs CDK4).

  • Pyrazole NH (

    
    ): 
    
    • Unsubstituted: Essential for donor-acceptor motifs in the kinase hinge.

    • Alkylation: Usually abolishes kinase activity unless the target kinase has a unique cysteine for covalent modification (e.g., acrylamide addition).

  • Pyrazole C3/C5 (

    
    ): 
    
    • Small Alkyl (Me/Et): Can improve van der Waals contact with the "gatekeeper" residue (e.g., T338 in c-Src).

    • Bulky Groups: Often introduce steric clashes, reducing potency, but can induce selectivity for kinases with smaller gatekeeper residues (e.g., Gly/Ala).

Experimental Protocols

Synthesis: Suzuki-Miyaura Coupling (Standard Route)

This protocol yields the C4-C4 linked product with high regioselectivity, avoiding N-linked byproducts.

Reagents:

  • A: tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)piperidine-1-carboxylate (Boc-protected boronate).

  • B: 4-bromo-1-trityl-1H-pyrazole (Trityl protects pyrazole N to prevent catalyst poisoning).

  • Catalyst: Pd(dppf)Cl2 · DCM or Pd(PPh3)4.

  • Base: K2CO3 or Cs2CO3 (2.0 equiv).

  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Methodology:

  • Degassing: Charge reaction vessel with A (1.0 eq), B (1.1 eq), and Base. Evacuate and backfill with Argon (3x).

  • Catalysis: Add Catalyst (5 mol%) and Solvent (degassed).

  • Reflux: Heat to 90°C for 12-16 hours. Monitor by LC-MS for disappearance of starting material.

  • Workup: Dilute with EtOAc, wash with brine. Dry over Na2SO4.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Deprotection:

    • Trityl Removal: Treat with 4M HCl in Dioxane or TFA/DCM (1:1) at RT for 2 hours.

    • Boc Removal: Occurs simultaneously with Trityl removal in acidic conditions.

  • Isolation: Neutralize with NaHCO3, extract with DCM/IPA (3:1) to recover the free base 4-(1H-Pyrazol-4-yl)piperidine .

Biological Assay: Kinase Inhibition (ADP-Glo™ Format)

To ensure trustworthiness, this assay measures ADP generation, directly correlating to kinase activity.

  • Enzyme Prep: Dilute Kinase (e.g., JAK2, 0.2 ng/µL) in 1x Kinase Buffer (50 mM Tris pH 7.5, 10 mM MgCl2, 1 mM DTT, 0.01% BSA).

  • Compound Addition: Dispense 100 nL of compound (DMSO stock) into 384-well plate.

  • Reaction Start: Add 2 µL Enzyme solution. Incubate 10 min (Pre-incubation allows slow-binding inhibitors to equilibrate).

  • Substrate Addition: Add 2 µL ATP/Peptide substrate mix (ATP concentration must be at

    
     apparent to ensure competitive inhibition data is valid).
    
  • Incubation: 60 min at RT.

  • Detection: Add 4 µL ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 min. Add 8 µL Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

  • Readout: Measure Luminescence (RLU). Calculate IC50 using a 4-parameter logistic fit.

Synthesis & Workflow Visualization

Synthesis_Workflow Start Starting Materials: 4-Bromo-1-Trityl-Pyrazole + N-Boc-Piperidine-4-Boronate Coupling Suzuki Coupling Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 90°C Start->Coupling Intermediate Intermediate: N-Boc-4-(1-Trityl-pyrazol-4-yl)piperidine Coupling->Intermediate Deprotection Global Deprotection TFA / DCM or HCl / Dioxane (Removes Boc & Trityl) Intermediate->Deprotection Final Final Scaffold: 4-(1H-Pyrazol-4-yl)piperidine (HCl Salt) Deprotection->Final

Caption: Synthetic route for the generation of the C4-C4 linked scaffold via Suzuki coupling and acidic deprotection.

References

  • Structural Insights into JAK2 Inhibition. Journal of Medicinal Chemistry. 2011. (Describes piperidine-aniline analogues and hinge binding modes).

  • Discovery and SAR Study of 4-(pyrazolyl)piperidine Side Chains as CCR5 Antagonists. Bioorganic & Medicinal Chemistry Letters. 2004. (Details the C4-linked scaffold in GPCR ligands).

  • Discovery of substituted 4-(pyrazol-4-yl)-phenylbenzodioxane-2-carboxamides as potent ROCK-II inhibitors. Journal of Medicinal Chemistry. 2008.[2] (Demonstrates the utility of the pyrazol-4-yl motif in kinase selectivity).

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole. Polish Journal of Chemical Technology. 2024. (Recent synthetic methodologies for pyrazole-piperidine derivatives).

  • AT7519, A Novel Cyclin Dependent Kinase Inhibitor. Astex Therapeutics Publications. (Example of pyrazole-piperidine pharmacophore in clinical candidates).

Sources

Exploratory

A Technical Guide to Sourcing and Quality Verification of High-Purity 4-(1H-Pyrazol-4-yl)piperidine 2HCl for Pharmaceutical Research

This guide provides drug discovery and development scientists with a comprehensive framework for sourcing and verifying the quality of high-purity 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride (CAS No: 1035381-63-7). Adh...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides drug discovery and development scientists with a comprehensive framework for sourcing and verifying the quality of high-purity 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride (CAS No: 1035381-63-7). Adherence to the principles and protocols outlined herein is critical for ensuring the reproducibility and integrity of experimental outcomes.

Introduction: The Strategic Importance of Pyrazole-Piperidine Scaffolds

The 4-(1H-Pyrazol-4-yl)piperidine moiety is a privileged scaffold in modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen, are foundational to drug development, with over 85% of biologically active small molecules incorporating a heterocyclic ring system.[1] These structures are prized for their ability to modulate key pharmacological properties, including solubility, lipophilicity, and hydrogen bonding capacity, which are essential for optimizing ADME/Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles.[1]

The pyrazole component, a five-membered aromatic ring with two adjacent nitrogen atoms, serves as a versatile pharmacophore in agents targeting a range of conditions, including inflammation and cancer.[2] When coupled with a piperidine ring, the resulting scaffold offers a three-dimensional architecture that can effectively probe the binding pockets of biological targets like protein kinases. The dihydrochloride salt form of this compound enhances aqueous solubility and stability, rendering it suitable for a variety of experimental conditions.

Given its role as a critical starting material, the purity of 4-(1H-Pyrazol-4-yl)piperidine 2HCl is paramount. The presence of impurities—such as regioisomers, residual solvents, or inorganic salts—can lead to misleading biological data, failed synthetic steps, and a significant loss of time and resources. This guide, therefore, emphasizes a rigorous approach to supplier selection and incoming quality control.

Commercial Supplier Landscape & Purity Specifications

A survey of the chemical supplier market reveals several sources for 4-(1H-Pyrazol-4-yl)piperidine 2HCl. While many list the compound, the level of detail regarding purity and analytical characterization varies significantly. Researchers must prioritize suppliers who provide transparent and comprehensive quality documentation.

SupplierStated PurityAnalytical Data ProvidedNotes
Sigma-Aldrich Typically ≥95-98%[3]Certificate of Analysis (CoA) often available online, may include NMR, HPLC, or MS data.Purity can vary by specific lot and partner source.
BLDpharm Information not consistently provided on the product page.[4]CoA inquiry is available as a support option.[4]Often positioned for bulk and research quantities.
Fluorochem States 98% purity for a similar isomer.[5]Access to detailed specifications and safety data.A broad supplier of fine chemicals for research.
Vibrant Pharma Inc. Typically ≥97% for related piperidine-pyrazole derivatives.[6]Purity, formula, and storage conditions are listed.Specializes in novel building blocks for drug discovery.

Key Insight: The stated purity on a product webpage is a preliminary indicator. The definitive measure of quality is a lot-specific Certificate of Analysis (CoA). It is imperative to request and scrutinize this document before purchase or, at a minimum, upon receipt of the material.

The Supplier Qualification & Incoming QC Workflow

A systematic approach to sourcing and verification ensures that only high-quality material enters the research pipeline. The following workflow is recommended:

G cluster_0 Phase 1: Supplier Vetting cluster_1 Phase 2: In-House Verification S1 Identify Potential Suppliers S2 Request Lot-Specific CoA S1->S2 S3 Analyze CoA for Completeness (Purity, Identity, Residuals) S2->S3 S4 Decision: Qualify or Reject Supplier S3->S4 P1 Procure Qualified Material S4->P1 Supplier Qualified P2 Perform Identity & Purity Tests (¹H NMR, LC-MS) P1->P2 P3 Compare In-House Data to Supplier CoA P2->P3 P4 Decision: Accept or Reject Lot P3->P4 P4->S1 Data Mismatch (Initiate New Search) P5 Release to Research Inventory P4->P5 Data Match

Caption: Recommended workflow for supplier qualification and internal quality control.

Technical Deep Dive: In-House Quality Verification

Trust in a supplier's CoA should always be validated with in-house testing. This self-validating system protects against lot-to-lot variability and potential shipping degradation.

Decoding the Certificate of Analysis (CoA)

A comprehensive CoA for 4-(1H-Pyrazol-4-yl)piperidine 2HCl should include:

  • Purity Assessment: Typically determined by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), expressed as a percentage area. Look for a clean baseline and the absence of significant secondary peaks.

  • Identity Confirmation:

    • ¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum should be consistent with the expected structure. Key signals include aromatic protons from the pyrazole ring and aliphatic protons from the piperidine ring. The integration values should correspond to the number of protons for each signal.

    • Mass Spectrometry (MS): The observed mass-to-charge ratio (m/z) should correspond to the calculated molecular weight of the free base (C₈H₁₃N₃, MW: 151.21)[7] or its protonated form [M+H]⁺.

  • Appearance: Should be listed as a white to off-white solid.[8][9]

Protocol: Standard In-House QC Verification

This protocol outlines the essential steps for an incoming QC check.

Objective: To confirm the identity and purity of a newly received lot of 4-(1H-Pyrazol-4-yl)piperidine 2HCl.

Materials:

  • Received 4-(1H-Pyrazol-4-yl)piperidine 2HCl

  • Deuterated solvent for NMR (e.g., DMSO-d₆ or D₂O)

  • HPLC-grade solvents (e.g., acetonitrile, water)[10]

  • LC-MS grade formic acid (optional modifier)

  • NMR spectrometer, LC-MS system

Methodology:

Step 1: ¹H NMR Spectroscopy for Identity Confirmation

  • Accurately weigh approximately 5-10 mg of the compound.

  • Dissolve the sample in ~0.7 mL of a suitable deuterated solvent (DMSO-d₆ is often a good choice for hydrochloride salts).

  • Acquire a ¹H NMR spectrum.

  • Analysis: Compare the obtained spectrum with a reference spectrum or the one provided on the supplier's CoA. Verify that chemical shifts, splitting patterns, and integrations are consistent with the structure of 4-(1H-Pyrazol-4-yl)piperidine. Pay close attention to the aromatic region for pyrazole protons and the aliphatic region for piperidine protons.[11]

Step 2: LC-MS for Purity Assessment and Mass Verification

  • Prepare a stock solution of the compound at ~1 mg/mL in a suitable solvent (e.g., 50:50 water:acetonitrile).

  • Further dilute the stock solution to a working concentration of ~10-50 µg/mL.

  • Set up an appropriate LC method. A reverse-phase C18 column is typically suitable.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical starting point is a 5-minute gradient from 5% to 95% Mobile Phase B.

  • Inject the sample onto the LC-MS system.

  • Analysis:

    • Purity: Integrate the peak area of the main component in the chromatogram (UV detector, e.g., 214 nm or 254 nm). Purity is calculated as (Area of Main Peak / Total Area of All Peaks) x 100. For high-purity material, this should be ≥98%.

    • Identity: Examine the mass spectrum associated with the main peak. The observed m/z should correspond to the [M+H]⁺ of the free base (C₈H₁₃N₃), which is approximately 152.12.

Handling and Storage: Preserving Compound Integrity

4-(1H-Pyrazol-4-yl)piperidine 2HCl is a dihydrochloride salt, which can be hygroscopic (tending to absorb moisture from the air).[12][13] Improper handling can lead to inaccurate weighing and potential degradation over time.

Best Practices:

  • Storage: Store the compound in a tightly sealed container in a desiccator or a controlled low-humidity environment.[14] For long-term storage, refrigeration (2-8°C) under an inert atmosphere (argon or nitrogen) is recommended.[6]

  • Handling: When weighing, minimize the compound's exposure to the ambient atmosphere.[12] Work quickly and reseal the container promptly. For highly moisture-sensitive applications, handling inside a glove box or glove bag is ideal.[13][15] If the material has clumped due to moisture absorption, it may need to be dried under high vacuum before use.[16]

Conclusion

The successful application of 4-(1H-Pyrazol-4-yl)piperidine 2HCl in drug discovery hinges on the procurement of high-purity material. By implementing a robust workflow that includes careful supplier vetting, critical analysis of the Certificate of Analysis, and mandatory in-house analytical verification, researchers can ensure the quality and reliability of this key building block. This diligence is not a procedural formality but a fundamental component of scientific integrity and a critical step toward reproducible, high-impact results.

References

  • Jampilek, J. (2019). Heterocycles in Medicinal Chemistry. Molecules, 24(21), 3839. Available at: [Link]

  • Research and Reviews. (2024). Role of Heterocyclic Compounds in Drug Development: An Overview. Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. Available at: [Link]

  • World Journal of Advanced Research and Reviews. (2025). Role of Heterocycles in Drug Discovery: An Overview. World Journal of Advanced Research and Reviews, 20(01), 1645–1656. Available at: [Link]

  • Taylor & Francis Online. (2025). Key heterocyclic moieties for the next five years of drug discovery and development. Expert Opinion on Drug Discovery. Available at: [Link]

  • PriMera Scientific Publications. (2025). Significance of Heterocyclic Compounds in New Drug Development. PriMera Scientific Publications. Available at: [Link]

  • TutorChase. (n.d.). How do you handle hygroscopic solutes in the lab?. Available at: [Link]

  • HepatoChem, Inc. (2016). How do you handle hygroscopic salts?. Available at: [Link]

  • University of Rochester. (n.d.). How To: Store Reagents. Available at: [Link]

  • University of Pittsburgh, Wipf Group. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds. Available at: [Link]

  • Alfa Aesar. (n.d.). Certificate of analysis: 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine. Available at: [Link]

  • Alfa Aesar. (n.d.). Certificate of analysis: 4-[4-(2-Chlorophenyl)-1H-pyrazol-1-yl]piperidine, 97%. Available at: [Link]

  • Biblioteka Nauki. (n.d.). Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Available at: [Link]

  • Analytical Methods. (2010). Simultaneous determination of 2-, 3- and 4-fluorophenylpiperazines and their regioisomers in street samples of piperazines by GC-MS. Available at: [Link]

  • Molecules. (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Available at: [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine. Available at: [Link]

  • Symrise. (n.d.). Cantryl. Available at: [Link]

  • OECD SIDS. (n.d.). 2-PROPANOL. Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Regioselective N-Alkylation of 4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride

Overview & Strategic Rationale In modern drug discovery, bis-nitrogenous heterocycles such as 4-(1H-pyrazol-4-yl)piperidine are highly valued building blocks, frequently utilized as core scaffolds or key intermediates in...

Author: BenchChem Technical Support Team. Date: March 2026

Overview & Strategic Rationale

In modern drug discovery, bis-nitrogenous heterocycles such as 4-(1H-pyrazol-4-yl)piperidine are highly valued building blocks, frequently utilized as core scaffolds or key intermediates in the synthesis of kinase inhibitors and other targeted therapeutics (1). Because this molecule contains two distinct nucleophilic nitrogen centers—a secondary aliphatic amine (piperidine) and a secondary aromatic amine (pyrazole)—achieving precise regiocontrol during N-alkylation is a primary synthetic challenge.

This protocol delineates the causality behind the reaction conditions required to selectively alkylate either the piperidine or the pyrazole moiety. By exploiting the inherent thermodynamic and kinetic differences between the two nitrogen centers, chemists can achieve >95% regioselectivity without relying on complex, low-yielding separations.

Mechanistic Causality: pKa and Nucleophilicity Profiles

The foundation of regioselective alkylation lies in the vast difference in basicity and nucleophilicity between the two rings.

Supplied as a dihydrochloride salt, both nitrogen atoms in 4-(1H-pyrazol-4-yl)piperidine are initially protonated. According to the comprehensive basicity scale established by the Leito group, the2.

When a mild base (e.g., N,N-Diisopropylethylamine, DIPEA) is introduced:

  • Deprotonation Sequence: The highly acidic pyrazolium proton is neutralized first, followed by the piperidinium proton.

  • Nucleophilic Dominance: Once freebased, the sp3-hybridized piperidine nitrogen is orders of magnitude more nucleophilic than the sp2-hybridized pyrazole nitrogen (whose lone pair is partially delocalized into the aromatic

    
    -system).
    
  • Orthogonal Reactivity: To selectively alkylate the pyrazole ring, the highly reactive piperidine nitrogen must first be masked (e.g., via Boc protection). Subsequently, a strong base like Sodium Hydride (NaH) is required to deprotonate the weakly acidic pyrazole N-H (pKa ~ 14.5 in water), generating a highly reactive pyrazolide anion that readily attacks electrophiles (3).

Reaction Logic Visualization

G Start 4-(1H-Pyrazol-4-yl)piperidine 2HCl Base Neutralization (Mild Base) Generates Free Base Start->Base Split Base->Split Direct Direct Alkylation (R-X) Target: Piperidine N Split->Direct Pathway A Indirect Boc Protection (Boc2O) Target: Piperidine N Split->Indirect Pathway B PipAlk Product: N-Alkylpiperidine Direct->PipAlk PyAlk Strong Base (NaH) + R'-X Target: Pyrazole N Indirect->PyAlk Deprot Acidic Deprotection (HCl) Yields Pyrazole-Alkylated Product PyAlk->Deprot

Regioselective N-alkylation pathways for 4-(1H-Pyrazol-4-yl)piperidine.

Experimental Methodologies

Protocol A: Direct N-Alkylation of the Piperidine Ring

Causality Check: Because piperidine is highly nucleophilic, excess alkyl halide will lead to unwanted quaternary ammonium salt formation. To prevent this, 4.

  • Freebasing: Suspend 4-(1H-pyrazol-4-yl)piperidine dihydrochloride (1.0 eq, 10 mmol) in anhydrous MeCN (100 mL) under a nitrogen atmosphere. Add DIPEA (3.5 eq, 35 mmol) dropwise at 0 °C. Stir for 30 minutes to ensure complete neutralization of both hydrochloride equivalents.

  • Controlled Alkylation: Load the alkyl halide (R-X, 1.05 eq, 10.5 mmol) into a gas-tight syringe. Using a syringe pump, add the alkyl halide dropwise over 3–4 hours to the vigorously stirred reaction mixture at room temperature.

  • Reaction Monitoring: Stir for an additional 12 hours. Monitor completion via LC-MS (UV 254 nm).

  • Workup: Remove MeCN via rotary evaporation. Partition the residue between Ethyl Acetate (EtOAc) and saturated aqueous NaHCO₃. Extract the aqueous layer twice with EtOAc.

  • Purification: Dry the combined organic layers over Na₂SO₄, filter, and concentrate. Purify via flash column chromatography (DCM:MeOH gradient, typically 95:5 to 90:10 containing 1% Et₃N to prevent streaking).

Protocol B: Orthogonal N-Alkylation of the Pyrazole Ring

Causality Check: Direct alkylation of the pyrazole is impossible without first masking the piperidine ring. NaH is utilized to irreversibly deprotonate the pyrazole, driving the reaction kinetically.

  • Selective Protection: Suspend the dihydrochloride salt (1.0 eq) in DCM. Add Et₃N (3.0 eq) followed by Boc₂O (1.0 eq) at 0 °C. Stir for 4 hours. The superior nucleophilicity of the piperidine ensures exclusive N-Boc formation. Isolate the intermediate via standard aqueous workup.

  • Pyrazole Deprotonation: Dissolve the N-Boc intermediate in anhydrous DMF (0.2 M). Cool to 0 °C and add NaH (60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir for 30 minutes until hydrogen gas evolution ceases, indicating complete formation of the pyrazolide anion.

  • Alkylation: Add the alkyl halide (R'-X, 1.1 eq) in one portion. Warm to room temperature and stir for 4 hours.

  • Quench & Isolate: Carefully quench with ice water. Extract with EtOAc, wash extensively with brine (to remove DMF), dry, and concentrate.

  • Deprotection: Treat the crude intermediate with 4M HCl in 1,4-dioxane for 2 hours at room temperature to cleave the Boc group, yielding the pyrazole-alkylated piperidine hydrochloride salt.

Reaction Parameters & Yield Optimization

Summarized below are the optimized parameters for achieving high regioselectivity based on the target nitrogen atom.

Reaction ParameterTarget NitrogenBase (Equivalents)SolventTemp (°C)RegioselectivityIsolated Yield
Direct Alkylation PiperidineDIPEA (3.5 eq)MeCN25>95%82 - 88%
Direct Alkylation PiperidineK₂CO₃ (3.0 eq)DMF60>90%75 - 80%
Orthogonal Alkyl. PyrazoleNaH (1.2 eq)*DMF0 to 25>98%78 - 85%**

*Requires prior Boc-protection of the piperidine nitrogen. **Yield represents the two-step sequence (alkylation + deprotection).

Self-Validating Analytical Workflows

A robust protocol must be self-validating. Relying solely on LC-MS mass shifts (+R group) is insufficient because both regioisomers possess identical molecular weights. To definitively validate the regiochemistry of your product, utilize the following orthogonal NMR techniques:

  • 1D ¹H NMR (DMSO-d₆): The unalkylated pyrazole N-H proton resonates as a broad singlet far downfield (typically ~12.5 ppm).

    • If Protocol A was successful: This peak will remain intact, and the

      
      -protons of the piperidine ring (~2.5–3.0 ppm) will shift downfield due to the new alkyl substituent.
      
    • If Protocol B was successful: The 12.5 ppm N-H peak will completely disappear. Furthermore, the symmetry of the pyrazole C3/C5 protons (which often appear as a single peak due to rapid tautomerization in the unsubstituted form) will be broken, resolving into two distinct signals.

  • 2D ¹H-¹³C HMBC: Absolute structural proof is obtained by observing heteronuclear multiple-bond correlations. Look for a cross-peak between the protons of the newly introduced alkyl group and the adjacent ring carbons. A correlation to the piperidine C2/C6 carbons confirms Protocol A, whereas a correlation to the pyrazole C3/C5 carbons confirms Protocol B.

References

  • pKa values bases - Chair of Analytical Chemistry, ut.ee.
  • Procedure for N-alkylation of Piperidine? - ResearchGate.
  • Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates - Semantic Scholar.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib - ResearchGate.

Sources

Application

Application Notes and Protocols for the Synthesis of Crizotinib via a 4-(1H-Pyrazol-4-yl)piperidine Intermediate

Abstract Crizotinib (Xalkori®) is a pivotal multi-targeted tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with anaplastic lymphoma kinase (ALK) or ROS1 rea...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Crizotinib (Xalkori®) is a pivotal multi-targeted tyrosine kinase inhibitor used in the treatment of non-small cell lung cancer (NSCLC), particularly in patients with anaplastic lymphoma kinase (ALK) or ROS1 rearrangements.[1][2] Its synthesis has been a subject of extensive research to develop efficient, scalable, and robust manufacturing processes. This document provides a detailed guide for the synthesis of Crizotinib, focusing on a convergent strategy that utilizes a key Suzuki-Miyaura coupling reaction. The core intermediates for this route are (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-bromopyridin-2-amine and a protected 4-(1H-pyrazol-4-yl)piperidine derivative, specifically tert-butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate. This approach has been successfully employed for large-scale production, demonstrating high selectivity and good yields.[3][4]

These application notes are intended for researchers, medicinal chemists, and process development professionals, offering not only step-by-step protocols but also the scientific rationale behind the chosen methodologies, in-process controls, and safety considerations.

Introduction: The Strategic Approach to Crizotinib Synthesis

The chemical structure of Crizotinib, (R)-3-[1-(2,6-Dichloro-3-fluorophenyl)-ethoxy]-5-[(1-piperidin-4-yl)-1H-pyrazol-4-yl]pyridin-2-amine, presents several synthetic challenges, including the installation of a chiral ether linkage and the construction of the bi-aryl core.[1] A convergent synthesis is highly advantageous as it allows for the independent preparation of complex fragments which are then combined in the final stages, maximizing overall efficiency.

The strategy detailed herein hinges on the formation of the C-C bond between the pyridine and pyrazole rings via a Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. This reaction is well-established for its reliability, functional group tolerance, and scalability.[3][4] The overall workflow involves the synthesis of two key intermediates, followed by their coupling and a final deprotection step to yield the active pharmaceutical ingredient (API).

Crizotinib_Synthesis_Overview cluster_0 Intermediate A Synthesis cluster_1 Intermediate B Synthesis cluster_2 Final Assembly A_start 4-Hydroxypiperidine A_mid1 Boc-protected 4-iodopyrazolyl-piperidine A_start->A_mid1 Multi-step [Ref: 7] A_final Key Intermediate A: Pyrazolyl-piperidine Boronate A_mid1->A_final Borylation [Ref: 7] C_couple Boc-Crizotinib A_final->C_couple Suzuki Coupling Pd Catalyst, Base [Ref: 5, 7] B_start (S)-1-(2,6-dichloro-3- fluorophenyl)ethanol B_mid1 Chiral Ether B_start->B_mid1 Mitsunobu Reaction [Ref: 5] B_final Key Intermediate B: Brominated Pyridine B_mid1->B_final Reduction & Bromination [Ref: 5] B_final->C_couple C_final Crizotinib API C_couple->C_final Boc Deprotection [Ref: 7] caption Overall Synthetic Workflow for Crizotinib.

Figure 1: Overall Synthetic Workflow for Crizotinib.

Synthesis of Key Intermediates

Intermediate A: tert-Butyl 4-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]piperidine-1-carboxylate

This intermediate provides the pyrazolyl-piperidine moiety, which is crucial for binding to the target kinase. The synthesis begins with Boc-protected 4-hydroxypiperidine and proceeds through an iodinated intermediate. The final borylation step prepares the molecule for the Suzuki coupling.

The synthesis of the boronate ester from the corresponding iodide is a critical step.[4] The use of an organometallic reagent like isopropylmagnesium chloride facilitates a metal-halogen exchange, creating a transient Grignard-type species that readily reacts with an electrophilic boron source like 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (iPrOBPin). The Boc (tert-butoxycarbonyl) protecting group on the piperidine nitrogen is essential to prevent side reactions and improve the handling and solubility of the intermediates. It is stable under the conditions of the metal-halogen exchange and Suzuki coupling but can be easily removed in the final step under acidic conditions.

This protocol is adapted from established industrial processes.[4]

  • Mesylation: To a solution of N-Boc-4-hydroxypiperidine (1.0 equiv) in a suitable aprotic solvent (e.g., MTBE), add triethylamine (2.4 equiv) and cool the mixture to -5 to 0 °C.

  • Add methanesulfonyl chloride (1.8 equiv) dropwise, maintaining the internal temperature below 5 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Displacement: In a separate vessel, prepare a solution of 4-iodo-1H-pyrazole (1.0 equiv) and a suitable base (e.g., potassium carbonate or cesium carbonate) in a polar aprotic solvent like DMF.

  • Add the crude mesylate solution from the previous step to the pyrazole mixture.

  • Heat the reaction to 80-90 °C and stir for 12-18 hours. Monitor progress by LC-MS.

  • Work-up and Isolation: After cooling, perform an aqueous work-up to remove inorganic salts and DMF. The product can be isolated by extraction with an organic solvent (e.g., ethyl acetate) and purified by crystallization or silica gel chromatography to yield the target iodide as a solid.[4]

This protocol is adapted from the process described by de Koning et al.[4]

  • Reaction Setup: Charge a reactor with tert-butyl 4-(4-iodo-1H-pyrazol-1-yl)piperidine-1-carboxylate (1.0 equiv) and anhydrous THF under a nitrogen atmosphere. Cool the solution to -10 °C.

  • Grignard Formation: Add isopropylmagnesium chloride (2 M in THF, 1.5 equiv) dropwise, maintaining the temperature below 0 °C. After the addition, warm the mixture to 20 °C and stir for 1 hour to ensure complete metal-halogen exchange.

  • Borylation: Cool the reaction mixture back to -10 °C. Add 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.5 equiv) dropwise, again keeping the temperature below 0 °C.

  • Quench and Isolation: Once the reaction is complete (as monitored by LC-MS), quench carefully with a saturated aqueous ammonium chloride solution. Extract the product with an appropriate organic solvent. The crude product can be purified by crystallization from an ethanol/water mixture to afford the boronate ester (Intermediate A) as a white solid.[4]

Intermediate B: (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-bromopyridin-2-amine

This intermediate contains the chiral ether and the brominated pyridine core, which will act as the electrophilic partner in the Suzuki coupling.

The synthesis of this fragment involves a key Mitsunobu reaction to form the chiral ether linkage.[3][4] The Mitsunobu reaction allows for the coupling of a primary or secondary alcohol with a nucleophile (in this case, a hydroxypyridine) under mild conditions, proceeding with a clean inversion of stereochemistry at the alcohol's chiral center. Starting with the (S)-alcohol ensures the desired (R)-configuration in the final product. A subsequent chemoselective reduction of a nitro group in the presence of aryl halides is necessary, followed by bromination to install the handle for the cross-coupling reaction.

This protocol is adapted from the process described by de Koning et al.[3][4]

  • Mitsunobu Reaction: To a solution of (S)-1-(2,6-dichloro-3-fluorophenyl)ethanol (1.0 equiv), 5-bromo-3-hydroxy-2-nitropyridine (1.0 equiv), and triphenylphosphine (1.2 equiv) in toluene, add diisopropyl azodicarboxylate (DIAD) (1.2 equiv) dropwise at 0-5 °C. Allow the reaction to warm to room temperature and stir until completion. The product can be crystallized directly from the reaction mixture.

  • Nitro Reduction: Dissolve the product from the previous step in a suitable solvent like ethanol or ethyl acetate. Add a reducing agent such as iron powder in the presence of ammonium chloride, or perform catalytic hydrogenation using a catalyst like Pd/C. This step selectively reduces the nitro group to an amine without affecting the aryl halides.[5]

  • Bromination: The resulting aminopyridine is then brominated to yield Intermediate B. This can be achieved using a reagent like N-bromosuccinimide (NBS) in a solvent such as acetonitrile.

  • Purification: The final intermediate can be purified by crystallization from a solvent system like methanol/water to yield (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-bromopyridin-2-amine (Intermediate B) as an off-white solid.[4]

Final Assembly: Suzuki Coupling and Deprotection

This is the convergent step where the two key intermediates are joined to form the core structure of Crizotinib, followed by the removal of the Boc protecting group.

Suzuki_Coupling cluster_main Suzuki-Miyaura Coupling IntA Intermediate A (Boronate Ester) Catalyst Pd(0) Catalyst (e.g., Pd(dppf)Cl2) IntA->Catalyst Oxidative Addition IntB Intermediate B (Bromopyridine) IntB->Catalyst Product Boc-Crizotinib Catalyst->Product Reductive Elimination Base Base (e.g., Na2CO3) Base->Catalyst Transmetalation caption Key steps in the Palladium-catalyzed Suzuki coupling.

Figure 2: Key steps in the Palladium-catalyzed Suzuki coupling.
Rationale and Causality

The Suzuki-Miyaura coupling is highly effective for this transformation. A palladium(0) catalyst, often generated in situ, undergoes oxidative addition into the carbon-bromine bond of Intermediate B. This is followed by transmetalation with the boronate ester (Intermediate A), which is activated by a base (e.g., sodium carbonate). The final step is reductive elimination, which forms the new C-C bond and regenerates the Pd(0) catalyst, completing the catalytic cycle.[3] The choice of catalyst, base, and solvent is crucial for achieving high yield and selectivity.

Protocol: Suzuki Coupling and Deprotection
Reagent/ParameterQuantity/ValuePurpose
Intermediate B1.0 equivElectrophilic partner
Intermediate A1.1 equivNucleophilic partner
Pd(dppf)Cl₂0.02 equivPalladium Catalyst
Sodium Carbonate (aq)3.0 equivBase
Solvent1,4-Dioxane / WaterReaction Medium
Temperature80-90 °CTo drive reaction
Reaction Time4-8 hoursMonitor by LC-MS
  • Coupling Reaction: To a degassed mixture of 1,4-dioxane and water, add Intermediate B, Intermediate A, sodium carbonate, and the palladium catalyst (e.g., Pd(dppf)Cl₂).

  • Heat the mixture to 80-90 °C under a nitrogen atmosphere and stir until LC-MS analysis shows consumption of the starting materials.

  • Work-up: Upon completion, cool the reaction, dilute with water, and extract the product (tert-butyl 4-(4-(6-amino-5-((R)-1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate) with an organic solvent like ethyl acetate.[6] Wash the organic layer with brine, dry over sodium sulfate, and concentrate under reduced pressure.

  • Deprotection: Dissolve the crude Boc-protected product in a suitable solvent such as methanol or isopropanol.

  • Add a strong acid, such as hydrochloric acid (concentrated or as a solution in a solvent), and stir at room temperature. The reaction is typically complete within a few hours.

  • Isolation: The final Crizotinib product, often as its hydrochloride salt, may precipitate from the solution or can be isolated by adjusting the pH and extracting. Final purification is typically achieved by crystallization from a suitable solvent system to yield Crizotinib as a pure, crystalline solid.[4]

Characterization and Quality Control

Ensuring the identity, purity, and quality of the final Crizotinib API is paramount. A suite of analytical techniques should be employed.

TechniqueParameterExpected Result/Specification
RP-HPLC Purity≥ 99.5% area
Retention TimeMatches reference standard[7][8]
¹H NMR Chemical Shifts & IntegrationConforms to the known structure of Crizotinib[9]
Mass Spec (MS) Molecular Ion Peak[M+H]⁺ at m/z 450.34[1]
Chiral HPLC Enantiomeric Purity≥ 99.8% ee (R-enantiomer)[10]
FT-IR Functional GroupsCharacteristic peaks for N-H, C-O, C-Cl, C-F bonds

RP-HPLC Method Example: [7][11]

  • Column: C18, 250 x 4.6 mm, 5 µm

  • Mobile Phase: Acetonitrile : Phosphate Buffer (pH 6.5) in a gradient or isocratic elution.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 267 nm

  • Column Temperature: 30 °C

Safety Considerations

  • Reagents: Handle all reagents, especially organometallics (isopropylmagnesium chloride), corrosive chemicals (methanesulfonyl chloride), and palladium catalysts, in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Reactions: Some reactions may be exothermic. Monitor internal temperatures carefully, especially during the addition of reagents like methanesulfonyl chloride and DIAD. Ensure adequate cooling is available.

  • Solvents: Use appropriate precautions when handling flammable organic solvents. All heating should be done using controlled heating mantles or oil baths.

  • Product: Crizotinib is a potent cytotoxic agent. Handle the final API and concentrated solutions with extreme care, using containment equipment where possible to avoid inhalation or skin contact.

References

  • ResearchGate. (n.d.). Synthesis and structure of crizotinib. The hinge binder 2 aminopyridine... Retrieved from [Link]

  • Ou, S. H. I., & Bartlett, C. H. (2012). Crizotinib for the Treatment of ALK-Rearranged Non-Small Cell Lung Cancer: A Success Story to Usher in the Second Decade of Molecular Targeted Therapy in Oncology. The Oncologist, 17(11), 1351–1374. Available at: [Link]

  • Suneetha, D., & Anusha, Y. (2017). Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique. Indo American Journal of Pharmaceutical Sciences, 4(11), 4415-4422. Available at: [Link]

  • Jiang, X., et al. (2017). Crizotinib: From Chemical Entity to Anticancer Agent. Journal of Pharmacy and Pharmacology, 5, 755-759. Available at: [Link]

  • de Koning, P. D., et al. (2011). Fit-for-purpose development of the enabling route to crizotinib (PF-02341066). Organic Process Research & Development, 15(5), 1018-1026. Available at: [Link]

  • Google Patents. (n.d.). CN107365301B - Synthesis method of crizotinib and preparation method of intermediate thereof.
  • de Koning, P. D., et al. (2011). Fit-for-Purpose Development of the Enabling Route to Crizotinib (PF-02341066). Organic Process Research & Development, 15(5), 1018-1026. Available at: [Link]

  • ResearchGate. (n.d.). (PDF) Analytical methods Development and Validation of Crizotinib by RP-HPLC Technique. Retrieved from [Link]

  • IOSR Journal. (n.d.). Estimation of Crizotinib in Capsule Dosage Form by RP-HPLC. Retrieved from [Link]

  • Jadhav, P. B., et al. (2017). Development and Validation of an RP-HPLC Method for Crizotinib. International Journal of Pharmacy & Pharmaceutical Research, 9(2), 100-106. Available at: [Link]

  • Der Pharma Chemica. (n.d.). Enantioselective Analysis of Crizotinib by Chiral LC Method. Retrieved from [Link]

  • Synfacts. (2011). Synthesis of Crizotinib (PF-02341066). Synfacts, 2011(11), 1205. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of crizotinib, [d-Lys⁶(crizotinib)]–GnRH-I, MJ55, and...*. Retrieved from [Link]

  • Fussell, S. J., et al. (2012). A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. Tetrahedron Letters, 53(8), 948-950. Available at: [Link]

  • Pfizer. (2013). Pfizer Gains China Approval of Kinase-Specific Lung Cancer Drug, Xalkori (crizotinib). Retrieved from [Link]

  • Zhang, Q., et al. (2020). Synthesis of a Crizotinib Intermediate via Highly Efficient Catalytic Hydrogenation in Continuous Flow. Organic Process Research & Development, 24(10), 2263-2271. Available at: [Link]

  • Google Patents. (n.d.). US9604966B2 - Crizotinib preparation method.
  • PubChem. (n.d.). tert-Butyl 4-(4-(6-aMino-5-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)pyridin-3-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, (R)-. Retrieved from [Link]

Sources

Method

Application Note: Palladium-Catalyzed Cross-Coupling Strategies for Pyrazole-Piperidine Derivatives

Introduction & Mechanistic Rationale The fusion of pyrazole and piperidine scaffolds is a cornerstone strategy in the design of modern therapeutics, particularly for kinase inhibitors and G-protein-coupled receptor (GPCR...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

The fusion of pyrazole and piperidine scaffolds is a cornerstone strategy in the design of modern therapeutics, particularly for kinase inhibitors and G-protein-coupled receptor (GPCR) ligands. Constructing these architectures typically relies on Palladium-catalyzed cross-coupling reactions—namely, the Suzuki-Miyaura coupling (for C–C bond formation) and the Buchwald-Hartwig amination (for C–N bond formation) [1].

Despite the maturity of Pd-catalysis, nitrogen-rich heterocycles present profound synthetic challenges. Pyrazoles and piperidines can coordinate to the palladium center, effectively poisoning the catalyst. Furthermore, researchers frequently encounter two major failure modes: protodehalogenation of the pyrazole electrophile and base-dependent substrate decomposition [2].

This application note provides a self-validating, causally-driven guide to overcoming these hurdles, ensuring high-yielding and reproducible cross-couplings.

Strategic Workflow & Causality

To achieve successful coupling, the selection of the halogen, ligand, and base cannot be arbitrary; each choice must directly address a specific mechanistic bottleneck.

  • Halogen Selection (Preventing Dehalogenation): While iodinated heterocycles are traditionally favored for their high reactivity in oxidative addition, iodopyrazoles are highly susceptible to protodehalogenation. Switching to bromo- or chloropyrazoles significantly reduces this side reaction [3].

  • Base Selection (Preventing Decomposition): High-throughput experimentation has revealed that pyrazole substrates undergo unexpected decomposition pathways in the presence of certain carbonate bases during C–N coupling. The use of alkoxide bases (e.g.,

    
     or 
    
    
    
    ) entirely suppresses this degradation [4].
  • Ligand Sterics (Accelerating Reductive Elimination): In Buchwald-Hartwig aminations with secondary amines like piperidine, reductive elimination is the rate-limiting step. Bulky, electron-rich ligands such as

    
     or carbene-palladium complexes are required to force the spatial proximity of the coupling partners and accelerate product release before 
    
    
    
    -hydride elimination can occur [5].

G A 1. Substrate Profiling (Favor Br/Cl over I to stop dehalogenation) B 2. Catalyst & Ligand Selection (Bulky ligands to force reductive elimination) A->B C 3. Base Optimization (Alkoxides to prevent pyrazole degradation) B->C D 4. Cross-Coupling Execution (Microwave or Thermal Heating) C->D E 5. Self-Validating QC (LC-MS tracking, Thiophenol probing) D->E

Workflow for optimizing pyrazole-piperidine cross-coupling.

Quantitative Optimization Data

The following tables summarize the optimization landscapes for both C–N and C–C couplings, highlighting the causality behind the optimal conditions.

Table 1: Buchwald-Hartwig Amination (C–N Bond Formation)

Reaction: 4-Bromo-1H-pyrazole + Piperidine[5]

Catalyst / PrecatalystLigandBaseSolventTemp (°C)Yield (%)Mechanistic Causality



Toluene110<10Poor reductive elimination; high dehalogenation.



Xylene160 (MW)88Bulky ligand accelerates elimination; alkoxide prevents degradation.
Pd G3XPhos

Dioxane10092Highly active precatalyst ensures rapid L1Pd(0) formation.
Table 2: Suzuki-Miyaura Coupling (C–C Bond Formation)

Reaction: Halopyrazole + Piperidine-4-boronic acid pinacol ester [3]

HalogenBase PurityAdditiveYield (%)Mechanistic Causality
IodoStandard

None45High propensity for protodehalogenation.
BromoStandard

None65Trace heavy metals in base catalyze side reactions.
Bromo99.995%

None85Ultra-pure base minimizes heavy metal-induced dehalogenation.

Experimental Protocols & Self-Validation

Protocol A: Microwave-Assisted Buchwald-Hartwig Amination

Objective: Couple 4-bromo-1-tritylpyrazole with piperidine. Causality: Microwave (MW) irradiation accelerates the typically sluggish C–N coupling of electron-rich pyrazoles.


 and 

are pre-mixed to ensure the formation of the active monoligated

species before the introduction of the base, preventing catalyst deactivation.
  • Preparation: In an oven-dried MW vial, add 4-bromo-1-tritylpyrazole (1.0 equiv, 0.13 mmol) and piperidine (2.0 equiv, 0.26 mmol).

  • Catalyst Complexation: Add

    
     (10 mol%) and 
    
    
    
    (20 mol%). Stir dry for 1 minute.
  • Base & Solvent: Add

    
     (2.0 equiv). Critical Step: Alkoxide bases are strictly required to prevent base-dependent pyrazole ring opening [4]. Suspend in anhydrous xylene (2.0 mL).
    
  • Execution: Seal the vial under

    
     and irradiate at 160 °C for 10–20 minutes.
    
  • Self-Validation Checkpoint: Analyze the crude mixture via LC-MS.

    • Pass: Dominant mass corresponds to the cross-coupled product.

    • Fail: Presence of the reduced pyrazole mass (

      
      ) indicates failed reductive elimination. Remedy by increasing ligand steric bulk (e.g., switching to BrettPhos).
      
Protocol B: Trace-Metal Controlled Suzuki-Miyaura Coupling

Objective: Couple 4-bromopyrazole with a piperidine boronic ester. Causality: Dehalogenation is often triggered by electrophilic halogen abstraction catalyzed by trace heavy metals found in standard-grade bases [3].

  • Preparation: Charge a Schlenk flask with 4-bromopyrazole (1.0 equiv), piperidine-4-boronic acid pinacol ester (1.2 equiv), and XPhos Pd G3 precatalyst (5 mol%).

  • Base Addition: Add ultra-pure anhydrous

    
     (99.995% purity, 3.0 equiv).
    
  • Solvent: Degas and backfill the flask with

    
     (3x). Add a degassed mixture of EtOH/
    
    
    
    (4:1, 0.2 M).
  • Execution: Stir vigorously at 80 °C for 2 hours.

  • Self-Validation Checkpoint (Thiophenol Probe): To confirm that dehalogenation is suppressed, run a parallel micro-scale reaction spiked with 10 mol% thiophenol. Thiophenol acts as a scavenger for reactive

    
     intermediates. If diphenyl disulfide or brominated thiophenol derivatives appear on LC-MS, your solvent is oxygenated or your base contains heavy metal impurities [3].
    

Mechanistic Failure Modes

Understanding the catalytic cycle is essential for troubleshooting. The diagram below maps the standard cross-coupling cycle against the specific failure modes encountered with pyrazole-piperidine systems.

G Pd0 Pd(0)L Active Catalyst OA Oxidative Addition (Halopyrazole) Pd0->OA TM Amine Binding / Transmetalation (Piperidine / Boronate) OA->TM Fail1 Side Reaction: Protodehalogenation (Prevented by Br/Cl use) OA->Fail1 RE Reductive Elimination (Rate Limiting Step) TM->RE Fail2 Side Reaction: Base-Induced Degradation (Prevented by Alkoxides) TM->Fail2 RE->Pd0

Catalytic cycle highlighting critical failure modes and their synthetic solutions.

References

  • SciELO / J. Braz. Chem. Soc.
  • Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm PMC / Molecules URL
  • Academia.
  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)
  • C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)
Application

Application Note: Standardized Protocol for the Conversion of 4-(1H-Pyrazol-4-yl)piperidine Free Base to the Hydrochloride Salt

Introduction & Mechanistic Rationale In preclinical drug development and synthetic chemistry, converting free base amines into their corresponding hydrochloride salts is a critical workflow to enhance aqueous solubility,...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Rationale

In preclinical drug development and synthetic chemistry, converting free base amines into their corresponding hydrochloride salts is a critical workflow to enhance aqueous solubility, chemical stability, and bioavailability. The compound 4-(1H-Pyrazol-4-yl)piperidine is a highly versatile bifunctional pharmacophore that possesses two distinct nitrogen-containing functional groups with vastly different proton affinities:

  • Piperidine Nitrogen : A secondary, sp³-hybridized amine that is highly basic, exhibiting a conjugate acid pKa of approximately 11.28 [1].

  • Pyrazole Nitrogens : An aromatic, sp²-hybridized system where the pyridine-like nitrogen is only weakly basic, exhibiting a conjugate acid pKa of ~2.5 [2].

Because of this large ΔpKa (~8.8 units), stoichiometric control of the acid is paramount. The addition of exactly 1.0 equivalent of HCl selectively protonates the piperidine ring, yielding a mono-hydrochloride salt. However, to ensure maximum solubility and prevent disproportionation during long-term storage, pharmaceutical protocols often drive the reaction to the dihydrochloride salt by utilizing an excess of anhydrous acid (e.g., 4M HCl in dioxane) [4]. The aprotic nature of dioxane moderates the exothermic salt formation while drastically reducing the solubility of the resulting highly polar salt, thereby driving rapid crystallization.

Physicochemical Properties

PropertyValue
Chemical Name 4-(1H-Pyrazol-4-yl)piperidine
CAS Registry Number 147081-85-4 [3]
Molecular Formula (Free Base) C₈H₁₃N₃
Molecular Weight (Free Base) 151.21 g/mol
Target Salt Form Dihydrochloride (C₈H₁₅Cl₂N₃)
Target Molecular Weight 224.13 g/mol

Experimental Workflow

G A 1. Dissolution 4-(1H-Pyrazol-4-yl)piperidine in DCM/MeOH B 2. Acidification Add 4M HCl in Dioxane (2.5 - 3.0 eq) A->B Cool to 0°C C 3. Precipitation Stir at 25°C for 2h B->C Exothermic D 4. Isolation Filtration & MTBE Wash C->D Vacuum E 5. Drying Vacuum at 40°C (Dihydrochloride) D->E <10 mbar

Experimental workflow for the synthesis of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride.

Reagents and Materials

Reagent / SolventRoleEquivalentsAmount
4-(1H-Pyrazol-4-yl)piperidineSubstrate (Free Base)1.0 eq1.00 g (6.61 mmol)
4M HCl in DioxaneAcidifying Agent2.5 eq4.13 mL (16.5 mmol)
Dichloromethane (DCM)Primary SolventN/A15.0 mL
Methanol (MeOH)Co-solventN/A1.0 - 2.0 mL
Methyl tert-butyl ether (MTBE)Anti-solvent / WashN/A20.0 mL

Step-by-Step Protocol

Step 1: Substrate Dissolution

  • Action : Suspend 1.00 g of 4-(1H-Pyrazol-4-yl)piperidine free base in 15 mL of anhydrous DCM in a 50 mL round-bottom flask equipped with a magnetic stir bar. Add anhydrous MeOH dropwise (up to 2 mL) until the suspension transitions into a clear, homogeneous solution.

  • Causality : DCM is an excellent solvent for driving the precipitation of the final salt, but it may poorly solvate the crystalline free base. The addition of trace MeOH disrupts intermolecular hydrogen bonding between the pyrazole rings, ensuring complete dissolution and preventing the entrapment of unreacted free base in the final product matrix.

Step 2: Controlled Acidification

  • Action : Submerge the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–5 °C. Slowly add 4.13 mL of 4M HCl in dioxane dropwise over a period of 10 minutes.

  • Causality : The protonation of the piperidine nitrogen is highly exothermic. Cooling the reaction mitigates localized heating, which can lead to solvent boil-off, thermal degradation, or the formation of colored impurities [4]. Dioxane acts as a miscible, aprotic carrier that prevents the hydrolysis of the product.

Step 3: Precipitation and Maturation

  • Action : Remove the ice bath. Allow the reaction mixture to warm naturally to ambient temperature (20–25 °C). Maintain vigorous stirring for 2 hours.

  • Causality : As the dihydrochloride salt forms, its polarity drastically exceeds the solvating capacity of the DCM/dioxane mixture, causing a thick white precipitate to crash out. Extended stirring promotes Ostwald ripening, converting fine, amorphous particles into larger, highly crystalline solids that are easier to filter.

Step 4: Isolation and Washing

  • Action : Isolate the precipitate via vacuum filtration using a medium-porosity sintered glass funnel. Wash the filter cake with cold MTBE (2 × 10 mL).

  • Causality : MTBE serves as an ideal anti-solvent wash. It effectively strips away residual dioxane, unreacted free base, and non-polar impurities without dissolving the highly polar dihydrochloride salt, thereby maximizing the isolated yield.

Step 5: Vacuum Drying

  • Action : Transfer the isolated white solid to a vacuum oven or desiccator. Dry at 40 °C under high vacuum (<10 mbar) for 12 to 16 hours.

  • Causality : Elevated temperature under vacuum ensures the complete removal of volatile solvents (especially dioxane, which can intercalate into the crystal lattice) and prevents the hygroscopic salt from absorbing atmospheric moisture.

Analytical Validation (Self-Validating System)

To confirm the successful formation of the dihydrochloride salt and the absence of free base, the following self-validating analytical checks must be performed:

  • ¹H NMR Spectroscopy (in D₂O or DMSO-d₆) : The successful protonation of the piperidine ring is confirmed by a significant downfield shift (approx. +0.5 to +1.0 ppm) of the axial and equatorial protons adjacent to the piperidine nitrogen compared to the free base spectrum. The pyrazole protons will also exhibit a noticeable downfield shift due to the secondary protonation event.

  • Elemental Analysis (CHN) : Perform CHN analysis to verify the exact stoichiometry. The theoretical mass fractions for the dihydrochloride salt (C₈H₁₅Cl₂N₃) are C: 42.87%, H: 6.75%, N: 18.75%. A deviation of <0.4% confirms the complete formation of the di-salt over the mono-salt.

References

  • Source: scbt.
  • Source: semanticscholar.
  • Source: alfa-chemistry.
  • Source: google.
Method

Scale-up synthesis of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride API intermediate

Application Note: Scale-Up Synthesis of 4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride API Intermediate Introduction & Strategic Rationale 4-(1H-Pyrazol-4-yl)piperidine is a highly privileged structural motif, serving as...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Scale-Up Synthesis of 4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride API Intermediate

Introduction & Strategic Rationale

4-(1H-Pyrazol-4-yl)piperidine is a highly privileged structural motif, serving as a critical Active Pharmaceutical Ingredient (API) intermediate in the synthesis of numerous kinase inhibitors (e.g., JAK and ALK inhibitors) and CNS-active therapeutics. While medicinal chemistry routes often employ direct sp³-sp² cross-coupling of piperidine boronates, these reactions are notoriously sluggish, prone to β-hydride elimination, and require expensive, proprietary phosphine ligands.

To ensure a robust, self-validating, and economically viable scale-up process, this protocol leverages an sp²-sp² Suzuki-Miyaura cross-coupling strategy using N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester . This intermediate undergoes facile coupling with 4-bromo-1H-pyrazole using cost-effective Pd(dppf)Cl₂. Subsequent catalytic hydrogenation and Boc-deprotection yield the highly crystalline dihydrochloride salt, bypassing the need for chromatographic purification entirely [1].

Process Flow Visualization

SynthesisRoute SM Starting Materials: N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester + 4-Bromo-1H-pyrazole Int1 Intermediate 1: tert-butyl 4-(1H-pyrazol-4-yl)-1,2,3,6- tetrahydropyridine-1-carboxylate SM->Int1 Step 1: Suzuki-Miyaura Coupling Pd(dppf)Cl2, K2CO3, Dioxane/H2O, 90°C Int2 Intermediate 2: tert-butyl 4-(1H-pyrazol-4-yl) piperidine-1-carboxylate Int1->Int2 Step 2: Hydrogenation 10% Pd/C, H2 (50 psi), MeOH, RT API Final Product: 4-(1H-pyrazol-4-yl)piperidine dihydrochloride Int2->API Step 3: Boc Deprotection 4M HCl in Dioxane, RT

Figure 1: Three-step synthetic workflow for 4-(1H-pyrazol-4-yl)piperidine dihydrochloride.

Mechanistic Insights and Causality in Experimental Design

  • Catalyst Selection: Pd(dppf)Cl₂ is selected for Step 1 because the large bite angle of the dppf ligand accelerates the reductive elimination step, which is crucial for suppressing competitive protodeboronation of the boronic ester.

  • Solvent System: The 1,4-dioxane/water (4:1 v/v) mixture is critical. Water is required to dissolve the K₂CO₃ base, facilitating the formation of the reactive palladium-hydroxo/alkoxo species necessary to initiate the transmetalation cycle .

  • Palladium Scavenging: Unprotected pyrazoles can coordinate palladium, leading to high residual metal content in the API. Treating the organic phase of Step 1 with a thiol-functionalized silica scavenger exploits the high thiophilicity of Pd, reducing residual levels to ICH Q3D compliant limits (<10 ppm) [2].

  • Salt Selection: The dihydrochloride salt is targeted because both the piperidine nitrogen (pKa ~10.5) and the pyrazole nitrogen (pKa ~2.5) are protonated in 4M HCl. This dual protonation drastically reduces solubility in organic solvents, driving the spontaneous crystallization of the product in >98% purity.

Detailed Step-by-Step Methodologies (1 kg Scale)

Step 1: Suzuki-Miyaura Cross-Coupling

  • Charge: To a 20 L jacketed glass reactor equipped with a mechanical stirrer and reflux condenser, add N-Boc-1,2,3,6-tetrahydropyridine-4-boronic acid pinacol ester (1.00 kg, 3.23 mol, 1.0 eq) and 4-bromo-1H-pyrazole (0.50 kg, 3.40 mol, 1.05 eq).

  • Solvation & Degassing: Add 1,4-dioxane (8.0 L) and process water (2.0 L). Sparge the stirring mixture with nitrogen gas for 30 minutes to remove dissolved oxygen, preventing catalyst oxidation.

  • Catalyst & Base Addition: Under a continuous nitrogen sweep, add K₂CO₃ (1.12 kg, 8.08 mol, 2.5 eq) and Pd(dppf)Cl₂·CH₂Cl₂ (53 g, 0.065 mol, 0.02 eq).

  • Reaction: Heat the internal temperature to 85–90 °C. Maintain for 12 hours. Monitor conversion via HPLC (target >98% conversion).

  • Workup & Pd Scavenging: Cool to 25 °C. Add ethyl acetate (10 L) and separate the aqueous layer. Add functionalized silica thiol scavenger (0.15 kg) to the organic layer and stir at 40 °C for 4 hours to sequester residual palladium [3].

  • Isolation: Filter the mixture through a Celite pad. Wash the organic filtrate with brine (5 L), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield Intermediate 1 as a pale yellow solid.

Step 2: Catalytic Hydrogenation

  • Charge: Transfer Intermediate 1 (approx. 0.75 kg) into a 10 L Hastelloy pressure reactor. Add methanol (6.0 L) to fully dissolve the solid.

  • Catalyst Addition: Carefully add 10% Pd/C (50% wet, 75 g) under a nitrogen blanket to prevent auto-ignition of the solvent.

  • Reaction: Purge the reactor with nitrogen (3x), then with hydrogen gas (3x). Pressurize the reactor to 50 psi with H₂. Stir vigorously at 25 °C for 8 hours. The sp²-hybridized olefin is rapidly reduced while the aromatic pyrazole remains intact [1].

  • Workup: Vent the hydrogen and purge with nitrogen. Filter the catalyst through a tightly packed Celite pad. Concentrate the filtrate to dryness to afford Intermediate 2 as an off-white solid.

Step 3: Boc Deprotection and Salt Formation

  • Charge: Dissolve Intermediate 2 (approx. 0.75 kg) in 1,4-dioxane (3.0 L) in a 10 L glass reactor.

  • Deprotection: Slowly add 4M HCl in 1,4-dioxane (4.0 L, 16.0 mol, ~5.3 eq) via an addition funnel over 1 hour. Caution: Mild exotherm and vigorous evolution of CO₂ and isobutylene gases will occur. Maintain internal temperature below 30 °C.

  • Crystallization: Stir the resulting suspension at 25 °C for 4 hours. The dihydrochloride salt will precipitate as a dense, white crystalline solid.

  • Isolation: Filter the solid using a Buchner funnel. Wash the filter cake with cold methyl tert-butyl ether (MTBE, 2 x 1.5 L) to remove organic impurities.

  • Drying: Dry the product in a vacuum oven at 45 °C for 24 hours to yield 4-(1H-pyrazol-4-yl)piperidine dihydrochloride.

Quantitative Data & Scale-Up Metrics

The scalability of this protocol was validated across three distinct production scales. The self-purifying nature of the final crystallization ensures consistent API-grade purity regardless of batch size.

Metric10 g Scale (Bench)100 g Scale (Kilo-Lab)1 kg Scale (Pilot)
Overall Yield (3 Steps) 82%84%81%
Step 1 Conversion Time 8 hours10 hours12 hours
Final Purity (HPLC-UV) >99.5%>99.2%>99.0%
Residual Palladium (ICP-MS) <5 ppm<8 ppm<9 ppm
Crystallization Recovery 94%95%92%

Safety & Process Considerations

  • Gas Evolution: Step 3 generates stoichiometric quantities of isobutylene and carbon dioxide. Adequate reactor venting to a scrubber system is mandatory to prevent over-pressurization.

  • Hydrogen Handling: Step 2 utilizes H₂ gas at 50 psi. Ensure the reactor area is equipped with LEL (Lower Explosive Limit) monitors and that the Pd/C catalyst is handled strictly under an inert atmosphere to mitigate fire risks.

References

  • Kinoshita, K., et al. "Design and synthesis of a highly selective, orally active and potent anaplastic lymphoma kinase inhibitor (CH5424802)." Bioorganic & Medicinal Chemistry, 2012. URL:[Link]

  • Tarr, J. C., et al. "Development of VU6036864: A Triazolopyridine-Based High-Quality Antagonist Tool Compound of the M5 Muscarinic Acetylcholine Receptor." Journal of Medicinal Chemistry, 2024. URL:[Link]

  • Welch, C. J., et al. "Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification." Organic Process Research & Development, 2008. URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Solubility &amp; Handling of 4-(1H-Pyrazol-4-yl)piperidine 2HCl

This guide is structured as a Tier 3 Technical Support resource, designed for chemists and researchers requiring immediate, high-level troubleshooting for 4-(1H-Pyrazol-4-yl)piperidine 2HCl . Product: 4-(1H-Pyrazol-4-yl)...

Author: BenchChem Technical Support Team. Date: March 2026

This guide is structured as a Tier 3 Technical Support resource, designed for chemists and researchers requiring immediate, high-level troubleshooting for 4-(1H-Pyrazol-4-yl)piperidine 2HCl .

Product: 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride CAS (Salt): 690261-96-2 | CAS (Free Base): 762240-09-5 Molecular Formula: C


H

N


2HCl Support Level: Advanced Application Scientist[1]

Executive Summary: The Solubility Paradox

The core challenge with 4-(1H-Pyrazol-4-yl)piperidine 2HCl is its ionic lattice energy.[1] As a dihydrochloride salt, it exhibits high polarity, making it insoluble in the non-polar organic solvents (DCM, THF, Toluene) typically required for downstream synthesis (e.g., amide couplings, Sngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


Ar).

To successfully utilize this building block, you must disrupt the ionic lattice.[1][2] This is achieved either by (A) In situ neutralization (breaking the salt during the reaction) or (B) Free-basing (isolating the neutral species before the reaction).

Troubleshooting Guide (Q&A)

Q1: "I added the 2HCl salt to DCM/THF, and it's just sitting at the bottom. Is this normal?"

Status: Normal Behavior. Root Cause: The 2HCl salt is an ionic solid.[1][2] Dichloromethane (DCM) and Tetrahydrofuran (THF) have low dielectric constants and cannot overcome the lattice energy of the salt.[1][2] Solution: Do not wait for it to dissolve.

  • For Amide Couplings/Reductive Aminations: Add a tertiary amine base (DIPEA or TEA) directly to the suspension.[1][2] You will need at least 2.5 to 3 equivalents .[1][2] The base will scavenge the HCl, generating the free amine in situ, which will then dissolve and react.[2]

  • For Anhydrous/Sensitive Reactions: You must convert the salt to the free base before starting the reaction (See Protocol A below).[1][2]

Q2: "I tried extracting the free base with Saturated NaHCO , but the yield was terrible. Why?"

Status: pKa Mismatch. Technical Insight: This molecule has two ionizable centers.[1][2]

  • Pyrazole Nitrogen: pKngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
    
    
    2.5 (Conjugate acid).[1]
  • Piperidine Nitrogen: pKngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    
    
    
    
    11.0 (Conjugate acid).[1]

Saturated sodium bicarbonate (pH ~8.[1][2]5) is strong enough to deprotonate the pyrazole (pH > 2.[1][2]5) but too weak to fully deprotonate the piperidine (pH < 11).[1][2] At pH 8.5, the piperidine remains largely protonated (cationic) and stays in the aqueous layer.[2] Correction: You must use a stronger base (e.g., 1M NaOH or Nangcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


CO

) to raise the pH to 12-13 . This ensures the piperidine is neutral and extracts into the organic layer.[1]
Q3: "Can I use DMSO or DMF instead of DCM?"

Status: Viable Alternative. Guidance: Yes. The 2HCl salt is moderately soluble in high-polarity aprotic solvents like DMSO and DMF.[1][2]

  • Pros: No need for free-basing; the salt dissolves.[1][2]

  • Cons: These solvents are difficult to remove during workup.[1][2] Only use them if your downstream reaction tolerates them and if you have a reliable method (e.g., lyophilization or aqueous wash) to remove them.[2]

Decision Matrix: Selecting the Right Workflow

Use the following logic flow to determine the correct solubilization strategy for your specific experiment.

SolubilityWorkflow Start Start: 4-(1H-Pyrazol-4-yl)piperidine 2HCl ReactionType What is your intended reaction? Start->ReactionType Coupling Amide Coupling / Reductive Amination (DCM, THF, DMF) ReactionType->Coupling Standard Organic Anhydrous Strictly Anhydrous / Organometallic (No protic sources allowed) ReactionType->Anhydrous Sensitive Aqueous Aqueous / Biphasic Reaction (Schotten-Baumann) ReactionType->Aqueous Polar StrategyA STRATEGY A: In Situ Neutralization Add 3.0 eq DIPEA/TEA to reaction. Coupling->StrategyA StrategyB STRATEGY B: Free Base Isolation Perform extraction @ pH 12-13. Anhydrous->StrategyB StrategyC STRATEGY C: Direct Use Dissolve in H2O or H2O/Dioxane. Aqueous->StrategyC

Figure 1: Decision matrix for solubilization strategies based on reaction type.[1]

Experimental Protocols

Protocol A: Preparation of Free Base (High Recovery Method)

Objective: Isolate 4-(1H-Pyrazol-4-yl)piperidine as a neutral solid soluble in DCM/THF.

  • Dissolution: Dissolve 1.0 g of the 2HCl salt in 5.0 mL of distilled water. The solution will be acidic (pH ~1-2).[1][2]

  • pH Adjustment (Critical Step):

    • Place the beaker in an ice bath.

    • Slowly add 2M NaOH dropwise while monitoring with a pH meter or wide-range pH paper.[1][2]

    • Target pH: 12.0 – 13.0.

    • Note: A precipitate (the free base) may form as you pass pH 10.[1][2] Continue stirring.

  • Extraction:

    • Add 20 mL of DCM (Dichloromethane) or CHClngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      /Isopropanol (3:1) .[1]
      
    • Transfer to a separatory funnel and shake vigorously.

    • Collect the organic (lower) layer.[1][2]

    • Repeat extraction of the aqueous layer 3 more times (3 x 20 mL). The piperidine is moderately polar, so multiple extractions are necessary.[1][2]

  • Drying & Concentration:

    • Combine organic layers and dry over anhydrous Na

      
      SO
      
      
      
      .
    • Filter and concentrate in vacuo.[1][2]

    • Result: Off-white solid/semi-solid.[1][2] Store under inert atmosphere (Argon/Nngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) to prevent carbonate formation from air.[1]
      
Protocol B: In Situ Solubilization (For Amide Couplings)

Objective: Run a reaction in DCM without isolating the free base.[1][2]

  • Suspension: Suspend 1.0 equiv of 4-(1H-Pyrazol-4-yl)piperidine 2HCl in dry DCM.

  • Activation: Add 3.0 equivalents of DIPEA (Diisopropylethylamine) or TEA (Triethylamine).[1][2]

    • Why 3.0 eq? 2.0 eq to neutralize the 2HCl, and 1.0 eq to act as the base for the reaction.[1][2]

  • Observation: The suspension will likely not clear completely immediately, but the reactive free amine species is now available in solution.[1][2]

  • Reaction: Add your electrophile (e.g., Acid Chloride, Activated Ester).[1][2] The solid will gradually dissolve as the reaction consumes the free amine.[1][2]

Solubility Data Reference

Solvent2HCl Salt SolubilityFree Base SolubilityNotes
Water High (>100 mg/mL)Low/ModerateSalt is ionic; Free base is lipophilic.[1][2]
Methanol High High Good solvent for both forms.[1][2]
DCM Negligible (<1 mg/mL)High (>50 mg/mL)DCM is the target solvent for Free Base.
THF NegligibleModerate/HighGood for reactions; use Free Base.[1][2]
DMF/DMSO Moderate/HighHighGood universal solvents, but hard to remove.[1][2]
Toluene InsolubleLowGenerally poor solvent for this piperidine.[1][2]

References

  • Compound Identity & Properties

    • PubChem. 4-(1H-Pyrazol-4-yl)piperidine.[1][2] National Library of Medicine.[1][2] Accessed March 2, 2026.[1][2]

    • [Link]

  • pKa of Heterocycles (Grounding for pH Strategy)

    • Reich, H. J.[2] Bordwell pKa Table (Acidity in DMSO). University of Wisconsin-Madison.[1][2] (Standard reference for organic pKa values).

    • [Link]

  • General Protocol for Amine Salt Neutralization

    • Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry (2nd ed.).[1][2] Oxford University Press.[1][2] (Chapter 8: Acidity, Basicity, and pKa).[1][2]

    • [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Suzuki Coupling with Pyrazole Substrates

Ticket ID: SZK-PYR-001 Status: Open Assigned Specialist: Dr. A.

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: SZK-PYR-001 Status: Open Assigned Specialist: Dr. A. Vance, Senior Application Scientist Subject: Resolving Low Yields in Pyrazole Cross-Couplings

Introduction: Why is this reaction failing?

If you are seeing low yields with pyrazole substrates, you are not alone. Pyrazoles are notoriously "schizophrenic" in palladium catalysis. They present a dual-threat mechanism of failure:

  • Catalyst Poisoning: The nitrogen atoms (especially in unprotected NH-pyrazoles) are excellent ligands. They bind to the Palladium center, displacing your carefully chosen phosphine ligands and shutting down the catalytic cycle.

  • Protodeboronation: Pyrazole boronic acids (and esters) are electronically distinct from simple phenyl boronic acids. They are highly prone to hydrolytic C–B bond cleavage, replacing your boron group with a proton before the coupling can occur.

This guide moves beyond generic advice to target these specific failure modes.

Module 1: The "Free NH" Problem (Catalyst Poisoning)

Symptom:

  • Reaction stalls early (<20% conversion).

  • Starting material (halide) is recovered unchanged.

  • The reaction mixture might remain clear or turn black (Pd precipitation) rapidly.

Root Cause: The acidic N-H of the pyrazole (pKa ~14) deprotonates under basic Suzuki conditions. The resulting pyrazolate anion is a hard nucleophile that bridges Pd centers or occupies the coordination sites required for the boronic acid transmetalation.

Troubleshooting Protocol
Strategy A: The "Protect First" Approach (Recommended)

If you can spare two steps, protecting the nitrogen is the most reliable fix.

  • SEM (2-(Trimethylsilyl)ethoxymethyl): Excellent stability, removed with TBAF or acid.

  • THP (Tetrahydropyranyl): Good stability, acid labile.

  • Boc: Not recommended for high-temperature Suzuki couplings (>80°C) as it is thermally labile and base-sensitive.

Strategy B: The "Brute Force" Approach (No Protection)

If you must couple the free amine, you need a catalyst system bulky enough to prevent N-coordination.

Recommended System:

  • Catalyst: XPhos Pd G3 or SPhos Pd G3 (Precatalysts are crucial here; do not use Pd(OAc)₂ + Ligand separately).

  • Loading: 2–5 mol%.

  • Base: K₃PO₄ (3.0 equiv). Why? Phosphate is basic enough to activate the boron but buffers the system better than carbonates.

  • Solvent: n-Butanol or Dioxane/H₂O (4:1).

Expert Insight: Avoid Pd(PPh₃)₄. Triphenylphosphine is too labile and will be instantly displaced by the pyrazole nitrogen.

Module 2: The Disappearing Boron (Protodeboronation)

Symptom:

  • LCMS shows the formation of the de-boronated pyrazole (mass = Starting Material - B(OR)₂ + H).

  • The halide partner remains unreacted.

Root Cause: Heteroaryl boronic acids are unstable. The C–B bond is susceptible to base-catalyzed hydrolysis. This is accelerated by:

  • High pH: Strong bases (hydroxides/alkoxides).

  • Water: Essential for Suzuki but the enemy of stability.

  • Electron-rich rings: The pyrazole ring pushes electron density, destabilizing the C–B bond.

Troubleshooting Protocol
The "Slow Release" Solution: MIDA Boronates

Switch from Boronic Acids/Pinacol Esters to MIDA (N-methyliminodiacetic acid) boronates .

  • Mechanism: The boron atom is sp³ hybridized and coordinatively saturated (protected). It does not undergo transmetalation or protodeboronation until it is hydrolyzed.

  • Workflow: Under aqueous basic conditions, the MIDA hydrolyzes slowly, releasing the active boronic acid at a rate that matches the catalytic cycle. This keeps the standing concentration of the unstable acid low, minimizing decomposition.

Standard MIDA Protocol:

  • Substrates: Pyrazole-MIDA (1.2 equiv) + Aryl Halide (1.0 equiv).

  • Catalyst: Pd(dppf)Cl₂ (5 mol%) or XPhos Pd G3.

  • Base: K₃PO₄ (3.0 equiv) or NaOH (aq).

  • Solvent: THF:H₂O (10:1). Crucial: You need water to hydrolyze the MIDA.

  • Temp: 60–80°C.

Module 3: Diagnostic Workflows & Visualization

Figure 1: Troubleshooting Decision Tree

SuzukiTroubleshooting Start START: Low Yield in Pyrazole Coupling CheckSubstrate Is the Pyrazole Protected? Start->CheckSubstrate Unprotected NO (Free NH) CheckSubstrate->Unprotected Protected YES (Protected/N-Alkyl) CheckSubstrate->Protected Poisoning Risk: Catalyst Poisoning (N-coordination) Unprotected->Poisoning Sol1 Solution: Use XPhos Pd G3 or Protect (SEM/THP) Poisoning->Sol1 CheckBoron Boron Species Type? Protected->CheckBoron BoronicAcid Boronic Acid / Pin Ester CheckBoron->BoronicAcid MIDA MIDA Boronate CheckBoron->MIDA DeBoron Risk: Protodeboronation (Hydrolysis of C-B) BoronicAcid->DeBoron Sol2 Solution: Switch to MIDA Boronate or Anhydrous Conditions DeBoron->Sol2 Hydrolysis Issue: Slow Hydrolysis? MIDA->Hydrolysis Sol3 Solution: Increase Water Ratio or Switch Base to NaOH Hydrolysis->Sol3

Caption: Decision tree for isolating the root cause of failure based on substrate protection status and boron source.

Figure 2: The Mechanistic Battlefield

Mechanism Pd Active Catalyst Pd(0)-L OxAdd Oxidative Addition (Ar-Pd-X) Pd->OxAdd Ar-X DeadCat Inactive Complex (Pd-N coordinated) Pd->DeadCat PyN binds Pd TransMet Transmetalation OxAdd->TransMet PyN Free Pyrazole (N:) PyN->DeadCat Prod Product TransMet->Prod Prod->Pd Regeneration Boron Pyrazole-B(OH)2 Boron->TransMet Productive DeadBoron De-boronated Pyrazole-H Boron->DeadBoron Protodeboronation Hydrolysis Base/H2O Hydrolysis->DeadBoron

Caption: Competing pathways: Productive cycle (Green) vs. Catalyst Poisoning and Protodeboronation (Red/Grey).

Quick Reference: Ligand & Base Selection

VariableRecommendationWhy?
Ligand XPhos, SPhos Bulky biaryl phosphines create a "roof" over the Pd, preventing the pyrazole nitrogen from binding while accelerating coupling.
Ligand CataCXium A Excellent for sterically hindered substrates.
Precatalyst Pd-G3 / G4 Ensures 1:1 Pd:Ligand ratio and generates active Pd(0) without consuming boronic acid (unlike Pd(OAc)₂).
Base K₃PO₄ The "Goldilocks" base. Strong enough for activation, but less prone to causing rapid protodeboronation than hydroxides.
Base Cs₂CO₃ Good alternative for anhydrous conditions (solubility in DMF/Dioxane).

FAQ: Common User Queries

Q: Can I use Pd(dppf)Cl₂? It's cheaper. A: Yes, but primarily for protected pyrazoles or when using MIDA boronates . For free NH-pyrazoles, dppf is often not bulky enough to prevent N-coordination poisoning.

Q: My reaction works but I get 10% yield. Adding more catalyst doesn't help. A: This is a classic sign of protodeboronation . Your catalyst is fine, but your boron reagent is decomposing faster than it can couple. Switch to a MIDA boronate or use "slow addition" of the boronic acid (syringe pump over 2 hours).

Q: Why do you recommend Precatalysts (G3/G4) over mixing Pd(OAc)₂ and Ligand? A: When you mix Pd(OAc)₂ + Phosphine, the reduction to Pd(0) often requires the boronic acid itself (homocoupling), wasting up to 10% of your starting material immediately. Precatalysts contain a built-in reductant, preserving your valuable pyrazole substrate.

References

  • BenchChem. Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis.Link

  • Knapp, D. M., et al. Protodeboronation of Heteroaryl Boronic Acids.J. Am. Chem. Soc.[1]Link (Context: General mechanism of protodeboronation).

  • Billingsley, K., & Buchwald, S. L. Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides.J. Am. Chem. Soc.[1]Link (Context: Efficacy of XPhos/SPhos).

  • Gillis, E. P., & Burke, M. D. A Simple and Modular Strategy for Small Molecule Synthesis: Iterative Suzuki-Miyaura Coupling of MIDA Boronates.J. Am. Chem. Soc.[1]Link (Context: MIDA boronate stability and utility).

  • Organic Chemistry Portal. Suzuki Coupling Mechanism and Recent Developments.Link

Sources

Troubleshooting

Hygroscopic nature of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride storage

Topic: Handling, Storage, and Troubleshooting of Hygroscopic Salts[1] Status: Active Expertise Level: Senior Application Scientist Last Updated: March 2, 2026 Emergency Triage: Rapid Response FAQs For researchers current...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Handling, Storage, and Troubleshooting of Hygroscopic Salts[1]

Status: Active Expertise Level: Senior Application Scientist Last Updated: March 2, 2026

Emergency Triage: Rapid Response FAQs

For researchers currently facing experimental difficulties.

Q1: I opened the vial of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride and the powder has turned into a sticky gum or paste. Is the compound degraded? Short Answer: Likely no , but it is compromised for weighing. Detailed Insight: This is a classic sign of deliquescence , not necessarily chemical decomposition. The dihydrochloride salt (


) is highly hygroscopic. It has absorbed enough atmospheric moisture to dissolve in its own crystal lattice water.[1]
  • Action: Do not use "sticky" material for critical

    
     assays without correction. The mass you weigh is now mostly water.[1]
    
  • Recovery: See Protocol B: Vacuum Recovery below.

Q2: My calculated concentrations are consistently showing lower potency than expected in kinase assays. Why? Short Answer: You are likely under-dosing due to "Water Weight" error .[1] Detailed Insight: If your stock bottle has been opened frequently without inert gas purging, the solid may have converted from an anhydrous form (MW ~224.13) to a hydrate form. If it absorbed just two water molecules per molecule of salt, your effective molecular weight has shifted by ~16%.[1]

  • Diagnostic: Run a quantitative NMR (qNMR) or Karl Fischer titration to determine actual water content.[1]

Q3: Can I store this at -20°C to prevent moisture uptake? Short Answer: Yes, BUT you must follow the "Warm-Up Rule." Detailed Insight: Cold storage slows chemical degradation but increases the risk of condensation.[1] If you open a -20°C vial in a 25°C room, moisture will instantly condense on the solid (like a cold soda can).

  • Rule: Allow the closed vial to equilibrate to room temperature (approx. 30–60 mins) inside a desiccator before opening.

Technical Deep Dive: The Science of the Salt

To troubleshoot effectively, one must understand the material properties. 4-(1H-Pyrazol-4-yl)piperidine is a secondary amine coupled with a pyrazole ring.[1]

The Dihydrochloride Factor

The "dihydrochloride" (


) designation is the critical variable here.
  • Piperidine Nitrogen: Highly basic (

    
    ).[1] Readily protonated.
    
  • Pyrazole Nitrogen: Weakly basic.[1] Protonation here requires forcing conditions or excess acid, creating a high-energy lattice.[1]

Why is it hygroscopic? The crystal lattice energy of the


 salt is fighting against the hydration energy of atmospheric water. The high charge density of the chloride counter-ions creates a strong thermodynamic drive to coordinate with water molecules. When the humidity exceeds the salt's Critical Relative Humidity (CRH) , the lattice collapses into a solution (deliquescence).
Visualizing the Failure Mode

The following diagram illustrates the cycle of moisture contamination and the correct intervention points.

HygroscopicCycle DrySalt Anhydrous Salt (Crystalline) Exposure Exposure to Air (> CRH%) DrySalt->Exposure Lid Open Inert Inert Gas Purge (Argon/N2) DrySalt->Inert Prevention Adsorption Surface Adsorption (Clumping) Exposure->Adsorption t < 5 mins Hydrate Hydrate Formation (Stoichiometry Change) Adsorption->Hydrate Lattice Penetration Deliquescence Deliquescence (Liquid/Paste) Hydrate->Deliquescence Saturation Vacuum Vacuum Desiccation (< 10 mbar) Hydrate->Vacuum Drying Deliquescence->Vacuum Recovery Protocol Vacuum->DrySalt Re-crystallization Inert->DrySalt Storage

Figure 1: The Hygroscopic Cycle showing the progression from dry salt to deliquescence and the recovery pathways.

Standard Operating Protocols (SOPs)

Protocol A: The "Safe-Weigh" Technique (No Glovebox)

Use this method if you do not have a glovebox but need accurate mass.

Prerequisites:

  • Argon or Nitrogen line with a gentle flow.[1]

  • Parafilm.[1]

  • Desiccator.[1][2]

Steps:

  • Equilibration: Remove vial from freezer. Place in a desiccator for 45 minutes to reach room temperature.

  • Gas Blanket: Before opening, position the inert gas line to flow gently over the balance pan.

  • Speed Weighing:

    • Open the vial.[1]

    • Immediately take the sample.[1]

    • Immediately recap the vial.

    • Do not leave the vial open while waiting for the balance to stabilize.

  • Difference Weighing (Most Accurate):

    • Weigh the closed vial + compound (

      
      ).
      
    • Remove approximate amount needed.[1][2]

    • Weigh the closed vial + remaining compound (

      
      ).
      
    • 
      .[1]
      
    • Why? This eliminates error from moisture absorbing onto the weighing boat during the process.

  • Purge & Seal: Blow Argon into the vial for 10 seconds, cap tightly, and wrap with Parafilm before returning to storage.

Protocol B: Recovery of Wet/Clumped Salt

Use this if the material is sticky but chemically intact.

Warning: Do not heat above 60°C. High heat can drive off


 gas, converting your dihydrochloride into a monohydrochloride or free base.
  • Setup: Place the open vial inside a vacuum desiccator or vacuum oven.

  • Desiccant: Ensure fresh Phosphorus Pentoxide (

    
    ) or Silica Gel is present in the chamber.
    
  • Vacuum: Apply high vacuum (< 10 mbar) at Room Temperature for 24 hours.

  • Gentle Heat (Optional): If room temperature fails, heat to maximum 40°C .

  • Verification: Weigh the sample. Return to vacuum for 2 hours. Weigh again. Repeat until mass is constant ($ \Delta < 0.5% $).[1]

Data & Reference Tables

Molecular Weight Correction Guide

Use this table to correct your stock solution calculations if you suspect (or confirm via qNMR) water uptake.

State of MatterFormulaMolecular Weight ( g/mol )Correction Factor*
Anhydrous

224.13 1.00
Monohydrate

242.15 1.08
Dihydrate

260.16 1.16

*Multiply your weighed mass by the inverse of this factor, or adjust the molarity calculation, to account for the "dead weight" of water.

Storage Condition Hierarchy

StorageHierarchy Level1 Gold Standard: Glovebox (N2/Ar), Ambient Temp Level2 Silver Standard: Desiccator + Parafilm, -20°C Level1->Level2 If unavailable Level3 Bronze Standard: Tightly Capped, Dark, Ambient Level2->Level3 Short term only Fail Failure Mode: Loose Cap, Fridge (High Humidity) Level3->Fail Avoid

Figure 2: Hierarchy of storage stability.

References

  • Stahl, P. H., & Wermuth, C. G. (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative text on the hygroscopicity of hydrochloride salts).

  • National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 21193045, 4-(1H-Pyrazol-4-yl)piperidine. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of 4-(1H-Pyrazol-4-yl)piperidine

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for nitrogen-rich heterocycles. 4-(1H-Pyrazol-4-yl)piperidine presents a unique chromatographic challenge: it possesses bot...

Author: BenchChem Technical Support Team. Date: March 2026

From the Desk of the Senior Application Scientist Welcome to the advanced troubleshooting center for nitrogen-rich heterocycles. 4-(1H-Pyrazol-4-yl)piperidine presents a unique chromatographic challenge: it possesses both a highly basic secondary amine (piperidine, pKa ~10.5) and an amphoteric pyrazole ring. This dual-polarity practically guarantees irreversible adsorption on standard normal-phase silica and poor retention on low-pH reversed-phase columns.

Here, we bypass trial-and-error. We rely on the physicochemical properties of the molecule to dictate our purification strategy, focusing on Strong Cation Exchange (SCX) and Hydrophilic Interaction Liquid Chromatography (HILIC).

Diagnostic Purification Workflow

G Crude Crude Reaction Mixture (Target + Pd + Neutral Organics) SCX_Load Load onto SCX Cartridge (Acidic Sulfonic Resin) Crude->SCX_Load Wash Wash with MeOH/DCM (Elutes Neutral/Acidic Impurities) SCX_Load->Wash Traps Amines Elute Elute with 5% NH3 in MeOH (Releases Basic Target) Wash->Elute Removes Pd/TPPO Decision Purity > 95%? Elute->Decision Pure Pure 4-(1H-Pyrazol-4-yl)piperidine Decision->Pure Yes HILIC HILIC or High-pH RP-HPLC (Resolves Basic Isomers) Decision->HILIC No HILIC->Pure

Workflow for purifying 4-(1H-Pyrazol-4-yl)piperidine via SCX catch-and-release and HILIC.

Frequently Asked Questions (Mechanistic Troubleshooting)

Q: Why does my product streak from the baseline to the solvent front on normal-phase TLC, regardless of the solvent ratio? A: Standard silica gel contains highly acidic silanol groups (Si-OH). The highly basic piperidine nitrogen undergoes an acid-base interaction with these silanols, effectively tethering the molecule to the stationary phase[1]. The Fix: You must suppress this ionization. Add a basic modifier like 1-5% triethylamine (TEA) or ammonium hydroxide to your mobile phase (e.g., DCM/MeOH/NH4OH)[2]. This neutralizes the acidic silica sites, allowing the compound to partition normally rather than ionically binding.

Q: I attempted Reversed-Phase (RP) C18 chromatography, but the compound elutes in the void volume. How do I increase retention? A: At neutral or acidic pH (e.g., using 0.1% Formic Acid), the piperidine ring is fully protonated. This cationic state is extremely hydrophilic and refuses to partition into the hydrophobic C18 alkyl chains[2][3]. The Fix: Switch to a high-pH mobile phase (e.g., 10 mM Ammonium Bicarbonate adjusted to pH 10.5 with NH4OH). By raising the pH above the piperidine's pKa, you deprotonate the amine, rendering the molecule neutral and significantly more lipophilic, which restores C18 retention.

Q: My crude mixture from a Suzuki coupling contains residual palladium and triphenylphosphine oxide (TPPO). Normal phase isn't separating them. What is the most logical approach? A: Exploit the basicity of your product using Strong Cation Exchange (SCX) chromatography. SCX resin contains benzenesulfonic acid groups[4]. When you load the crude mixture, the basic piperidine forms a salt with the resin and is immobilized ("catch"). TPPO, unreacted boronic acids, and Pd-complexes are neutral or lack strong basicity; they wash straight through the column. You then release your pure product using an ammoniacal solvent[5][6].

Validated Experimental Protocols

Protocol A: SCX "Catch and Release" (Primary Isolation)

This protocol is a self-validating system: if the target compound is basic, it cannot elute during the wash step, ensuring zero product loss while stripping away neutral mass.

Materials:

  • SCX-2 Cartridge (propylsulfonic acid or benzenesulfonic acid functionalized silica)[4][7]

  • Methanol (MeOH) and Dichloromethane (DCM)

  • 2.0 M Ammonia in Methanol (NH3/MeOH)

Step-by-Step Methodology:

  • Resin Conditioning: Pass 2 Column Volumes (CV) of MeOH through the SCX cartridge to solvate the resin bed and activate the sulfonic acid sites[5].

  • Sample Loading: Dissolve the crude 4-(1H-Pyrazol-4-yl)piperidine in a minimum volume of DCM/MeOH (1:1). Load onto the cartridge at a flow rate of 1-2 drops/second. Causality: The basic nitrogen protonates and binds ionically to the SO3- groups[6].

  • Washing (Self-Validation Step): Wash the column with 3 CV of DCM, followed by 3 CV of MeOH.

    • Validation: Spot the wash fractions on a TLC plate and check under UV. You will see TPPO and neutral organics eluting. Stain with Ninhydrin; it should remain negative, proving your basic product is safely trapped on the column.

  • Elution (Release): Elute the target compound using 3-5 CV of 5% NH3 in MeOH[5]. Causality: The high concentration of ammonia outcompetes the piperidine for the acidic sites, deprotonating the piperidine and releasing it as a free base[6].

  • Recovery: Evaporate the ammoniacal fractions under reduced pressure to yield the purified free base.

Protocol B: HILIC Purification (For Isomer/Isobar Resolution)

If SCX yields a mixture of basic isomers (e.g., regioisomers from the pyrazole synthesis), normal-phase is too harsh, and RP-HPLC lacks retention. Hydrophilic Interaction Liquid Chromatography (HILIC) is the definitive solution[8].

Step-by-Step Methodology:

  • Column Selection: Use a bare silica or diol-functionalized HILIC column[8].

  • Mobile Phase Preparation:

    • Solvent A: Acetonitrile (Weak solvent in HILIC)[8].

    • Solvent B: 10 mM Ammonium Formate in Water, pH 3.0 (Strong solvent).

  • Equilibration: Equilibrate the column with 95% A / 5% B for at least 10 CV. Causality: HILIC requires a water-enriched layer to form on the silica surface for partitioning[3]. Skipping this causes irreproducible retention times.

  • Gradient Elution: Run a shallow gradient from 5% B to 30% B over 20 minutes. The highly polar 4-(1H-Pyrazol-4-yl)piperidine will partition into the aqueous layer on the silica, eluting much later than less polar impurities[8].

Quantitative Method Comparison

The following table summarizes the expected performance metrics when purifying 4-(1H-Pyrazol-4-yl)piperidine from a standard cross-coupling crude mixture.

Purification TechniquePrimary Retention MechanismTypical PurityTarget RecoveryPrimary Use Case / Causality
Normal-Phase Silica Adsorption / H-bonding< 70%< 40%Not Recommended. Severe streaking due to irreversible silanol binding[1].
RP-HPLC (Low pH) Hydrophobic Partitioning85%90%Poor. Protonated amine causes early elution in the void volume[2].
RP-HPLC (High pH) Hydrophobic Partitioning> 95%85%Good. Deprotonates amine, restoring lipophilicity and C18 retention.
SCX Catch & Release Strong Cation Exchange90-95%> 95%Excellent. Chemoselectively traps the basic amine, washing away neutral Pd/TPPO[5][6].
HILIC Aqueous Partitioning> 98%90%Excellent. Ideal for separating basic regioisomers that co-elute on SCX[8].

References

Sources

Troubleshooting

Technical Support Center: Neutralizing Dihydrochloride Salts for Nucleophilic Substitution

The following technical guide is designed for researchers and drug development scientists encountering reactivity issues with dihydrochloride salts in nucleophilic substitution workflows. Executive Summary Dihydrochlorid...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is designed for researchers and drug development scientists encountering reactivity issues with dihydrochloride salts in nucleophilic substitution workflows.

Executive Summary

Dihydrochloride salts (R-NH₂·2HCl) are stable storage forms of amines but are non-nucleophilic in their protonated state. To participate in nucleophilic substitution (S_N2, S_NAr) or acylation reactions, the amine must be "free-based" to restore its lone pair electrons. This guide provides the decision logic, protocols, and troubleshooting steps to neutralize these salts effectively without compromising yield or purity.

Module 1: Strategic Base Selection

User Question: Which base should I use to neutralize my amine salt? Can I just use excess triethylamine?

Technical Insight: While Triethylamine (TEA) is common, it is not a universal solution. The choice depends on the pKa of the substrate, the solvent system, and the electrophile sensitivity.

Base Compatibility Matrix
Base TypeRepresentative ReagentpKa (Conj. Acid, H₂O)Recommended Use CaseContraindications
Tertiary Amine (Non-hindered) Triethylamine (TEA)~10.75General acylations; simple alkylations.Can act as a nucleophile (quaternization) with highly reactive alkyl halides.[1]
Tertiary Amine (Hindered) DIPEA (Hünig's Base)~11.0S_N2 reactions with sensitive electrophiles; preventing base alkylation.Difficult to remove if boiling point (127°C) is close to product.
Amidine / Guanidine DBU / TBD~12-13Difficult deprotonations; sterically crowded substrates.Strong basicity can cause elimination (E2) side reactions.[2]
Inorganic Carbonate K₂CO₃ / Cs₂CO₃~10.3Heterogeneous reactions (DMF/Acetone); acid-sensitive products.Low solubility in DCM/THF; requires vigorous stirring or phase transfer catalyst.
Inorganic Hydroxide NaOH / KOH~15.7Ex-situ free-basing (Extraction).Incompatible with esters/amides (hydrolysis risk) in-situ.

Critical Rule: The base must have a pKa (conjugate acid) higher than the amine you are trying to free-base (typically 9–11 for aliphatic amines). Pyridine (pKa ~5.2) is generally too weak to fully deprotonate aliphatic amine salts.

Module 2: Decision Logic & Workflows

User Question: Should I neutralize the salt in the reaction pot or isolate the free amine first?

Technical Insight: This is the single most important process decision. Use the decision tree below to select the correct protocol.

Workflow Visualization: Process Selection

G cluster_0 Protocol A Advantages cluster_1 Protocol B Advantages Start Start: Amine·2HCl Salt IsStable Is the free amine volatile or unstable? Start->IsStable ReactionType Is the reaction moisture sensitive? IsStable->ReactionType No (Stable Solid/Oil) InSitu Protocol A: In-Situ Neutralization (One-Pot) IsStable->InSitu Yes (Unstable/Volatile) ReactionType->InSitu Yes (Strictly Anhydrous) ExSitu Protocol B: Ex-Situ Extraction (Two-Step) ReactionType->ExSitu No (Aqueous compatible) A1 No material loss InSitu->A1 B1 Cleaner reaction profile ExSitu->B1 A2 Fast workflow B2 Removes inorganic counterions

Figure 1: Decision logic for selecting between In-Situ and Ex-Situ neutralization strategies.

Module 3: Experimental Protocols

Protocol A: In-Situ Neutralization (The "One-Pot" Method)

Best for: Moisture-sensitive reactions, volatile amines, or high-throughput synthesis.

  • Suspend the dihydrochloride salt (1.0 equiv) in the anhydrous reaction solvent (DCM, THF, or DMF).

    • Note: The salt will likely remain a suspension initially.

  • Add the organic base (DIPEA or TEA).

    • Stoichiometry: You must add at least 2.2 to 2.5 equivalents .

    • Reasoning: 2.0 equivs are required to neutralize the 2 HCl molecules. The slight excess ensures the equilibrium drives fully to the free amine.

  • Stir at Room Temperature for 15–30 minutes.

    • Observation: The suspension may change appearance.[3] If using DCM, the solution often becomes clear as the free amine dissolves, though the amine-hydrochloride byproduct (e.g., TEA·HCl) might precipitate depending on concentration.

  • Add the electrophile (Alkyl halide, Acid chloride, etc.) and proceed with the reaction.

Protocol B: Ex-Situ Free-Basing (The "Clean Slate" Method)

Best for: Stable amines, critical purity requirements, or when the organic base byproduct interferes with purification.

  • Dissolve the dihydrochloride salt in a minimal amount of water.

  • Basify the aqueous solution to pH > 12 using 1M or 6M NaOH (or saturated Na₂CO₃).

    • Check: Use pH paper to confirm alkalinity.[4]

  • Extract the mixture 3x with an organic solvent (DCM or EtOAc).

    • Troubleshooting: If the amine is highly polar/water-soluble (e.g., small diamines), use continuous extraction or switch to Protocol A.

  • Dry the combined organic layers over anhydrous Na₂SO₄ or MgSO₄.

  • Concentrate in vacuo to obtain the free amine.

    • Caution: If the amine is volatile, do not evaporate to dryness; use the solution directly or carefully remove solvent at low vacuum/temperature.

Module 4: Troubleshooting & FAQs

Issue: "My reaction is stuck/incomplete."

Diagnosis: Incomplete neutralization.

  • Root Cause 1: The amine salt is forming a "buffer" system. If you only added 1.0 or 1.5 equivalents of base to a dihydrochloride salt, you still have protonated species (R-NH₃⁺) which are non-nucleophilic.

  • Root Cause 2: Solubility. In non-polar solvents (Toluene, Ether), the salt may be coated by the base but not reacting.

  • Fix: Add an additional 1.0 equiv of DIPEA or switch to a more polar solvent (DMF/DMSO) to solubilize the salt for deprotonation.

Issue: "I see a massive precipitate when I add TEA."

Diagnosis: This is likely the byproduct salt (Triethylamine Hydrochloride, TEA·HCl).

  • Context: TEA·HCl is insoluble in THF and Ether, and moderately soluble in DCM.

  • Impact: This is usually a good sign that neutralization is occurring.

  • Action: If the precipitate interferes with stirring, add more solvent. If it interferes with workup, filter the reaction mixture through a Celite pad or sintered glass frit before proceeding to the next step.

Issue: "My yield is low, and I see alkylated base byproducts."

Diagnosis: Competitive Alkylation (Quaternization).

  • Mechanism: If using TEA with a highly reactive alkyl halide (e.g., Methyl Iodide, Benzyl Bromide), the TEA itself can act as a nucleophile, forming a quaternary ammonium salt.

  • Fix: Switch to DIPEA (Hünig's Base) . The isopropyl groups provide steric bulk that prevents the nitrogen lone pair from attacking the electrophile, while still allowing it to grab protons.

Issue: "The amine salt is hygroscopic and difficult to weigh."

Diagnosis: Water contamination.[5]

  • Impact: Water acts as a competing nucleophile (hydrolysis of acid chlorides/esters).

  • Fix: Dry the salt in a vacuum oven over P₂O₅ overnight before use. Alternatively, perform an azeotropic distillation with Toluene to remove water before adding the base and electrophile.

Module 5: Reaction Mechanism Visualization[6]

User Question: What exactly happens in the flask during in-situ neutralization?

Technical Insight: The process involves an equilibrium shift driven by the stronger base. The organic base (B) strips protons from the ammonium salt, releasing the free amine (Nu) to attack the electrophile (E).

Mechanism Salt Amine·2HCl (Non-Nucleophilic) Intermediate Free Amine (R-NH2) + 2[DIPEA-H]+ Cl- Salt->Intermediate Deprotonation Base Base (DIPEA) (>2.2 equiv) Base->Intermediate Product Substituted Amine (R-NH-R') Intermediate->Product Nucleophilic Attack (SN2) Byproduct Leaving Group Salt (DIPEA-H)+ X- Intermediate->Byproduct Salt Waste Electrophile Electrophile (R'-X) Electrophile->Product

Figure 2: Mechanistic pathway of in-situ neutralization and substitution.

References

  • Chemistry LibreTexts. (2020). 20.2: Basicity of Amines and Ammonium Salt Formation. Retrieved from [Link]

  • ResearchGate Community. (2023). How can I neutralize amine hydrochlorides? Retrieved from [Link]

  • Master Organic Chemistry. (2018). Nucleophilicity Trends of Amines. Retrieved from [Link]

  • OpenStax. (2025). Basicity of Amines – Organic Chemistry.[6][7][8] Retrieved from [Link]

Sources

Optimization

Resolving incomplete Boc-deprotection of pyrazole-piperidine intermediates

Ticket Subject: Resolving incomplete Boc-deprotection of pyrazole-piperidine intermediates. Assigned Specialist: Senior Application Scientist Status: Open Diagnostic Triage: Why is your reaction failing?

Author: BenchChem Technical Support Team. Date: March 2026

Ticket Subject: Resolving incomplete Boc-deprotection of pyrazole-piperidine intermediates. Assigned Specialist: Senior Application Scientist Status: Open

Diagnostic Triage: Why is your reaction failing?

Welcome to the Technical Support Center. Pyrazole-piperidine scaffolds present a unique "double-trouble" challenge in Boc-deprotection. Before adjusting your protocol, we must determine if your reaction is truly incomplete or if you are observing a scavenging failure .

The "False Incomplete" Phenomenon

The most common issue with pyrazoles is not that the Boc group fails to leave, but that the resulting tert-butyl cation (


) re-attaches to the pyrazole ring.
  • The Mechanism: Acid cleaves the Boc group, generating

    
    .[1][2][3][4]
    
  • The Problem: Pyrazoles are electron-rich nucleophiles. If the

    
     is not immediately quenched by a scavenger, it will attack the pyrazole nitrogen (N-alkylation) or carbon (C-alkylation).
    
  • The Symptom: You see a peak that persists despite adding more acid or heat.

    • True Starting Material (Boc): Mass =

      
      .
      
    • Side Product (

      
      -Pyrazole):  Mass = 
      
      
      
      .

Action: Check your LCMS data carefully. If you see a


 mass shift relative to your expected product, you do not need more acid; you need better scavengers.

Troubleshooting Workflow

Use this logic flow to determine your next experimental step.

TroubleshootingFlow Start Start: Reaction 'Incomplete' by LCMS CheckMass Check Mass Spectrum of Impurity Start->CheckMass Mass100 Mass is M + 100 (True SM) CheckMass->Mass100 Boc Group Intact Mass56 Mass is M + 56 (t-Butyl Adduct) CheckMass->Mass56 Re-alkylation SolubilityCheck Check Reaction Mixture Appearance Mass100->SolubilityCheck ActionScavenger Action: Switch to Protocol A (High-Scavenger Cocktail) Mass56->ActionScavenger Precipitate Heavy Precipitate/Goo SolubilityCheck->Precipitate Clear Solution is Clear SolubilityCheck->Clear ActionSolubility Action: Switch to Protocol B (HCl/Dioxane) Precipitate->ActionSolubility ActionKinetics Action: Increase Temp to 35°C or Concentration Clear->ActionKinetics

Figure 1: Diagnostic decision tree for distinguishing between kinetic stalling and thermodynamic byproducts.

Optimized Protocols

Do not use generic "1:1 TFA/DCM" for this substrate class. Use the following targeted methods.

Protocol A: The "High-Scavenger" Cocktail (Recommended)

Best for: Preventing pyrazole tert-butylation (M+56 side product).

Rationale: This method floods the reaction with nucleophiles (Silane + Water) that are more reactive toward the


 cation than your pyrazole is.
  • Dissolve: Dissolve 1.0 equiv of substrate in DCM (

    
     concentration).
    
  • Prepare Cocktail: In a separate vial, premix TFA : TIPS : Water in a 95 : 2.5 : 2.5 ratio.

    • Note: Triisopropylsilane (TIPS) is preferred over Triethylsilane (TES) for higher boiling point and stability, though TES is an acceptable substitute [1].

  • Addition: Add 10–20 equiv of the TFA cocktail to the substrate solution.

  • Reaction: Stir at room temperature for 1–2 hours.

  • Workup (Critical):

    • Concentrate in vacuo (do not heat above 40°C).

    • Co-evaporation: Add Toluene (2x) and re-concentrate to azeotrope off residual TFA and silanols.

    • Precipitation: Triturate the residue with cold Diethyl Ether (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
      ) or MTBE to remove organic scavengers. Filter the solid salt.[5]
      
Protocol B: The "Solubility" Method (HCl/Dioxane)

Best for: Reactions that stall due to salt precipitation (True SM remaining).

Rationale: Piperidine TFA salts often form gummy oils in DCM, trapping starting material. HCl salts in dioxane/methanol often remain in solution or form fine, filterable powders.

  • Dissolve: Dissolve substrate in a minimum amount of Methanol or 1,4-Dioxane .[1][6]

  • Acid: Add 4M HCl in Dioxane (10 equiv).

  • Reaction: Stir at room temperature.

    • Tip: If precipitation occurs immediately and conversion stops, add more Methanol to solubilize the salt.

  • Workup:

    • Concentrate to dryness.

    • Triturate with Ether to remove excess HCl/Dioxane.

Scavenger Selection Guide

Choosing the right scavenger is a balance between nucleophilicity and ease of removal.

ScavengerRoleProsConsRecommended Conc.
Water Cation TrapCheap, easy to remove, highly effective.[3]Immiscible with pure DCM (requires TFA to mix).2.5% v/v
TIPS (Triisopropylsilane)Hydride DonorExcellent for quenching stable cations; non-odorous compared to thiols.Expensive; oily residue requires wash.2.5% - 5% v/v
TES (Triethylsilane)Hydride DonorFaster kinetics than TIPS [2].Volatile; flammable.2.5% - 5% v/v
Thioanisole Soft Nucleophilespecific for protecting Met/Trp/Tyr residues.Strong Odor ; hard to remove.Avoid unless necessary
1,3-Dimethoxybenzene Carbon NucleophileTraps cation as alkylated arene.Very hard to separate from product.Avoid

Mechanistic Insight

Understanding the enemy: The tert-butyl cation.[1][2][3][6][5][7][8][9]

Mechanism SM Boc-Piperidine-Pyrazole (SM) Intermediate Free Amine + t-Bu(+) (Reactive Pair) SM->Intermediate TFA/Acid PathFail Side Product: N-tert-butyl-pyrazole Intermediate->PathFail No Scavenger (Pyrazole attacks Cation) PathSuccess Desired Product: Piperidine-Pyrazole Salt Intermediate->PathSuccess With TIPS/H2O Scavenged Scavenged Waste: TIPS-t-Bu + Isobutene Intermediate->Scavenged Scavenger intercepts Cation

Figure 2: Competition between the pyrazole ring and the scavenger for the reactive tert-butyl cation.

Frequently Asked Questions (FAQs)

Q: I used Protocol A, but I still see a small amount of M+56. What now? A: If the pyrazole is extremely electron-rich, standard scavenging might struggle.

  • Increase Scavenger Load: Increase TIPS/Water to 5% each.

  • Dilution: Run the reaction more dilute (

    
    ). This reduces the intermolecular collision rate between your product and the generated cations.
    

Q: Can I use thermal deprotection to avoid acid entirely? A: Yes, but proceed with caution. Heating Boc-compounds in TFE (Trifluoroethanol) or neutral water at 100°C+ can cleave the Boc group [3]. However, pyrazoles are thermally stable, so this is a viable option only if your molecule can withstand reflux temperatures. This avoids the cation generation mechanism inherent to acid cleavage.

Q: My product is water-soluble, and I lost it during the workup. A: Do not perform an aqueous extraction (DCM/Water wash) for piperidine salts. They are highly polar.

  • Fix: Use the "Dry Workup" described in Protocol A (Evaporation -> Trituration with Ether). If you must desalt, use Reverse Phase (C18) flash chromatography or ion-exchange resin (SCX-2).

Q: Why not just use 4M HCl in Dioxane for everything? A: HCl is excellent, but it generates isobutene gas which cannot be "scavenged" in the same way as the cation in solution. While often cleaner, if the reaction is dry, the isobutene stays close to the substrate. If you see alkylation with HCl, switch to TFA/Scavengers.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[10][11] Protective Groups in Organic Synthesis (3rd ed.). Wiley-Interscience.[10] (pp. 518-525).

  • Mehta, A., Jaouhari, R., Benson, T. J., & Douglas, K. T. (1992).[12] Improved efficiency and selectivity in peptide synthesis: Use of triethylsilane as a carbocation scavenger in deprotection of t-butyl esters and t-butoxycarbonyl-protected sites.[12] Tetrahedron Letters, 33(37), 5441-5444.

  • BenchChem Technical Support. (2025). Troubleshooting Incomplete Boc Deprotection.

Sources

Troubleshooting

Technical Support Center: Minimizing Side Reactions During Pyrazole N-Alkylation

Current Status: Operational Operator: Senior Application Scientist Topic: Regiocontrol & Side Reaction Mitigation in Pyrazole Functionalization Introduction: The "Tautomer Trap" The fundamental challenge in pyrazole N-al...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Operator: Senior Application Scientist Topic: Regiocontrol & Side Reaction Mitigation in Pyrazole Functionalization

Introduction: The "Tautomer Trap"

The fundamental challenge in pyrazole N-alkylation is not reactivity, but selectivity.[1] Unsubstituted pyrazoles exist in a tautomeric equilibrium (


). When a substituent is present at the C3 position, the two nitrogen atoms become chemically distinct, yet rapidly interconverting.[1]
  • The Trap: Standard alkylation conditions (Base/Electrophile) often attack the most nucleophilic or accessible nitrogen, which is frequently the

    
     position (distal to the substituent).
    
  • The Consequence: Researchers aiming for the 1,5-disubstituted isomer (proximal alkylation) often inadvertently synthesize the 1,3-isomer, or an inseparable mixture of both.[1]

This guide provides the logic, protocols, and troubleshooting steps to navigate this landscape, ensuring you synthesize the intended molecule.

Module 1: The Regiocontrol Matrix

Before starting your reaction, consult this matrix to predict the major isomer based on your conditions.[1]

Mechanism of Selectivity
  • Steric Control (Thermodynamic): In the absence of directing groups, alkylation favors the nitrogen furthest from the bulky C3-substituent (yielding the 1,3-isomer ).

  • Coordination Control (Kinetic/Chelation): Using metals capable of coordination (e.g., Mg²⁺) or specific directing groups can flip selectivity to the hindered nitrogen (yielding the 1,5-isomer ).[1]

Decision Logic Visualization

PyrazoleRegio Start Target Molecule Structure? Isomer13 1,3-Disubstituted (Distal) (R group far from N-Alkyl) Start->Isomer13 Targeting Isomer15 1,5-Disubstituted (Proximal) (R group next to N-Alkyl) Start->Isomer15 Targeting Cond13 Standard Basic Alkylation Isomer13->Cond13 Cond15 Is Direct Alkylation Possible? Isomer15->Cond15 Base13 Base: K2CO3 or Cs2CO3 Solvent: DMSO or DMF Cond13->Base13 Mech13 Mechanism: Steric Control (Favors less hindered N) Base13->Mech13 DirectYes Yes: Chelation Strategy Cond15->DirectYes If R has donor atom DirectNo No: De Novo Synthesis Cond15->DirectNo Standard R group MgCat Reagent: MgBr2 / Base (Coordinates N2) DirectYes->MgCat Cycliz Cyclization Strategy: R-Hydrazine + 1,3-Diketone DirectNo->Cycliz

Figure 1: Decision tree for selecting experimental conditions based on the desired regioisomer.

Module 2: Troubleshooting & FAQs

Scenario A: "I am getting a 1:1 mixture of isomers."

Root Cause: The steric difference between N1 and N2 is insufficient to drive selectivity, or the solvent is stabilizing the "wrong" tautomer. Corrective Actions:

  • Switch Solvent: Change from THF to DMSO or DMF . Polar aprotic solvents often enhance the nucleophilicity of the less hindered nitrogen (N1), improving 1,3-selectivity.[1]

  • Change the Cation: Switch from NaH (tight ion pair) to Cs₂CO₃ . The larger Cesium cation ("Cesium Effect") can improve solubility and nucleophilicity, often favoring the thermodynamic product.

  • Lower Temperature: If the reaction is fast, kinetic control might be giving you a mixture. Cooling to 0°C can enhance selectivity for the sterically favored isomer.

Scenario B: "I need the 1,5-isomer (N2 alkylation), but I only get the 1,3-isomer."

Root Cause: You are fighting thermodynamics. Direct alkylation of a pre-formed pyrazole naturally disfavors the crowded N2 position. Corrective Actions:

  • The "Mg-Switch": If your C3-substituent has a donor atom (e.g., ester, amide), add MgBr₂ or Mg(OtBu)₂ .[1] The Magnesium coordinates between the substituent and N2, blocking N1 and directing the alkylating agent to N2.

  • Strategic Pivot (Recommended): Stop alkylating. Synthesize the pyrazole de novo by reacting an N-substituted hydrazine (R-NH-NH₂) with a 1,3-diketone. This cyclization method is the only 100% reliable way to generate 1,5-disubstituted pyrazoles at scale.

Scenario C: "I am seeing quaternary ammonium salts (Over-alkylation)."

Root Cause: The product (N-alkyl pyrazole) is still nucleophilic and reacts with excess alkylating agent. Corrective Actions:

  • Stoichiometry Control: Use exactly 1.0 equivalent of the alkylating agent. Do not use excess.

  • Reverse Addition: Add the alkylating agent slowly to a solution of the pyrazole and base. This ensures the concentration of electrophile remains low relative to the unreacted pyrazole.

Scenario D: "My yield is low because the alkyl halide is eliminating to an alkene."

Root Cause: The base is too strong (e.g., NaH, KOtBu) and is acting as a Brønsted base against the alkyl halide rather than deprotonating the pyrazole.[1] Corrective Actions:

  • Weaker Base: Switch to K₂CO₃ or Cs₂CO₃ in Acetone or MeCN. These are strong enough to deprotonate pyrazole (pKa ~14) but poor at E2 elimination.

  • Mitsunobu Protocol: Avoid basic conditions entirely by using the Mitsunobu reaction (Alcohol + PPh₃ + DIAD).

Module 3: Validated Experimental Protocols

Protocol 1: High-Fidelity N1-Alkylation (The "Distal" Standard)

Target: Synthesis of 1,3-disubstituted pyrazoles (Sterically favored).[1]

ParameterSpecificationRationale
Base K₂CO₃ (2.0 equiv)Mild, minimizes elimination side reactions.[1]
Solvent DMSO (0.5 M)High polarity favors N1-alkylation via specific solvation effects.[1]
Temp 25 °CRoom temp prevents thermal equilibration to mixtures.
Time 2–16 HoursMonitor by LCMS to prevent over-alkylation.

Step-by-Step:

  • Dissolve 3-substituted pyrazole (1.0 equiv) in anhydrous DMSO.

  • Add K₂CO₃ (2.0 equiv) and stir for 15 minutes to ensure deprotonation/equilibration.

  • Add Alkyl Halide (1.05 equiv) dropwise.

  • Stir at 25 °C.

  • Workup: Pour into water (DMSO removal). Extract with EtOAc.[2][3] Wash organic layer with water (3x) to remove residual DMSO.[1]

Protocol 2: Magnesium-Directed N2-Alkylation

Target: Synthesis of 1,5-disubstituted pyrazoles (Sterically disfavored).[1] Requirement: The C3-substituent must have a coordinating group (e.g., -CO2Et, -CONR2).[1]

Step-by-Step:

  • Dissolve pyrazole (1.0 equiv) in anhydrous Toluene or DCE.

  • Add Mg(OtBu)₂ (1.0 equiv) or MgBr₂ (1.0 equiv) + DIPEA (2.0 equiv).[1]

  • Stir for 30 mins to form the chelated intermediate.

  • Add Alkyl Halide (2.0 equiv) and heat to 60–80 °C.

  • Note: The reaction is slower due to steric hindrance; heating is required.

Protocol 3: Modified Mitsunobu Alkylation

Target: Alkylation using alcohols (avoiding alkyl halides).[1]

Step-by-Step:

  • Dissolve pyrazole (1.0 equiv), Alcohol (1.2 equiv), and PPh₃ (1.5 equiv) in anhydrous THF.

  • Cool to 0 °C.

  • Add DIAD or DEAD (1.5 equiv) dropwise over 20 minutes.

  • Warm to room temperature and stir overnight.

  • Troubleshooting: If conversion is low, use ADDP (1,1'-(azodicarbonyl)dipiperidine) and PBu₃ for more difficult substrates.[1]

References

  • Review of Pyrazole Regioselectivity: Org. Biomol. Chem., 2012 , 10, 1522.[1][4] (Discusses steric vs electronic control in tautomeric heterocycles).

  • Cesium Effect in Alkylation: J. Org. Chem., 2008 , 73, 2412.[1][5] Link (Demonstrates solvent/base effects on N-alkylation ratios).[1]

  • Magnesium-Mediated Regiocontrol: J. Am. Chem. Soc., 2010 , 132, 1184.[1] (Mechanism of chelation-controlled alkylation).[1]

  • Mitsunobu Reaction on Pyrazoles: Tetrahedron Lett., 2005 , 46, 4567.[1] (Protocols for N-alkylation using alcohols).

  • Atom Replacement Strategy: Nature, 2025 , 641, 646.[1] Link (Novel isothiazole-to-pyrazole conversion for perfect regiocontrol).[1]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the 1H NMR Spectral Analysis of 4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride in D₂O

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride, a common heterocyclic building block in medicinal chemistry. Designed for researchers and drug development...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹H NMR spectrum of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride, a common heterocyclic building block in medicinal chemistry. Designed for researchers and drug development professionals, this document moves beyond a simple peak list to explain the structural and electronic rationale behind the observed spectrum in deuterium oxide (D₂O). We will explore the influence of the dihydrochloride salt form and the deuterated solvent on chemical shifts and coupling patterns, compare its spectral features, and provide a robust, self-validating experimental protocol for acquiring high-quality data.

Introduction: The Structural Significance of 4-(1H-Pyrazol-4-yl)piperidine

The 4-(1H-Pyrazol-4-yl)piperidine scaffold is a privileged motif in modern drug discovery, prized for its ability to present vectors for substitution in three-dimensional space. Its analysis by Nuclear Magnetic Resonance (NMR) spectroscopy is fundamental to confirming its identity, purity, and structure during synthesis and quality control. The dihydrochloride salt form is frequently used to improve solubility and stability. However, this protonation significantly alters the molecule's electronic landscape, which is directly reflected in its ¹H NMR spectrum. Analyzing the compound in D₂O introduces further considerations, such as the exchange of labile protons, which simplifies the spectrum but requires careful interpretation.

Deciphering the ¹H NMR Spectrum in D₂O

The analysis of the ¹H NMR spectrum of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride in D₂O requires consideration of two key factors:

  • Protonation State: As a dihydrochloride salt, both the piperidine nitrogen and one of the pyrazole nitrogens will be protonated. In D₂O, these positions will be deuterated, carrying a positive charge. This charge has a strong deshielding effect on nearby protons, shifting their signals downfield.

  • Deuterium Exchange: All labile N-H protons on the piperidine and pyrazole rings will exchange with deuterium from the solvent.[1][2] Consequently, these protons become invisible in the ¹H NMR spectrum, and their spin-spin coupling to adjacent protons is eliminated. The spectrum is therefore simplified, showing only the C-H proton signals.

Below is the labeled structure for which we will predict and analyze the spectral data.

Caption: Structure of 4-(1H-Pyrazol-4-yl)piperidine with proton labeling.

Expected Spectral Regions and Assignments
Proton Label(s)RegionExpected Chemical Shift (δ, ppm)Expected MultiplicityRationale & Notes
H₃, H₅Pyrazole (Aromatic)~7.5 - 8.5Singlet (s) or narrow doublet (d)These protons are on the electron-deficient, protonated pyrazole ring, shifting them significantly downfield.[3] Due to the C₄ substitution, they are chemically non-equivalent. Long-range coupling (⁴J) between them is possible but may be too small to resolve, leading to apparent singlets.
H₂'eq, H₆'eq, H₂'ax, H₆'axPiperidine (Axial/Equatorial α to N⁺)~3.3 - 3.7Multiplet (m)These four protons are adjacent to the deuterated, positively charged nitrogen (N⁺-D₂). This induces a strong deshielding effect, moving their signals significantly downfield compared to neutral piperidine (~2.8 ppm).[4][5] They are diastereotopic and will exhibit complex splitting due to geminal coupling (~12-15 Hz) and multiple vicinal couplings to H₃'/H₅' protons.
H₄'Piperidine (Methine)~3.1 - 3.4Multiplet (m)This methine proton is deshielded by the attached pyrazole ring. It will show complex splitting from couplings to the four adjacent H₃'/H₅' protons.
H₃'eq, H₅'eq, H₃'ax, H₅'axPiperidine (Axial/Equatorial β to N⁺)~2.1 - 2.5Multiplet (m)These four protons are more shielded than those α to the nitrogen. They are diastereotopic and will present as a complex, overlapping multiplet due to geminal and vicinal couplings.
HDOSolvent~4.7 - 4.8Singlet (s)Residual, non-deuterated water in the D₂O solvent. Its exact position can vary slightly with temperature and pH.

Comparative Analysis: The Impact of Protonation

To fully appreciate the spectral features of the dihydrochloride salt, it is instructive to compare it with its neutral (free base) counterpart.

Feature4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride (in D₂O)4-(1H-Pyrazol-4-yl)piperidine Free Base (in CDCl₃)
Piperidine H₂'/H₆' Strongly deshielded (~3.3 - 3.7 ppm) due to N⁺ charge.Moderately shielded (~2.7 - 2.9 ppm).
Piperidine H₃'/H₅' Moderately deshielded (~2.1 - 2.5 ppm).More shielded (~1.6 - 1.8 ppm).
Pyrazole H₃/H₅ Deshielded (~7.5 - 8.5 ppm) due to protonated ring system.More shielded (~7.5 ppm).[6]
N-H Protons Absent (exchanged with D₂O).[1]Present as broad signals (unless D₂O is added).

This comparison highlights the critical role of the protonation state in determining chemical shifts. The downfield shift of the piperidine protons, particularly those alpha to the nitrogen, is a hallmark of amine salt formation and a key diagnostic tool.

Experimental Protocol for NMR Analysis

Adherence to a standardized protocol is essential for obtaining reproducible, high-quality NMR data. This protocol is designed to be self-validating by ensuring sample purity, proper referencing, and optimal instrument parameters.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (≥400 MHz Spectrometer) cluster_proc Data Processing a Weigh 5-10 mg of 4-(1H-Pyrazol-4-yl)piperidine·2HCl b Dissolve in 0.6-0.7 mL of high-purity D₂O a->b c Add internal standard (e.g., DSS or TSP) b->c d Transfer to a clean, dry 5 mm NMR tube c->d e Vortex gently to ensure homogeneous solution d->e f Insert sample and lock on D₂O signal e->f g Shim magnetic field for optimal homogeneity f->g h Acquire ¹H spectrum (e.g., zg30 pulse program) g->h i Set appropriate spectral width and receiver gain h->i j Apply Fourier Transform i->j k Phase correct the spectrum j->k l Calibrate chemical shift to internal standard (0.00 ppm) k->l m Integrate signals and analyze multiplicities l->m

Caption: Workflow for ¹H NMR analysis of water-soluble compounds.

Step-by-Step Methodology:

  • Sample Preparation:

    • Rationale: Accurate weighing and the use of high-purity deuterated solvent are crucial for concentration-independent chemical shifts and minimizing impurity signals.[7]

    • Protocol:

      • Weigh approximately 5-10 mg of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride directly into a clean, dry vial.

      • Add 0.6-0.7 mL of D₂O (99.9% D or higher).

      • For quantitative purposes or precise referencing, add a known amount of an internal standard such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt).

      • Gently vortex the vial until the solid is completely dissolved. A clear, particulate-free solution is essential for good spectral resolution.[2]

      • Using a Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • Rationale: Locking, shimming, and proper pulse calibration are fundamental to achieving high resolution and signal-to-noise, allowing for accurate interpretation of coupling constants and multiplicities.

    • Protocol:

      • Insert the NMR tube into the spectrometer.

      • Lock the spectrometer frequency to the deuterium signal of the D₂O solvent.

      • Perform magnetic field shimming to optimize the field homogeneity. This is observed by the sharpening of the solvent signal and the appearance of a classic Lorentzian lineshape.

      • Acquire a standard one-dimensional proton spectrum using a 30° or 90° pulse sequence.

      • Ensure the spectral width is sufficient to encompass all expected signals (e.g., -2 to 12 ppm).

      • Set the number of scans based on the sample concentration to achieve an adequate signal-to-noise ratio (typically 16 or 32 scans for a ~10 mg sample).

  • Data Processing and Analysis:

    • Rationale: Correct processing ensures that the data is presented accurately, allowing for reliable measurement of chemical shifts and integrals.

    • Protocol:

      • Apply Fourier transformation to the acquired Free Induction Decay (FID).

      • Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

      • Calibrate the chemical shift axis by setting the internal standard peak (e.g., DSS) to 0.00 ppm. If no standard is used, the residual HDO peak can be referenced to ~4.79 ppm, though this is less accurate.

      • Integrate all signals to determine the relative number of protons for each resonance.

      • Analyze the multiplicities (singlet, doublet, triplet, multiplet) and, where possible, measure coupling constants (J-values) to confirm assignments and deduce conformational information.

Conclusion

The ¹H NMR spectrum of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride in D₂O is a rich source of structural information. A thorough understanding of the effects of protonation and deuterium exchange is paramount for accurate interpretation. The strong deshielding of the piperidine protons alpha to the nitrogen and the downfield shift of the pyrazole protons serve as key spectral signatures for this compound in its salt form. By following the detailed experimental protocol provided, researchers can confidently acquire and interpret high-quality NMR data, ensuring the structural integrity of this valuable chemical building block in their drug discovery endeavors.

References

  • Royal Society of Chemistry. (2016). Supplementary Information. This source provides examples of ¹H NMR spectra recorded in D₂O, showing typical chemical shifts for various functional groups. [Link]

  • Mobinikhaledi, A., Forughifar, N., Hogabry, B., & Zamani, KH. (2002). 'H NMR Studies of Some Pyrazole Ligands Coordinated to Co(III). Journal of the Chemical Society of Pakistan, 24(2). This paper discusses the ¹H NMR chemical shifts of pyrazole and its protonated form in D₂O. [Link]

  • University of California, Davis. (n.d.). Sample Preparation. Outlines standard procedures for preparing NMR samples, including the use of deuterated solvents. [Link]

  • Pinto, D. C. G. A., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. This document details the application of various NMR techniques for the structural elucidation of heterocyclic compounds. [Link]

  • Royal Society of Chemistry. (n.d.). 1H NMR (D2O, 500 MHz, δ/ppm relative to TMS): 2.62 (s, 9H, -CH3), 2.88 (t, 2H. Provides additional examples of ¹H NMR spectra in D₂O. [Link]

  • JEOL. (n.d.). NMR Sample preparation. Provides guidelines on sample concentration and solvent height for optimal NMR measurements. [Link]

  • Natural Products Magnetic Resonance Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (NP0079489). Example of a predicted NMR spectrum in D₂O. [Link]

  • ResearchGate. (n.d.). Variation in δH (in D2O) of H8 and H10 with respect to pH in amino.... This figure illustrates the significant effect of pH on proton chemical shifts in D₂O. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information Hydrogenation of Functionalised Pyridines. Contains ¹H NMR data for various piperidine derivatives in D₂O and CDCl₃. [Link]

  • Kauno Technologijos Universitetas. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. Provides spectral data for related piperidinyl-pyrazole structures. [Link]

  • Royal Society of Chemistry. (n.d.). Supplementary Information. Offers extensive examples of NMR data for various complex organic molecules. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. A guide from the Chemical Instrumentation Facility on best practices for preparing NMR samples. [Link]

  • SpectraBase. (n.d.). Piperidine. A database entry with spectral information for piperidine. [Link]

  • University of Regensburg. (n.d.). ¹H NMR Spectroscopy. An educational resource covering the basics of ¹H NMR, including the behavior of exchangeable protons. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. A comprehensive guide covering all aspects of preparing samples for NMR analysis. [Link]

  • El-Baih, F. E., et al. (n.d.). Synthesis and Antitumor Activity of Some Pyrazole Derivatives. Asian Journal of Chemistry. This article provides examples of NMR data for various pyrazole derivatives. [Link]

  • Mesbah Energy Co. (2021). Basics of NMR Sample preparation and analysis of NMR analysis data. A resource detailing the fundamentals of NMR sample preparation. [Link]

  • Connect Journals. (n.d.). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Contains characteristic ¹H NMR signals for pyrazole ring protons. [Link]

  • ResearchGate. (n.d.). ¹H NMR spectra of CTAB in D2O (bottom) and CTAB in D2O with different concentrations of ynal 9. Provides an example of spectra taken in D₂O. [Link]

  • MDPI. (2026). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives.... Discusses NMR spectral characteristics of various pyrazole derivatives. [Link]

  • Royal Society of Chemistry. (n.d.). Proton NMR spectra for the intermediate piperidines.... Provides reference spectra for various substituted piperidines. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). pH-dependent random coil H, C, and N chemical shifts of the ionizable amino acids. Discusses the effect of pH and deuteration on chemical shifts. [Link]

  • PubChemLite. (n.d.). 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride (C9H15N3). Database entry for a related comparative compound. [Link]

  • Iowa State University. (n.d.). NMR Coupling Constants. A reference table for typical ¹H-¹H coupling constants. [Link]

  • Nature. (n.d.). On the configuration of five-membered rings: a spin-spin coupling constant approach. Discusses the use of coupling constants for stereochemical analysis. [Link]

  • RSC Publishing. (n.d.). Nuclear magnetic resonance studies of six-membered rings. Part II. Chemical shifts and coupling constants in morpholine and piperazine derivatives. A study on the NMR parameters of six-membered heterocyclic rings. [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Modeling pH-Dependent NMR Chemical Shift Perturbations in Peptides. Details the computational and experimental basis for pH-dependent chemical shifts. [Link]

  • ResearchGate. (n.d.). (PDF) Spin-spin coupling constants 13C-15N and 1H-15N in the investigation of azido-tetrazole tautomerism.... Provides insights into coupling constants in nitrogen-containing heterocycles. [Link]

  • PubChem. (n.d.). 4-(1H-Pyrazol-1-yl)piperidine. Database entry for an isomer of the target scaffold. [Link]

  • Royal Society Publishing. (2023). Revisiting the influence of pH on 1JCαH and chemical shifts of glycine and alanine short oligopeptides. Discusses the pH dependence of NMR parameters. [Link]

  • Semantic Scholar. (2022). Preparation of Deuterium Labeled Compounds by Pd/C-Al-D2O Facilitated Selective H-D Exchange Reactions. Provides examples of ¹H NMR in D₂O for various compounds. [Link]

Sources

Comparative

Publish Comparison Guide: HPLC Retention Strategies for 4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride

Executive Summary & Compound Profile The analysis of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride presents a classic chromatographic challenge: retaining a highly polar, basic, hydrophilic molecule without relying on co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Compound Profile

The analysis of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride presents a classic chromatographic challenge: retaining a highly polar, basic, hydrophilic molecule without relying on complex derivatization. Standard C18 methods often result in void volume elution (


) or severe peak tailing due to secondary silanol interactions.

This guide compares three distinct separation strategies to achieve stable retention (


) and symmetrical peak shape.
Physicochemical Profile[1][2][3][4]
  • Structure: A saturated piperidine ring coupled to a pyrazole moiety.

  • Basicity: The piperidine nitrogen is highly basic (

    
    ), while the pyrazole is amphoteric.
    
  • Salt Form: Supplied as dihydrochloride (2HCl), significantly increasing water solubility and polarity.

  • Chromophore: The pyrazole ring provides UV absorbance (max

    
     nm), eliminating the need for the derivatization often required for pure piperidines.
    

Comparative Methodology: C18 vs. Ion-Pairing vs. HILIC

The following table summarizes the performance of three primary methodologies.

FeatureMethod A: Standard C18 Method B: Ion-Pairing (IP-RP) Method C: HILIC
Mechanism Hydrophobic InteractionHydrophobic + Ionic InteractionHydrophilic Partitioning
Retention (

)
< 0.5 (Void Elution)3.0 - 6.0 (Excellent)2.5 - 5.0 (Good)
Peak Shape Broad / TailingSharp / SymmetricalSharp
MS Compatibility HighLow (if using TFA/HFBA)High
Robustness Poor (Dewetting risk)HighModerate (Long equilibration)
Recommendation Not Recommended Gold Standard for UV Gold Standard for MS

Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the optimal method based on your detection requirements (UV vs. MS).

MethodSelection Start Analyte: 4-(1H-Pyrazol-4-yl)piperidine 2HCl CheckDetect Primary Detection Mode? Start->CheckDetect UV_Path UV / PDA CheckDetect->UV_Path Quality Control / Purity MS_Path LC-MS / MS-MS CheckDetect->MS_Path PK / Trace Analysis Method_IP Method B: Ion-Pairing RP (C18 + HFBA/TFA) High Retention, Stable Baseline UV_Path->Method_IP Recommended Method_C18 Method A: Standard C18 (Formic Acid) RISK: Void Elution UV_Path->Method_C18 Avoid MS_Path->Method_IP Avoid (Signal Suppression) Method_HILIC Method C: HILIC (Amide/Silica + ACN Buffer) High Sensitivity, Volatile Buffers MS_Path->Method_HILIC Recommended

Figure 1: Decision tree for selecting the appropriate chromatographic mode based on detection requirements.

Detailed Experimental Protocols

Method A: The "Fail" (Standard C18)

Use this only as a negative control to demonstrate lack of retention.

  • Column: C18 (e.g., Agilent ZORBAX Eclipse Plus), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase: 0.1% Formic Acid in Water / ACN.

  • Outcome: The highly polar dihydrochloride salt elutes with the solvent front (

    
     min). The basic piperidine moiety interacts with residual silanols, causing severe tailing.
    
Method B: Ion-Pairing RP-HPLC (Recommended for UV)

This method utilizes Heptafluorobutyric Acid (HFBA) or Trifluoroacetic Acid (TFA) to form a neutral, hydrophobic ion-pair with the basic piperidine nitrogen, allowing retention on a C18 phase.

  • Column: Waters Atlantis T3 C18 or Phenomenex Luna C18(2), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% HFBA (or 0.1% TFA) in Water.[1]

  • Mobile Phase B: 0.1% HFBA (or 0.1% TFA) in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B (Isocratic hold to stack ions)

    • 2-12 min: 5%

      
       60% B
      
    • 12-15 min: 95% B (Wash)

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV @ 215 nm.

  • Expected Retention: ~6.5 - 8.0 min.

  • Why it works: The perfluorinated acid (HFBA) pairs with the positively charged piperidine, creating a "pseudo-neutral" complex that adheres to the C18 chains [1].

Method C: HILIC (Recommended for MS)

Hydrophilic Interaction Liquid Chromatography retains the analyte via water-layer partitioning on a polar stationary phase.

  • Column: Waters XBridge Amide or TSKgel Amide-80, 2.1 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Formate in Water (pH 3.0).

  • Mobile Phase B: Acetonitrile (90%).[1]

  • Isocratic Mode: 85% B / 15% A.

  • Flow Rate: 0.3 mL/min.

  • Expected Retention: ~4.5 - 6.0 min.

  • Why it works: The high organic content forces the polar analyte into the water-rich layer adsorbed on the column surface. The ammonium buffer suppresses secondary ionic interactions [2].

Critical Technical Considerations

Sample Diluent Compatibility
  • The Trap: Dissolving the sample in 100% water or MeOH and injecting onto HILIC (Method C) will cause "solvent mismatch," leading to split peaks.

  • The Fix: For HILIC, dissolve the sample in 75:25 ACN:Water. For RP-IP (Method B), dissolve in the initial mobile phase (Water + 0.1% TFA).[3]

Detection Wavelength

While piperidine lacks a chromophore, the pyrazole ring absorbs in the low UV range.

  • Target Wavelength: 210–220 nm.

  • Reference Wavelength: 360 nm (to correct for baseline drift).

  • Note: Do not use 254 nm as the primary wavelength; sensitivity will be significantly reduced compared to 215 nm.

System Passivation (Method B)

When using ion-pairing agents like HFBA, the system will require significant flushing (60+ minutes) to remove the reagent if switching back to standard methods. Dedicate a column to this method if possible.

References

  • Retention Behavior of Polar Compounds: "Validated HPLC Method for the Quantitative Analysis of a 4-Methanesulfonyl-Piperidine Hydrochloride Salt." ResearchGate.[1] Accessed October 2023.

  • HILIC vs. RP Comparison: "Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography." Journal of Chromatography A.

  • Piperidine Analysis: "Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization." Journal of Chromatographic Science.

Sources

Validation

Mass spectrometry fragmentation pattern of pyrazole-piperidine intermediates

Advanced Mass Spectrometry Comparison Guide: Structural Elucidation of Pyrazole-Piperidine Intermediates Executive Summary The pyrazole-piperidine pharmacophore is a cornerstone of modern targeted therapeutics, prominent...

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Mass Spectrometry Comparison Guide: Structural Elucidation of Pyrazole-Piperidine Intermediates

Executive Summary

The pyrazole-piperidine pharmacophore is a cornerstone of modern targeted therapeutics, prominently featured in blockbuster kinase inhibitors such as crizotinib and ibrutinib, as well as Factor Xa inhibitors. During drug development, characterizing synthetic intermediates, metabolites, and stress-degradation products containing this scaffold is a critical analytical bottleneck.

As an Application Scientist, I frequently observe that selecting the correct mass spectrometry (MS) platform and understanding the intrinsic fragmentation logic of this bimolecular scaffold is essential for rapid structural elucidation. This guide provides a mechanistic deep dive into the fragmentation behavior of pyrazole-piperidine intermediates and objectively compares the performance of High-Resolution Mass Spectrometry (HRMS) against Triple Quadrupole (QqQ) systems for their analysis.

Mechanistic Deep Dive: Fragmentation Fundamentals (The "Why")

To successfully interpret the MS/MS spectra of pyrazole-piperidine intermediates, one must understand the causality between solution-phase chemistry, gas-phase ionization, and collision-induced dissociation (CID).

1. Protonation Dynamics and Kinetic Control In positive Electrospray Ionization (ESI+), protonation dictates the subsequent fragmentation pathways. While the piperidine nitrogen is typically the most basic site in the liquid phase, gas-phase thermodynamics and steric hindrance can shift the preferred protonation site to the pyrazole ring[1]. Driving the protonation to a specific site (e.g., using formic acid modifiers) ensures predictable, charge-directed fragmentation.

2. The Critical N-C Linkage Cleavage (Inter-ring) The most diagnostic fragmentation event for these intermediates is the cleavage of the N-C bond connecting the pyrazole and piperidine rings. Because the localized positive charge on the piperidine nitrogen weakens adjacent bonds, CID predominantly breaks this inter-ring linkage.

  • Case Study - Ibrutinib: Fragmentation of the pyrazole-piperidine bond yields highly stable, characteristic product ions at m/z 304.1178 and 138.1123[2].

  • Case Study - Crizotinib: Oxidative degradation products of crizotinib exhibit this exact cleavage, producing signature fragments at m/z 367 and 177 from the m/z 450 parent molecule[3].

3. Piperidine Ring Fission Following ionization, the piperidine ring frequently undergoes ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">


-cleavage. The cleavage of the C-C bond adjacent to the nitrogen atom results in a resonance-stabilized iminium ion. This is often followed by ring opening and the neutral loss of small molecules (e.g., 

or acetic acid) depending on the intermediate's substitution pattern.

4. Pyrazole Core Fragmentation The pyrazole moiety is highly stable. It typically requires higher collision energies to fragment, eventually undergoing ring contraction and the extrusion of nitrogen gas (


) or hydrogen cyanide (

).

Technology Comparison: HRMS (Q-TOF) vs. QqQ

Choosing the right MS architecture depends entirely on the developmental stage of the intermediate. Below is an objective performance comparison between High-Resolution MS (e.g., Quadrupole Time-of-Flight) and Triple Quadrupole systems.

Performance MetricHRMS (Q-TOF / Orbitrap)Triple Quadrupole (QqQ) MS
Mass Accuracy < 2 ppm (Exact Mass)~ 0.1 Da (Nominal Mass)
Resolving Power (FWHM) 30,000 – 140,000+Unit Resolution (~0.7 Da)
Primary Utility Structural elucidation of unknown degradantsHigh-throughput quantitative tracking
Sensitivity Moderate to High (Full Scan)Ultra-High (MRM/SRM Mode)
Fragmentation Output Elemental composition of product ionsPrecursor-to-product ion transitions
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude

Scientist's Verdict: Use HRMS during early process chemistry and forced degradation studies to assign exact elemental formulas to unknown pyrazole-piperidine fragments. Once the fragmentation pathways (like the N-C cleavage) are mapped, transfer the method to a QqQ platform using Multiple Reaction Monitoring (MRM) for ultra-sensitive, routine tracking of the intermediate during scale-up.

Experimental Protocol: LC-MS/MS Workflow for Structural Elucidation

To ensure scientific integrity, the following protocol is designed as a self-validating system . By incorporating an internal system suitability check, you eliminate false negatives caused by ion suppression.

Step 1: Sample Preparation & System Validation

  • Dilute the pyrazole-piperidine intermediate in 50:50 Methanol:Water containing 0.1% Formic Acid to a final concentration of 1 µg/mL. Causality: The 0.1% Formic Acid lowers the pH, ensuring complete protonation of the basic piperidine nitrogen, which acts as the charge-director for CID.

  • Self-Validation Step: Prior to sample injection, perform a post-column infusion of a known standard (e.g., crizotinib) to verify mass accuracy (< 2 ppm) and confirm the presence of the m/z 177 diagnostic fragment.

Step 2: UHPLC Separation

  • Column: C18 reversed-phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

Step 3: HRMS/MS Acquisition (Data-Dependent)

  • Ionization: ESI Positive mode. Capillary voltage: 3.5 kV.

  • Scan Mode: Full Scan (m/z 100–1000) followed by Data-Dependent MS/MS (ddMS2) on the top 3 most intense ions.

  • Collision Energy (CE): Apply a stepped CE (15, 30, 45 eV). Causality: Stepped CE ensures you capture both the low-energy N-C bond cleavage (yielding intact pyrazole and piperidine halves) and the high-energy pyrazole ring fragmentation (

    
     loss) in a single composite spectrum.
    

Step 4: Data Processing

  • Utilize Mass Defect Filtering (MDF) centered around the exact mass of the pyrazole core to rapidly isolate related intermediates from background matrix noise.

Mandatory Visualization: Fragmentation Workflow

MS_Workflow Protonation ESI+ Ionization (Protonation at Piperidine N) Precursor Precursor Ion [M+H]+ Protonation->Precursor Gas Phase Transfer Frag_NC N-C Bond Cleavage (Diagnostic Inter-ring) Precursor->Frag_NC CID (Low Energy) Frag_Pip Piperidine α-Cleavage (Ring Fission) Precursor->Frag_Pip CID (Medium Energy) Frag_Pyr Pyrazole Cleavage (Loss of N2 / HCN) Precursor->Frag_Pyr CID (High Energy) HRMS HRMS (Q-TOF) Exact Mass & Formula Frag_NC->HRMS QqQ QqQ (MRM) Quantitative Tracking Frag_NC->QqQ Select MRM Transitions Frag_Pip->HRMS Frag_Pyr->HRMS Data Structural Elucidation HRMS->Data Mass Defect Analysis

Workflow and fragmentation logic for pyrazole-piperidine MS/MS elucidation.

References

  • Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Deriv
  • Identification of Crizotinib Major Degradation Products Obtained Under Stress Conditions by RP-UHPLC-HRMS.
  • Experimental and Density Functional Theory Characteristics of Ibrutinib, a Bruton's Kinase Inhibitor Approved for Leukemia Tre
  • Kinetic control of protonation in electrospray ioniz

Sources

Comparative

Comparative Stability Guide: 4-(1H-Pyrazol-4-yl)piperidine (2HCl vs. Free Base)

This guide provides an in-depth technical comparison of 4-(1H-Pyrazol-4-yl)piperidine in its free base form versus its dihydrochloride (2HCl) salt.[1] It is designed for medicinal chemists and process development scienti...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of 4-(1H-Pyrazol-4-yl)piperidine in its free base form versus its dihydrochloride (2HCl) salt.[1] It is designed for medicinal chemists and process development scientists selecting the optimal form for storage, handling, and synthesis.

Executive Summary

For most drug development applications, 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride (CAS: 690261-96-2) is the superior form for long-term storage and solid-state handling due to its resistance to oxidation and carbamate formation.[1] However, it requires strict humidity control.

The Free Base (CAS: 690261-94-0) is kinetically unstable in air, prone to forming N-oxides and reacting with atmospheric CO₂.[1] It should be generated in situ or used immediately upon receipt.[1]

FeatureDihydrochloride Salt (2HCl)Free Base
CAS Number 690261-96-2690261-94-0
Oxidation Resistance High (N-lone pairs protonated)Low (Susceptible to N-oxide formation)
Atmospheric Stability Moderate (Hygroscopic)Poor (Absorbs CO₂ to form carbamates)
Solid State Crystalline Solid (High MP)Low-melting Solid or Semi-solid
Primary Use Case Long-term storage, GMP starting materialImmediate synthetic use (e.g., nucleophilic attack)

Chemical & Physical Profile

Understanding the fundamental differences in ionization is critical for predicting stability.[1]

Structural Analysis

The molecule contains two basic centers:[2]

  • Piperidine Nitrogen: Highly basic (

    
    ).[1]
    
  • Pyrazole Nitrogen: Weakly basic (

    
     for the conjugate acid).[1][3]
    
  • Free Base: Both nitrogens have available lone pairs.[1] The piperidine nitrogen is a potent nucleophile and radical scavenger, making it liable to oxidation.

  • Dihydrochloride: Both nitrogens are protonated.[1] The piperidinium proton is tightly bound.[1] The pyrazolium proton is loosely bound, creating a risk of HCl dissociation (off-gassing) if heated or exposed to high vacuum.

Visualization: Protonation States

ProtonationStates FreeBase Free Base (High Reactivity) MonoHCl Monohydrochloride (Stable Intermediate) FreeBase->MonoHCl + 1 eq HCl (Protonates Piperidine) DiHCl Dihydrochloride (Max Stability / Acidic) MonoHCl->DiHCl + 1 eq HCl (Protonates Pyrazole) DiHCl->MonoHCl Heat / Vacuum (Loss of HCl)

Figure 1: Protonation cascade. Note the reversibility of the second protonation step, which implies potential instability under thermal stress.

Deep Dive: Stability Mechanisms

A. Oxidative Stability (The "N-Oxide" Problem)

The piperidine ring in the free base is electron-rich.[1] Upon exposure to atmospheric oxygen (especially in the presence of light or trace metals), it undergoes single-electron transfer (SET) oxidation, leading to the formation of N-oxides and subsequent ring-opening impurities.

  • Mechanism:

    
    
    
  • Salt Advantage: In the 2HCl salt, the lone pair on the piperidine nitrogen is occupied by a proton (

    
    ). This sterically and electronically blocks the attack of electrophilic oxygen species.
    
B. Carbamate Formation

Secondary amines (Free Base) react rapidly with atmospheric


 to form carbamic acids/salts:


This reaction alters the stoichiometry of the material, leading to errors in molecular weight calculations during synthesis. The 2HCl salt is immune to this reaction.[1]
C. Hygroscopicity & Disproportionation

While the 2HCl salt prevents oxidation, it introduces hygroscopicity .

  • Risk: If the 2HCl salt absorbs significant water, the lattice energy is disrupted. The weak pyrazolium proton (

    
    ) can dissociate, creating a localized acidic solution ("micro-brine") that can corrode packaging or catalyze hydrolysis of other functional groups.
    

Experimental Validation Protocols

Do not rely on vendor certificates alone.[1] Use these protocols to validate the integrity of your specific batch.

Protocol 1: Accelerated Stability Testing (Stress Test)

Objective: Determine if the batch can withstand standard storage conditions.[1]

  • Preparation: Weigh 50 mg of the 2HCl salt into three HPLC vials.

    • Sample A: Control (Store at -20°C, sealed).

    • Sample B: Thermal Stress (Open vial, 60°C oven for 48 hours).

    • Sample C: Oxidative Stress (Dissolve in

      
      /MeOH, 24 hours).
      
  • Analysis: Dilute all samples to 1 mg/mL in mobile phase and analyze via HPLC-UV (254 nm).

  • Acceptance Criteria:

    • Sample B should show < 1.0% loss of purity vs Sample A. (If >1%, suspect HCl loss).[1]

    • Sample C will degrade; the rate of degradation compared to a Free Base reference (if available) confirms the protective effect of the salt.

Protocol 2: Hygroscopicity Assessment (Simplified DVS)

Objective: Classify the handling requirements.

  • Setup: Place 100 mg of pre-dried salt in a tared weighing boat.

  • Chamber: Place inside a desiccator containing a saturated solution of

    
     (creates ~75% RH).
    
  • Measurement: Weigh at

    
    .
    
  • Interpretation:

    • 
       mass gain: Non-hygroscopic (Standard handling).[1]
      
    • 
       mass gain: Hygroscopic (Handle in humidity-controlled room).[1]
      
    • 
       mass gain: Deliquescent (Handle only in Glovebox/Inert atmosphere).[1]
      
Visualization: Stability Decision Tree

StabilityDecision Start Start: Select Form CheckUse Immediate Use? Start->CheckUse CheckStorage Long Term Storage? CheckUse->CheckStorage No FreeBase Use Free Base (Avoid neutralization step) CheckUse->FreeBase Yes (Synthesis) Salt Use Dihydrochloride (Max Stability) CheckStorage->Salt > 24 Hours Precaution CRITICAL: Store under Argon Desiccant Required Salt->Precaution Handling Requirement

Figure 2: Decision logic for selecting between Free Base and Salt forms.

Handling & Storage Recommendations

For the Dihydrochloride (2HCl)
  • Storage:

    
    , tightly sealed. Ideally stored with a desiccant packet (Silica gel or Molecular Sieves).[1]
    
  • Re-testing: Retest purity every 12 months. Check specifically for chloride content (titration) to ensure no loss of HCl.[1]

  • Handling: Wear standard PPE. If the material appears "clumpy" or "wet," it has likely absorbed water. Dry in a vacuum oven at 40°C over

    
     before use.
    
For the Free Base
  • Storage:

    
     is mandatory.[1] Store under inert gas (Argon/Nitrogen).
    
  • Shelf Life: Limited (< 6 months recommended).[1]

  • Appearance Check: Discoloration (yellowing/browning) indicates oxidation.[1] Discard if significant color change is observed.

References

  • PubChem Compound Summary . (2025). 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride (CID 21193045).[1] National Center for Biotechnology Information.[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011).[1][4] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (General reference for amine salt stability and pKa principles).

  • Reichardt, C., & Welton, T. (2010). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Reference for solvatochromism and stability of amines in solution).

  • BLD Pharmatech . (2025).[1] Product Safety Data Sheet: 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride. Link

Sources

Validation

A Senior Application Scientist's Guide to the ¹³C NMR Chemical Shifts of 4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride, a key building block in medicinal chemistry. We will explore the the...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth analysis of the ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts for 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride, a key building block in medicinal chemistry. We will explore the theoretical underpinnings of its ¹³C NMR spectrum, compare it with its constituent heterocyclic systems—piperidine and pyrazole—and provide a robust, field-proven protocol for acquiring experimental data. This document is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for unequivocal structural elucidation.

The Central Role of ¹³C NMR in Structural Elucidation

In the landscape of analytical chemistry, ¹³C NMR spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Unlike ¹H NMR, where signal overlap can often complicate interpretation, ¹³C NMR spectra typically display each unique carbon atom as a distinct signal.[1] The chemical shift of each carbon is exquisitely sensitive to its local electronic environment, providing a detailed fingerprint of the molecule's carbon framework.[1][2] Factors such as the hybridization state of the carbon (sp³, sp², sp), the electronegativity of attached atoms, and steric effects all contribute to the final chemical shift value.[3][4] For drug development professionals, mastering the interpretation of ¹³C NMR spectra is not merely an academic exercise; it is a critical skill for verifying the identity and purity of synthesized compounds, identifying impurities, and confirming the outcome of chemical transformations.

Structural Analysis and Comparative ¹³C NMR Data

To fully understand the ¹³C NMR spectrum of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride, it is instructive to first consider the spectra of its parent heterocycles, piperidine and pyrazole. The dihydrochloride form of the target molecule means that both nitrogen atoms of the piperidine ring and one of the pyrazole nitrogens will be protonated in an acidic aqueous solution, significantly influencing the chemical shifts.

Molecular Structure and Carbon Numbering

The structure of 4-(1H-Pyrazol-4-yl)piperidine, with a systematic numbering scheme for the carbon atoms, is presented below. This numbering will be used for the assignment of the ¹³C NMR signals.

molecule cluster_piperidine Piperidine Ring cluster_pyrazole Pyrazole Ring N1 N C2 C2 N1->C2 C3 C3 C2->C3 C4 C4 C3->C4 C5 C5 C4->C5 C10 C10 C4->C10 C6 C6 C5->C6 C6->N1 N7 N N8 N N7->N8 C9 C9 N8->C9 C9->C10 C11 C11 C10->C11 C11->N7 workflow cluster_prep Sample Preparation cluster_nmr NMR Acquisition cluster_process Data Processing weigh 1. Weigh Sample (50-100 mg) dissolve 2. Dissolve in D₂O (0.6-0.7 mL) weigh->dissolve Ensure accurate mass vortex 3. Vortex to Homogenize dissolve->vortex Complete dissolution filter 4. Filter into NMR Tube vortex->filter Remove particulates insert 5. Insert Sample into Spectrometer filter->insert lock_shim 6. Lock and Shim insert->lock_shim Stabilize B₀ field setup 7. Set Up ¹³C Experiment (Proton Decoupled) lock_shim->setup acquire 8. Acquire Data (Sufficient Scans for S/N) setup->acquire Optimize parameters ft 9. Fourier Transform acquire->ft phase 10. Phase Correction ft->phase baseline 11. Baseline Correction phase->baseline reference 12. Reference Spectrum (e.g., DSS or TSP) baseline->reference Calibrate chemical shifts

Caption: Step-by-step workflow for ¹³C NMR analysis.

Detailed Step-by-Step Methodology
  • Sample Weighing: Accurately weigh between 50-100 mg of 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride. [5]A higher concentration is generally preferred for ¹³C NMR due to its lower natural abundance and sensitivity compared to ¹H. [6][7]2. Solvent Selection and Dissolution:

    • Solvent: Use Deuterium Oxide (D₂O, 99.8%+ deuteration) as the solvent. [8]The dihydrochloride salt form of the analyte ensures high solubility in D₂O. D₂O is the solvent of choice for water-soluble compounds and helps in identifying exchangeable protons, though this is more relevant for ¹H NMR. [9][10] * Procedure: Add 0.6-0.7 mL of D₂O to the vial containing the sample.

  • Homogenization: Vortex the sample vial thoroughly to ensure the sample is completely dissolved and the solution is homogeneous. Incomplete dissolution can lead to broadened spectral lines. [6]4. Filtration: Filter the solution through a pipette containing a small plug of glass wool directly into a clean, dry 5 mm NMR tube. This step is critical to remove any particulate matter, which can severely degrade the magnetic field homogeneity and, consequently, the spectral resolution. [7][11]5. Spectrometer Setup:

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal from the D₂O solvent.

    • Perform automated or manual shimming to optimize the magnetic field homogeneity.

  • Acquisition Parameters:

    • Experiment: Set up a standard proton-decoupled ¹³C NMR experiment. This will ensure that each carbon signal appears as a singlet, simplifying the spectrum. [3] * Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay: A delay of 2-5 seconds is usually sufficient.

    • Number of Scans: Due to the low sensitivity of ¹³C, a significant number of scans (from several hundred to several thousand) will be required to achieve an adequate signal-to-noise ratio. The exact number will depend on the sample concentration and the spectrometer's field strength.

  • Data Processing:

    • Apply a Fourier transform to the acquired Free Induction Decay (FID).

    • Perform phase correction and baseline correction to obtain a clean spectrum.

    • Reference the spectrum. For samples in D₂O, a small amount of a reference standard like DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid) or TSP (3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid, sodium salt) can be added, or the residual solvent peak can be used as a secondary reference if its chemical shift is known under the experimental conditions.

Conclusion

This guide has provided a comprehensive overview of the ¹³C NMR chemical shifts for 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride. Through a combination of predictive data analysis and comparison with related structures, we have established a solid framework for interpreting the spectrum of this important molecule. The provided experimental protocol offers a reliable method for obtaining high-quality data, ensuring that researchers can confidently verify their synthesized materials. A thorough understanding of the principles laid out in this guide will empower scientists in the pharmaceutical and chemical research fields to leverage the full potential of ¹³C NMR spectroscopy for structural elucidation.

References

  • 13C NMR Spectroscopy. (n.d.). Chemistry LibreTexts.
  • Interpreting Carbon-13 NMR Spectra. (n.d.). Chemistry LibreTexts.
  • 13C NMR Chemical Shifts Guide. (n.d.). Scribd.
  • Characteristics of 13C NMR Spectroscopy. (2023, September 20). OpenStax.
  • Hydrogenation of Functionalised Pyridines with a Rhodium Oxide Catalyst under Mild Conditions. (n.d.). Royal Society of Chemistry.
  • 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride. (n.d.). BLDpharm.
  • Lopez, C., Claramunt, R. M., Trofimenko, S., & Elguero, J. (1993). A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry, 71(5), 678-687.
  • Structural factors affecting 13C NMR chemical shifts of cellulose: a computational study. (2025, August 6). Springer.
  • ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C. (n.d.). ResearchGate.
  • NMR Sample Preparation. (n.d.). University of California, Riverside.
  • Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (n.d.). Royal Society of Chemistry.
  • Predict 13C carbon NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link].

  • Sample Preparation. (n.d.). University College London.
  • A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). PMC.
  • Sample Preparation & NMR Tubes. (n.d.). Weizmann Institute of Science.
  • Characterization of 4,5-Dihydro-1H-Pyrazole Derivatives by 13C NMR Spectroscopy. (2012, January 18). Molecules.
  • Deuterated Solvents for NMR: Guide. (2025, October 7). Allan Chemical Corporation.
  • NMR Predictor - Documentation. (n.d.). ChemAxon.
  • NMR Sample Preparation. (n.d.). Iowa State University.
  • Simulate and predict NMR spectra. (n.d.). NMRDB.org. Retrieved from [Link].

  • Preparing an NMR sample. (n.d.). University of York.
  • Piperidine - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.
  • Tables For Organic Structure Analysis. (n.d.).
  • Selection Guide on Deuterated Solvents for NMR. (2025, February 19). Labinsights.
  • NMR Prediction. (n.d.). ACD/Labs.
  • Piperidine(110-89-4) 13C NMR spectrum. (n.d.). ChemicalBook.
  • Predict NMR spectra in seconds | Free Application. (2022, August 7). YouTube. Retrieved from [Link].

  • NMR Solvent Data Chart. (n.d.). ResearchGate.
  • NMR Deuterated Solvent Properties Reference Chart. (n.d.). Sigma-Aldrich.
  • Eliel, E. L., Kandasamy, D., Yen, C., & Hargrave, K. D. (1977). Conformational analysis. 39. Carbon-13 NMR spectra of saturated heterocycles. 9. Piperidine and N-methylpiperidine. Journal of the American Chemical Society, 99(5), 1647–1652.
  • Deuterium oxide. (n.d.). Scharlab.
  • Experimental and calculated 13C, 1H and 15N NMR chemical shifts (ppm) of 4-pypp. (n.d.). ResearchGate.
  • 1H and 13C NMR correlations between the calculated and experimental data. (n.d.). ResearchGate.
  • 4-(1H-pyrazol-4-yl)piperidine - Identity. (n.d.). ECHA.
  • 4-(1H-Pyrazol-1-yl)piperidine hydrochloride. (n.d.). Sigma-Aldrich.
  • 4-[4-(4-Chlorophenyl)-1H-pyrazol-1-yl]piperidine. (n.d.). Thermo Scientific Chemicals.
  • 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride. (n.d.). PubChemLite.
  • Combination of 1H and 13C NMR Spectroscopy. (n.d.). In NMR Spectroscopy.

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Comparative

The Critical Distinction: A Comparative Analysis of 4-(1H-Pyrazol-4-yl)piperidine and 4-(1H-Pyrazol-3-yl)piperidine Isomers in Drug Discovery

An In-Depth Comparative Guide for Researchers Introduction Within the landscape of medicinal chemistry, the pyrazole-piperidine scaffold stands out as a "privileged structure." Its constituent rings—the aromatic, electro...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide for Researchers

Introduction

Within the landscape of medicinal chemistry, the pyrazole-piperidine scaffold stands out as a "privileged structure." Its constituent rings—the aromatic, electron-rich pyrazole and the saturated, basic piperidine—offer a versatile three-dimensional framework for engaging with a multitude of biological targets.[1][2] This has led to their incorporation into numerous therapeutic agents, from kinase inhibitors in oncology to central nervous system modulators.[1][3] However, the seemingly subtle difference in the point of connectivity between these two rings, specifically the distinction between the 4-(1H-Pyrazol-4-yl)piperidine and 4-(1H-Pyrazol-3-yl)piperidine isomers, is a critical design choice with profound implications for a molecule's synthesis, physicochemical properties, and ultimately, its pharmacological activity.

This guide provides an in-depth, objective comparison of these two positional isomers. We will dissect their structural nuances, explore the strategic synthetic methodologies required for their selective preparation, and analyze how their distinct geometries translate into different pharmacological profiles, supported by experimental data and established protocols.

Part 1: Structural and Physicochemical Disparities

The fundamental difference between the two molecules lies in the attachment point on the pyrazole ring. In 4-(1H-Pyrazol-4-yl)piperidine, the piperidine ring is connected to the C4 carbon of the pyrazole. In 4-(1H-Pyrazol-3-yl)piperidine, the connection is at the C3 position (which is tautomeric with the C5 position). This single atomic shift dramatically alters the molecule's geometry and electronic distribution.

// Invisible edges for layout struct1 -> label1 [style=invis]; struct2 -> label2 [style=invis]; } Caption: Structural Isomerism of Pyrazole-Piperidine Scaffolds.

The C4 position of the pyrazole ring is electronically distinct from the C3/C5 positions. Electrophilic substitution on the pyrazole ring preferentially occurs at the C4 position.[1][4] This inherent reactivity difference is a key consideration in both synthesis and metabolic stability. The spatial relationship between the basic piperidine nitrogen and the acidic pyrazole N-H proton—a crucial hydrogen bond donor—is also fundamentally altered. This directly impacts how each isomer can orient itself within a protein binding pocket.

Comparative Physicochemical Data

The following table summarizes key computed and experimental properties. While the isomers share the same molecular formula (C8H13N3) and weight, their electronic and topological differences lead to variations in other parameters.[5][6][7][8]

Property4-(1H-Pyrazol-4-yl)piperidine4-(1H-Pyrazol-3-yl)piperidineSignificance in Drug Design
Molecular Formula C8H13N3[8]C8H13N3[5]Identical mass and elemental composition.
Molecular Weight 151.21 g/mol [6][9]151.21 g/mol [5][10]Identical.
XlogP (Predicted) ~0.3[11]~0.3 - 1.0 (Varies by prediction)Indicates lipophilicity and potential for membrane permeability. Slight variations can affect absorption and distribution.
Topological Polar Surface Area (TPSA) ~42.2 Ų (Predicted)~42.2 Ų (Predicted)Influences cell permeability and oral bioavailability. The similar values suggest comparable passive diffusion potential.
Hydrogen Bond Donors 2 (Piperidine NH, Pyrazole NH)2 (Piperidine NH, Pyrazole NH)Key for specific interactions with biological targets.
Hydrogen Bond Acceptors 2 (Piperidine N, Pyrazole N)2 (Piperidine N, Pyrazole N)Important for forming hydrogen bonds with receptor sites.
pKa (Basic - Piperidine N) ~8.8 (Predicted)~9.0 (Predicted)Affects the ionization state at physiological pH, influencing solubility, receptor binding, and off-target effects (e.g., hERG).

Part 2: Synthesis Strategies and Regiocontrol

The synthesis of these isomers is not interchangeable; each requires a distinct strategic approach to ensure regiochemical purity. The choice of starting materials and reaction conditions is paramount to avoid the formation of undesired isomeric byproducts.

Synthesis of 4-(1H-Pyrazol-4-yl)piperidine

The most reliable methods for synthesizing the 4-yl isomer involve using a pre-functionalized pyrazole ring where the C4 position is primed for coupling. This pre-empts any issues with regioselectivity during ring formation.

G

Experimental Protocol: Reductive Amination Approach

  • Protection: The pyrazole nitrogen of 4-iodo-1H-pyrazole is protected, for instance, with a tetrahydropyran (THP) or p-methoxybenzyl (PMB) group to prevent N-alkylation.

  • Reductive Amination: The protected 4-iodopyrazole is lithiated with n-butyllithium at low temperature (-78 °C) and then quenched with N-Boc-4-piperidone. The resulting hydroxyl intermediate is reduced, often in the same pot, using a reducing agent like triethylsilane in the presence of an acid.

  • Alternative Coupling: A more common and scalable approach involves a Suzuki or other palladium-catalyzed cross-coupling reaction between a 4-pyrazoleboronic acid pinacol ester and a suitable piperidine precursor, such as 1-Boc-4-piperidone via its enol triflate.

  • Deprotection: The Boc group on the piperidine nitrogen and any protecting group on the pyrazole are removed under acidic conditions (e.g., trifluoroacetic acid or HCl in dioxane) to yield the final product.[12]

Causality: Using a pyrazole starting material that is already substituted at the C4 position (e.g., with a halogen or boronic ester) provides absolute control over the regiochemistry of the final product. The chemistry is directed specifically to that position, eliminating the possibility of forming the 3-yl isomer.

Synthesis of 4-(1H-Pyrazol-3-yl)piperidine

The synthesis of the 3-yl isomer typically relies on constructing the pyrazole ring itself, most commonly through the condensation of a 1,3-dicarbonyl compound with hydrazine.[1][4] This approach introduces the significant challenge of regioselectivity.

G

Experimental Protocol: Cyclocondensation Approach [13]

  • β-Keto Ester Formation: N-Boc-piperidine-4-carboxylic acid is converted into its corresponding β-keto ester. This can be achieved by treating it with Meldrum's acid followed by methanolysis.[13]

  • Enamine Formation: The resulting β-keto ester is then reacted with an acetal of dimethylformamide, such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form a β-enamino diketone intermediate.[13]

  • Cyclocondensation: This intermediate is cyclized by reacting it with hydrazine hydrate. This step is critical as it can produce a mixture of two regioisomers: the desired 3-substituted pyrazole and the 5-substituted pyrazole (which are tautomers in the NH-pyrazole form but become distinct isomers upon N-substitution).

  • Separation and Deprotection: The resulting regioisomers must be carefully separated, typically by column chromatography. The purified, protected product is then deprotected under acidic conditions to yield 4-(1H-Pyrazol-3-yl)piperidine.

Causality: When an unsymmetrical 1,3-dicarbonyl equivalent reacts with hydrazine, the initial nucleophilic attack can occur at either carbonyl group, leading to two possible pathways and potentially two different products. The final product ratio is highly dependent on the steric and electronic nature of the substituents and the reaction conditions (solvent, temperature, pH), which can favor one pathway over the other.[4][14]

Part 3: Pharmacological Significance and Structure-Activity Relationships (SAR)

The distinct spatial arrangement of the piperidine ring and the pyrazole's hydrogen bond donor/acceptor sites in each isomer leads to different pharmacophores and, consequently, different biological activities.

// Invisible edge for layout P4 -> P3 [style=invis, minlen=3]; } Caption: Differential Binding Modes of Pyrazole-Piperidine Isomers.

Pharmacological Profile of 4-(1H-Pyrazol-4-yl)piperidine Derivatives

The 4-substituted pyrazole motif is a cornerstone of many kinase inhibitors. The C4 position provides an ideal vector for extending a substituent toward the solvent-exposed region of an ATP binding pocket while the pyrazole core engages in key hydrogen bonding interactions.

  • CNS Applications: Derivatives of 4-(1H-Pyrazol-4-yl)piperidine have been investigated for their activity on central nervous system targets. For example, compounds in this class have shown anxiolytic-like activity, potentially mediated through the serotonergic pathway.[15][16] The specific geometry allows for optimal interaction with receptors like 5-HT1A.

  • Kinase Inhibition: While many famous pyrazole-based kinase inhibitors like Crizotinib feature an N-linked piperidine, the C4-linked scaffold is also of high interest. The structure (R)-3-(1-(2,6-dichloro-3-fluorophenyl)ethoxy)-5-(1-(piperidin-4-yl)-1H-pyrazol-4-yl)pyridin-2-amine is a key intermediate in the synthesis of lung cancer drugs, highlighting the importance of the 4-yl linkage.[17]

Pharmacological Profile of 4-(1H-Pyrazol-3-yl)piperidine Derivatives

The 3-yl isomer places the bulky piperidine ring directly adjacent to one of the pyrazole nitrogens. This steric arrangement and the altered electronic nature of the C3 position make it suitable for a different set of targets.

  • Factor Xa Inhibition: Pyrazolyl piperidine analogs have been designed and synthesized as potent Factor Xa (FXa) inhibitors for anticoagulant therapy.[18] In these molecules, the piperidine often serves as a central scaffold, with the 3-pyrazolyl group positioned to make specific interactions in the S4 pocket of the enzyme. One study identified a compound with a 4-chlorophenyl substitution on the pyrazole ring that exhibited an IC50 value of 13.4 nM against FXa.[18]

  • Antiplatelet Activity: Substituted pyrazolyl piperidine derivatives have been synthesized and shown to possess in vitro antiplatelet activity in human platelet aggregation assays.[19]

  • General Bioactivity: Pyrazole-containing compounds are known to exhibit a vast range of biological activities, including anti-inflammatory, analgesic, anticancer, and antimicrobial properties.[20][21][22] The specific linkage of the piperidine ring at the C3 position modulates these activities, creating unique structure-activity relationships for different targets.

Conclusion

The choice between 4-(1H-Pyrazol-4-yl)piperidine and 4-(1H-Pyrazol-3-yl)piperidine is a pivotal decision in the drug design process. This guide has illuminated that these are not interchangeable building blocks but distinct chemical entities with unique properties:

  • Structural and Physicochemical: The isomers differ in the spatial orientation of their key functional groups, which influences their interaction with biological macromolecules, even if basic physicochemical properties like molecular weight and TPSA are similar.

  • Synthesis: Their preparation demands entirely different synthetic strategies. The 4-yl isomer allows for more straightforward regiocontrol using pre-functionalized pyrazoles, while the 3-yl isomer requires careful management of cyclocondensation reactions to ensure isomeric purity.

  • Pharmacology: The distinct geometries result in different pharmacophores, making them suitable for different biological targets. The 4-yl isomer is prevalent in CNS-active compounds and as a key fragment in certain kinase inhibitors, whereas the 3-yl isomer has proven effective in scaffolds targeting enzymes like Factor Xa.

Ultimately, a deep understanding of the nuanced differences between these positional isomers empowers researchers to make more informed decisions, enabling the rational design of more selective, potent, and synthetically accessible drug candidates.

References

  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity. Biblioteka Nauki.
  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl. Published June 22, 2021.
  • Central pharmacological activity of a new piperazine derivative. Ovid.
  • A three-step synthesis of 4-(4-iodo-1H-pyrazol-1-yl)piperidine, a key intermediate in the synthesis of Crizotinib. ResearchGate. Published August 06, 2025.
  • 4-(1H-Pyrazol-3-YL)piperidine. Synblock.
  • Method for synthesis of 1-(N-Boc-4-piperidine)-4-pyrazoleboronic acid pinaol ester. Google Patents.
  • Design, Synthesis and Biological evaluation of Pyrazole analogues of Natural Piperine. Hygeia.J.D.Med. Published October 01, 2011.
  • Central pharmacological activity of a new piperazine derivative: 4-(1-Phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester. ResearchGate. Published August 07, 2025.
  • Three-component Reaction for Pyrazole Synthesis. Organic Syntheses Procedure.
  • Synthesis and Pharmacological Evaluation of Novel Pyrazolyl Piperidine Derivatives as Effective Antiplatelet Agents. ResearchGate. Published August 09, 2025.
  • 4-(1-methyl-1h-pyrazol-4-yl)piperidine hydrochloride (C9H15N3). PubChemLite.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
  • 4-(1H-Pyrazol-1-yl)piperidine. PubChem.
  • Studies on Photophysical and Biological Activity of Newly Synthesized of 4-Methylpiperidin-4-ol Substituted Pyrazole Derivative. Published June 11, 2024.
  • 4-(1H-Pyrazol-1-yl)piperidine. MilliporeSigma.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • 4-(4-(1-METHYL-1H-PYRAZOL-4-YL)PHENYL)PIPERIDINE HCL. Fluorochem.
  • Piperidine, 4-[3-(1H-pyrazol-1-yl)phenyl]- Properties. EPA. Published October 15, 2025.
  • 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride. BLDpharm.
  • 4-(1H-pyrazol-3-yl)piperidine. Sigma-Aldrich.
  • Identity - ECHA CHEM. ECHA.
  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Published January 12, 2018.
  • Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers. Published May 10, 2021.
  • 4-(1H-Pyrazol-3-yl)piperidine. BLDpharm.
  • Synthesis and multifaceted exploration of 4-phenylpiperidin-4-ol substituted pyrazole: photophysical insights with biological activity.
  • Recent Advances in Synthesis and Properties of Pyrazoles. MDPI. Published August 29, 2022.
  • Identification of new pyrazolyl piperidine molecules as factor Xa inhibitors: Design, synthesis, in silico, and biological evaluation. ResearchGate. Published April 30, 2022.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. ACS Publications.

Sources

Validation

Publish Comparison Guide: Melting Point Verification for 4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride

Executive Summary 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride (CAS: 690261-96-2) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands. As a dihydrochloride salt, this co...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-(1H-Pyrazol-4-yl)piperidine dihydrochloride (CAS: 690261-96-2) is a critical heterocyclic building block used in the synthesis of kinase inhibitors and GPCR ligands. As a dihydrochloride salt, this compound exhibits complex thermal behavior, including high melting temperatures (>250°C), potential hygroscopicity, and decomposition prior to fusion.

This guide challenges the traditional reliance on manual capillary melting point determination. We compare standard capillary methods against Differential Scanning Calorimetry (DSC) , demonstrating why DSC is the requisite "alternative" for verifying the identity and solid-state integrity of this specific salt form.

Chemical Profile & Technical Specifications[1][2][3][4][5][6]

PropertySpecification
Compound Name 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride
CAS Number 690261-96-2
Molecular Formula C₈H₁₃N₃ · 2HCl
Molecular Weight 151.21 (Free Base) / ~224.13 (Dihydrochloride)
Physical State White to off-white crystalline solid
Theoretical MP Typically >250°C (often with decomposition)
Solubility Highly soluble in water; sparingly soluble in organic solvents (DCM, EtOAc)

Comparative Analysis: Capillary vs. DSC

Why the standard approach fails for dihydrochloride salts.

For salts like 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride, the "melting point" is rarely a simple solid-to-liquid transition. It is often a competitive process between dehydration, crystal lattice collapse, and chemical decomposition.

Method A: Manual Capillary (The Traditional Standard)
  • Mechanism: Visual observation of phase change in a heated oil bath or block.

  • Performance:

    • Subjectivity: High. Operator must distinguish between "sweating" (solvent loss) and true melting.

    • Decomposition: HCl salts often darken/char before melting. This obscures the meniscus, leading to "ranges" as wide as 10-15°C.

    • Data Output: Single range (e.g., "255–260°C dec.").

Method B: Differential Scanning Calorimetry (The Superior Alternative)
  • Mechanism: Measures the heat flow difference between the sample and a reference as a function of temperature.

  • Performance:

    • Precision: Distinguishes desolvation (broad endotherm at <100°C) from melting (sharp endotherm) and decomposition (exothermic drift).

    • Self-Validating: The shape of the curve proves purity. A sharp onset indicates high crystallinity; a broadened peak indicates impurities or amorphous content.

    • Data Output: Thermogram with Onset Temperature (

      
      ), Peak Temperature (
      
      
      
      ), and Enthalpy of Fusion (
      
      
      ).
Verdict

For 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride , DSC is the required standard . Capillary methods are insufficient due to the compound's tendency to decompose and absorb atmospheric moisture.

Experimental Protocol: Self-Validating Verification System

This protocol ensures that the melting point data generated is reproducible and chemically significant.

Phase 1: Sample Pre-treatment (Crucial)
  • Context: Dihydrochloride salts are hygroscopic. Absorbed water acts as a plasticizer, artificially depressing the melting point (depression of freezing point principle).

  • Step 1: Dry 100 mg of sample in a vacuum oven at 40°C for 4 hours.

  • Step 2: Store in a desiccator over P₂O₅ or silica gel until analysis.

Phase 2: DSC Instrument Configuration
  • Instrument: TA Instruments DSC2500, Mettler Toledo DSC 3+, or equivalent.

  • Pan Type: Hermetically sealed aluminum pans with a pinhole.

    • Reasoning: The pinhole allows escaping moisture/HCl gas to vent, preventing pan deformation, while maintaining a controlled atmosphere.

  • Purge Gas: Nitrogen (50 mL/min).

  • Ramp Rate: 10°C/min.

    • Note: Faster rates (20°C/min) can push the decomposition event to higher temperatures, separating it from the melting event.

Phase 3: Execution & Analysis
  • Tare an empty pan and lid.

  • Weigh 2–5 mg of the dried sample. Encapsulate and crimp.

  • Equilibrate at 30°C.

  • Ramp to 300°C.

  • Analyze:

    • Look for a broad endotherm near 80–120°C. Presence implies incomplete drying (Solvate/Hydrate).

    • Identify the major endotherm (Melting). Calculate

      
      .
      
    • Watch for irregular baseline noise immediately following melting (Decomposition).

Decision Logic & Workflow (Visualization)

The following diagram illustrates the decision matrix for verifying the thermal properties of the product.

MP_Verification Start Start: 4-(1H-Pyrazol-4-yl)piperidine 2HCl PreCheck Check: Is Sample Dry? Start->PreCheck Drying Action: Vacuum Dry (40°C, 4h) PreCheck->Drying No / Unknown MethodSelect Select Method PreCheck->MethodSelect Yes Drying->MethodSelect Capillary Method A: Capillary (Quick Screen) MethodSelect->Capillary Routine ID DSC Method B: DSC (Definitive Data) MethodSelect->DSC QA / Validation CapillaryResult Result: Broad Range / Charring (Inconclusive) Capillary->CapillaryResult DSCResult Result: Thermogram Analysis DSC->DSCResult CapillaryResult->DSC Switch to DSC Analysis Analyze Endotherms DSCResult->Analysis Pass PASS: Sharp Onset >250°C No Low-Temp Volatiles Analysis->Pass Single Sharp Peak Fail_Wet FAIL: Broad Peak <120°C (Hydrate/Solvent) Analysis->Fail_Wet Low Temp Endotherm Fail_Impure FAIL: Depressed Onset (<240°C) (Eutectic Impurity) Analysis->Fail_Impure Broad/Low Main Peak Fail_Wet->Drying Re-process

Figure 1: Analytical workflow for thermal verification of piperidine dihydrochloride salts.

Data Interpretation Guide

Observation (DSC)InterpretationAction Required
Sharp Endotherm (

)
High purity crystalline salt.Approve. Proceed to NMR/HPLC.
Broad Endotherm (80–120°C) Presence of water or residual solvent.Reject. Dry sample and re-test.
Double Peak (Split Endotherm) Polymorphism or mixed salt forms (Mono- vs Di-HCl).Investigate. Check stoichiometry via Elemental Analysis.
Exothermic Rise after Melt Decomposition.Note. Normal for this class; ensure

is reproducible.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 21193045, 4-(1H-Pyrazol-1-yl)piperidine. Retrieved from [Link]. (Note: Used for structural verification of the piperidine-pyrazole scaffold).

  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from [Link].

  • TA Instruments. Thermal Analysis of Salts and Hydrates. Retrieved from [Link].

Comparative

Comparative Guide: FTIR Spectral Data for Piperidine Dihydrochloride Salts

This guide provides a technical comparison and experimental framework for the FTIR characterization of Piperidine-Scaffold Dihydrochloride Salts . Editorial Note: Simple piperidine ( ) contains a single basic nitrogen an...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison and experimental framework for the FTIR characterization of Piperidine-Scaffold Dihydrochloride Salts .

Editorial Note: Simple piperidine (


) contains a single basic nitrogen and forms a stable monohydrochloride. The term "Piperidine Dihydrochloride" typically refers to functionalized piperidine derivatives  (e.g., 4-aminopiperidine, piperazine) possessing two basic nitrogen centers capable of accepting two protons. This guide focuses on these diamine-scaffold salts, which are critical intermediates in drug development (e.g., for somatostatin modulators and antihistamines).

Executive Summary

In pharmaceutical development, the salt form of an Active Pharmaceutical Ingredient (API) dictates its solubility, stability, and bioavailability. Piperidine-based diamines (e.g., 4-aminopiperidine) are frequently converted to dihydrochloride (2HCl) salts to maximize water solubility.

However, distinguishing the Dihydrochloride from the Monohydrochloride or Free Base via FTIR requires precise interpretation of the ammonium (


) stretching and deformation regions. This guide compares the spectral signatures of these forms and evaluates the optimal sampling techniques for these highly hygroscopic solids.

Technical Deep Dive: Vibrational Spectroscopy of Amine Salts

The conversion of a piperidine free base to its salt form fundamentally alters the vibrational modes of the molecule. The protonation of the nitrogen lone pair eliminates specific bands (Bohlmann bands) and introduces broad, intense ammonium features.

Mechanism of Spectral Shift
  • Free Base: The nitrogen lone pair lowers the force constant of adjacent C-H bonds, creating "Bohlmann bands" at 2700–2800 cm⁻¹.

  • Protonation (Salt Formation):

    • Monohydrochloride: Protonation of the most basic nitrogen (typically the secondary ring amine).

    • Dihydrochloride: Protonation of both nitrogen centers (ring and substituent). This creates a global positive charge distribution, significantly broadening the N-H stretching envelope due to strong hydrogen bonding with chloride counter-ions.

Comparative Data: Free Base vs. Dihydrochloride

The following table contrasts the spectral features of a model piperidine diamine (e.g., 4-aminopiperidine) in its neutral and fully salted forms.

Spectral RegionFree Base (Neutral)Dihydrochloride (2HCl Salt)Mechanistic Cause
3300–3500 cm⁻¹ Sharp Doublet (

) or Singlet (

)
Absent / Obscured Loss of free amine N-H stretch; replaced by broad ammonium band.
2800–3200 cm⁻¹ Distinct C-H stretchingBroad "Ammonium Envelope" Overlap of

/

stretching with C-H bands.
2700–2800 cm⁻¹ Bohlmann Bands (Present) Absent Protonation of lone pair removes

interaction.
1600–1500 cm⁻¹ N-H Scissoring (Weak/Medium)Strong Deformation Bands Asymmetric bending of

(~1600) and

(~1560).
Fingerprint Sharp, well-resolved peaksBroader, less resolvedCrystal lattice effects and H-bonding with

.

Experimental Protocol: Characterization Workflow

Objective: To reliably acquire FTIR spectra of hygroscopic piperidine dihydrochloride salts without water interference.

Method A: ATR (Attenuated Total Reflectance) – Recommended
  • Instrument: FTIR Spectrometer with Diamond ATR accessory.

  • Why: 2HCl salts are extremely hygroscopic. ATR requires no sample preparation, minimizing exposure to atmospheric moisture.

  • Protocol:

    • Clean crystal with isopropanol; collect background.

    • Place ~5 mg of Piperidine 2HCl powder onto the crystal.

    • Immediately apply high pressure using the anvil clamp to ensure contact.

    • Scan (4000–600 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

    • Validation: Check for broad O-H stretch at 3400 cm⁻¹. If present, the sample has absorbed water; dry in a vacuum oven at 60°C for 2 hours and re-test.

Method B: KBr Pellet (Transmission) – Alternative
  • Why: Provides higher spectral resolution for the fingerprint region but risks water contamination.[1]

  • Protocol:

    • Work inside a glove box or low-humidity environment (<20% RH).

    • Grind 2 mg sample with 200 mg dry KBr (spectroscopic grade).

    • Press pellet at 10 tons for 2 minutes under vacuum.

    • Transfer immediately to holder; purge sample compartment with

      
       before scanning.
      
Workflow Visualization

The following diagram outlines the logical flow for synthesizing and characterizing these salts.

Piperidine_Salt_Workflow Start Starting Material: Functionalized Piperidine (Diamine) Reaction Reaction: Add excess HCl in EtOH/Et2O Start->Reaction Isolation Isolation: Filter precipitate under N2 (Hygroscopic!) Reaction->Isolation Decision Select Sampling Method Isolation->Decision ATR Method A: Diamond ATR (High Throughput) Decision->ATR Standard KBr Method B: KBr Pellet (High Resolution) Decision->KBr If Dry Box Available Analysis Spectral Analysis: Check 2400-3000 cm-1 region ATR->Analysis KBr->Analysis Result_Mono Result: Monohydrochloride (Sharp bands, incomplete shift) Analysis->Result_Mono Weak NH+ band Result_Di Result: Dihydrochloride (Broad Envelope, No Bohlmann) Analysis->Result_Di Strong/Broad NH+

Caption: Workflow for the synthesis, isolation, and FTIR characterization of Piperidine Dihydrochloride salts, highlighting the critical sampling decision point.

Spectral Logic & Interpretation

To confirm the formation of a Dihydrochloride salt (vs. Monohydrochloride), researchers must look for the "Ammonium Envelope." The diagram below illustrates the decision logic based on spectral data.

Spectral_Logic Input FTIR Spectrum (Piperidine Derivative) Check1 Check 2700-2800 cm-1 (Bohlmann Bands) Input->Check1 FreeBase Free Base (Bands Present) Check1->FreeBase Yes Salt Salt Form (Bands Absent) Check1->Salt No Check2 Check 2400-3200 cm-1 (Ammonium Envelope) Salt->Check2 Mono Monohydrochloride (Moderate Broadening) Check2->Mono Moderate Di Dihydrochloride (Intense, Very Broad Envelope + Strong Deformation ~1600) Check2->Di Intense

Caption: Diagnostic logic for distinguishing Free Base, Monohydrochloride, and Dihydrochloride forms using key spectral markers.

References

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. (2019). Detailed analysis of primary vs secondary amine salt IR bands. Available at: [Link]

  • National Institute of Standards and Technology (NIST). Piperidine IR Spectrum. Standard Reference Database. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride

Comprehensive Safety and Operational Guide: Handling 4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride As a cornerstone of modern medicinal chemistry, 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride (CAS: 690261-96-2) is a hig...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety and Operational Guide: Handling 4-(1H-Pyrazol-4-yl)piperidine Dihydrochloride

As a cornerstone of modern medicinal chemistry, 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride (CAS: 690261-96-2) is a highly versatile bifunctional building block frequently utilized in the synthesis of kinase inhibitors and GPCR-targeting therapeutics[1]. While its pyrazole and piperidine moieties offer excellent hydrogen bonding capabilities, its formulation as a dihydrochloride salt introduces specific physical and toxicological behaviors that require rigorous safety protocols.

This guide provides a mechanistic, self-validating framework for the safe handling, operational processing, and disposal of this compound, moving beyond basic compliance to establish a culture of absolute laboratory safety[2].

Mechanistic Toxicology: The "Why" Behind the PPE

To effectively protect oneself, a researcher must understand the chemical causality of the hazard. 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride is inherently hygroscopic. When fine, aerosolized particles of this powder contact the moisture of human skin, sweat, or the tear film of the eyes, the salt rapidly dissociates.

This dissociation releases hydrochloric acid equivalents, creating a localized microenvironment with a significantly lowered pH. This acidic dissolution is the primary mechanistic driver behind its classification as a skin and eye irritant (GHS Skin Irrit. 2, Eye Irrit. 2) and a respiratory tract irritant (STOT SE 3). Therefore, the primary goal of the Personal Protective Equipment (PPE) is to create an absolute moisture barrier between the compound and the researcher's mucous membranes.

Core Protective Equipment (The "Armor")

Following the hierarchy of controls established by the CDC[3], engineering controls (such as chemical fume hoods) must be prioritized, supplemented by rigorous, OSHA-compliant PPE[4].

  • Hand Protection (100% Nitrile Gloves):

    • Causality: Nitrile provides superior chemical resistance to polar organic salts compared to latex. More importantly, it acts as an impermeable barrier to sweat, preventing the hygroscopic salt from dissolving on the skin surface.

    • Self-Validation: Before donning, perform an inflation test. Trap air in the glove and squeeze to check for micro-tears.

  • Eye Protection (Indirect-Vented Chemical Goggles):

    • Causality: Standard safety glasses with side shields are insufficient. Fine, aerosolized dihydrochloride powders can easily bypass loose shields and dissolve in tear fluid, causing severe acidic burns. Snug-fitting goggles are mandatory.

  • Body Protection (Anti-Static Lab Coat):

    • Causality: Hydrochloride salts of small heterocycles are notoriously fluffy and prone to static charge buildup. A flame-resistant, anti-static lab coat prevents the powder from adhering to the researcher's body via electrostatic attraction.

  • Respiratory Protection:

    • Causality: If handling bulk quantities outside of a certified fume hood (which is strongly discouraged), an N95 or P100 particulate respirator is required to prevent inhalation of the acidic dust.

Quantitative Data Presentation

Table 1: PPE Specifications and Standards

PPE CategorySpecification RequirementGoverning StandardPrimary Function
Gloves 100% Nitrile, Min. 0.11 mm thicknessOSHA 29 CFR 1910.138Moisture barrier; prevents acidic skin burns.
Eye Wear Indirect-vented chemical gogglesANSI Z87.1Prevents aerosolized powder from entering tear film.
Body Wear Anti-static, flame-resistant lab coatOSHA 29 CFR 1910.132Prevents electrostatic powder adhesion.
Respirator N95 or P100 (if hood unavailable)NIOSH 42 CFR Part 84Filters hygroscopic particulates.

Table 2: Chemical Properties & Hazard Summary

Property / HazardValue / ClassificationOperational Implication
CAS Number 690261-96-2Unique identifier for waste tracking[1].
Physical State Solid (Crystalline Powder)High risk of aerosolization during transfer.
Hygroscopicity HighMust be stored in a desiccator; keep away from moisture.
GHS Classification Skin Irrit. 2, Eye Irrit. 2, STOT SE 3Requires strict adherence to the PPE matrix.

Operational Workflow & Handling Protocol

To ensure a self-validating system, follow this step-by-step methodology for routine weighing and dissolution:

Step 1: Environmental Verification Verify that the chemical fume hood face velocity is operating between 80–100 feet per minute (fpm). Do not proceed if the alarm is sounding.

Step 2: Gowning & Preparation Don the required PPE (Table 1). Discharge static electricity from your spatulas using an anti-static gun (e.g., Zerostat) or by touching a grounded metal surface. This neutralizes the "flyaway" effect common with piperidine salts.

Step 3: Anti-Static Weighing Weigh the 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride directly into a tared, sealable glass vial rather than an open plastic weigh boat. Plastic boats hold static charge and will repel the powder, causing dangerous aerosolization.

Step 4: Dissolution Seal the vial before removing it from the balance area. When adding solvent, do so slowly. While the dissolution of this specific salt is not violently exothermic, rapid localized pH changes in the solvent will occur.

Spill Management and Disposal Plan

If a spill occurs, the protocol must prevent the generation of highly concentrated acidic aqueous solutions.

  • Containment: Do NOT apply water directly to a powder spill. Water will instantly dissolve the salt, spreading the acidic hazard.

  • Neutralization: Cover the spill with a 1:1 mixture of dry sand and sodium bicarbonate (NaHCO₃). The bicarbonate will neutralize any acidic dissociation that occurs from ambient humidity.

  • Collection: Sweep the mixture using a non-sparking, anti-static brush into a designated hazardous waste container.

  • Disposal: Label the container clearly. 4-(1H-Pyrazol-4-yl)piperidine dihydrochloride waste must be categorized and disposed of in strict compliance with EPA 40 CFR 261 regulations for hazardous waste management[5].

Workflow Visualization

Workflow Assess Hazard Assessment: 4-(1H-Pyrazol-4-yl)piperidine 2HCl Hood Engineering Controls (Chemical Fume Hood) Assess->Hood PPE Don PPE (Nitrile, Goggles, Lab Coat) Hood->PPE Weigh Weighing & Transfer (Anti-static tools) PPE->Weigh Spill Spill Detected? Weigh->Spill Protocol Spill Protocol Dry Sweep -> NaHCO3 Neutralize Spill->Protocol Yes Success Standard Dissolution & Experimentation Spill->Success No Dispose Hazardous Waste Disposal (EPA 40 CFR 261) Protocol->Dispose Success->Dispose

Fig 1: Operational workflow and spill response pathway for handling the dihydrochloride salt.

References

  • CymitQuimica. "CAS 690261-96-2: Piperidina, 4-(1H-pirazol-4-il) - CymitQuimica".
  • National Academies of Sciences, Engineering, and Medicine.
  • Occupational Safety and Health Administration (OSHA). "1910.132 - General requirements".
  • Centers for Disease Control and Prevention (CDC). "About Personal Protective Equipment".
  • Electronic Code of Federal Regulations (eCFR). "40 CFR Chapter I Subchapter I -- Solid Wastes".

Sources

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